Tianeptine
Description
This compound is a drug used primarily in the treatment of major depressive disorder and has been studied in the treatment of irritable bowel syndrome (IBS). Structurally, it is classified as a tricyclic antidepressant (TCA), however, it possesses different pharmacological properties than typical tricyclic antidepressants. this compound was discovered and patented by The French Society of Medical Research in the 1960s. Currently, this compound is approved in France and manufactured and marketed by Laboratories Servier SA; it is also marketed in several other European countries under the trade name “Coaxil” as well as in Asia (including Singapore) and Latin America as “Stablon” and “Tatinol” but it is not available in Australia, Canada, New Zealand, the U.K. or the U.S.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICJBGPOMZQUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048295 | |
| Record name | Tianeptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5 | |
| Record name | Tianeptine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72797-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tianeptine [INN] | |
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| Record name | Tianeptine, (+)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine, (-)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191172755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09289 | |
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| Record name | Tianeptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide | |
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| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIANEPTINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6773012I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | TIANEPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T493YFU8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIANEPTINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU7QFL9ZT | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tianeptine | |
| Source | Human Metabolome Database (HMDB) | |
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Foundational & Exploratory
Tianeptine: A Comprehensive Technical Guide on its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis, chemical properties, and analytical methodologies for the atypical antidepressant, tianeptine (B1217405). The information is curated for professionals in the fields of pharmaceutical research, drug development, and chemical synthesis.
Chemical and Physical Properties
This compound, chemically known as 7-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1][2]thiazepine-11-yl)amino]heptanoic acid, is a tricyclic compound with a unique seven-membered sultam ring system and a heptanoic acid side chain.[1][3] It is an amphoteric molecule, possessing both acidic and basic properties.[1][3] this compound is commercially available as a free carboxylic acid and as a sodium or sulfate (B86663) salt.[1][4]
Table 1: Physicochemical Properties of this compound and its Sodium Salt
| Property | This compound (Free Acid) | This compound Sodium Salt | Reference(s) |
| CAS Number | 72797-41-2 | 30123-17-2 | [1][5] |
| Molecular Formula | C₂₁H₂₅ClN₂O₄S | C₂₁H₂₄ClN₂NaO₄S | [5][6] |
| Molecular Weight | 436.953 g/mol | 458.93 g/mol | [1][7] |
| Melting Point | 144–147 °C | 148 °C | [1] |
| Appearance | White powder | White to pale yellow powder | [1] |
| pKa (acidic) | 4.4 | - | [1][3] |
| pKa (basic) | 6.86 | - | [1][3] |
| logP (pH 7.4) | 1.06 | - | [1][3] |
| Solubility (in water) | - | Soluble to 100 mM | [7][8] |
| Solubility (in DMSO) | - | Soluble to 10 mM | [7] |
Synthesis of this compound
The classical synthesis of this compound involves a multi-step process to construct the tricyclic core followed by the attachment of the heptanoic acid side chain.[1][3] While various synthetic routes have been developed, the initial synthesis provides a fundamental understanding of the molecule's construction.[1][9]
2.1. Classical Synthesis Pathway
The synthesis begins with the formation of the tricyclic core through a series of reactions, including nucleophilic substitution, hydrolysis, chlorination, Friedel-Crafts acylation, reduction, and a second chlorination.[1][3] The final step involves the nucleophilic substitution of the core with ethyl 7-aminoheptanoate, followed by ester hydrolysis to yield this compound.[1][3]
Caption: Classical synthesis pathway of this compound.
2.2. Experimental Protocol: Synthesis of this compound Sodium Salt from this compound Acid
A common method for preparing the sodium salt involves reacting the this compound free acid with a sodium base.
Materials:
-
This compound (free acid)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound acid in ethanol.
-
Separately, prepare an aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the this compound solution while stirring.
-
The mixture is then typically refluxed.[10]
-
After the reaction is complete, the solvent is removed, often through methods like freeze-drying or spray drying, to yield the this compound sodium salt.[11]
Analytical Methodologies
Several analytical methods have been established for the quantification and characterization of this compound in pharmaceutical formulations and biological samples.
Table 2: Summary of Analytical Methods for this compound
| Method | Matrix | Sample Preparation | Detection | Key Parameters | Reference(s) |
| HPLC with Fluorescence Detection | Tablets | Extraction with water, derivatization with NBD-Cl. | Fluorescence (Ex: 458 nm, Em: 520 nm) | C18 column, mobile phase: acetonitrile/orthophosphoric acid. | [2][12] |
| UV-Visible Spectrophotometry | Tablets | Dissolution in isopropyl alcohol, followed by reaction with brucine/sodium meta periodate (B1199274) or Folin reagent. | UV-Vis Spectrophotometer (λmax: 510 nm or 450 nm) | - | |
| LC-MS/MS | Blood, Urine | Solid Phase Extraction (SPE) using a reverse-phase column. | Mass Spectrometry | SelectraCore® C18 LC column. | [13] |
| Chiral HPLC | Bulk drug, Unregulated products | Ethanol-based extraction. | UV Absorbance, Circular Dichroism (CD) | WhelkoShell or NicoShell chiral columns. | [14] |
3.1. Experimental Protocol: HPLC with Fluorescence Detection for this compound in Tablets
This method is based on the derivatization of this compound with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to form a fluorescent product.[2]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Fluorescence Detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[12]
Reagents:
-
Acetonitrile
-
Orthophosphoric acid
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Borate (B1201080) buffer (pH 8.5)[12]
-
Hydrochloric acid (0.1 N)[12]
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in water. Further dilute to create working standard solutions.[12]
-
Sample Preparation: Weigh and powder ten tablets. An amount of powder equivalent to 10 mg of this compound is dissolved in water and sonicated.[12]
-
Derivatization: To an aliquot of the standard or sample solution, add borate buffer and NBD-Cl solution. Heat the mixture at 80°C for 20 minutes. After cooling, acidify with hydrochloric acid.[12]
-
Chromatographic Conditions:
Caption: Workflow for HPLC analysis of this compound in tablets.
Signaling Pathways and Mechanism of Action
Initially thought to be a selective serotonin (B10506) reuptake enhancer, recent studies have elucidated a more complex mechanism of action for this compound.[15][16] Its antidepressant and anxiolytic effects are now primarily attributed to its modulation of the glutamatergic system and its activity as a mu-opioid receptor agonist.[16][17][18]
4.1. Glutamatergic Modulation
This compound has been shown to normalize stress-induced changes in glutamatergic neurotransmission in the hippocampus and amygdala.[17] It influences the phosphorylation state of glutamate (B1630785) receptors, particularly AMPA and NMDA receptors.[17][19] This modulation is believed to be a key component of its therapeutic effects. The signaling cascade involves protein kinase A (PKA) and calmodulin-dependent protein kinase II (CaMKII).[1][3]
Caption: this compound's modulation of the glutamatergic signaling pathway.
4.2. Opioid Receptor Agonism
This compound acts as a full agonist at the mu-opioid receptor (MOR) and, to a lesser extent, the delta-opioid receptor (DOR).[1][18] This activity contributes to its analgesic effects and also its potential for abuse.[4][18] Activation of the MOR can lead to downstream effects such as dopamine (B1211576) release.[16][18]
This technical guide provides a foundational understanding of this compound's synthesis and chemical properties, intended to support further research and development in the pharmaceutical sciences. The provided experimental protocols and pathway diagrams offer practical insights for laboratory work and mechanistic studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of this compound in tablets by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site Maintenance [deadiversion.usdoj.gov]
- 5. This compound | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound sodium | C21H24ClN2NaO4S | CID 23663953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound sodium salt Supplier | 30123-17-2 | Hello Bio [hellobio.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. Production Method of this compound sodium - Chempedia - LookChem [lookchem.com]
- 11. CN103420937A - Synthesis method of this compound sodium - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
- 13. unitedchem.com [unitedchem.com]
- 14. jascoinc.com [jascoinc.com]
- 15. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 16. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review | springermedizin.de [springermedizin.de]
- 17. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Enigmatic Antidepressant: An In-depth Technical Guide to the Early Discovery and Development of Tianeptine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tianeptine (B1217405), a tricyclic antidepressant, presents a unique and complex pharmacological profile that has challenged conventional theories of antidepressant action since its discovery. Developed in the 1960s by the French Society of Medical Research, its journey from a paradoxical serotonin (B10506) uptake enhancer to a modulator of glutamatergic neurotransmission and a µ-opioid receptor agonist encapsulates a fascinating evolution in psychopharmacology. This technical guide provides a comprehensive overview of the early discovery and development of this compound, focusing on its synthesis, initial preclinical and clinical findings, and the elucidation of its multifaceted mechanism of action. All quantitative data is summarized for comparative analysis, and key experimental methodologies are detailed.
Initial Synthesis and Chemical Properties
This compound was first synthesized and patented in the 1960s by the French Society of Medical Research.[1][2] The core of its structure is a dibenzothiazepine nucleus, a tricyclic system that bears resemblance to other tricyclic antidepressants (TCAs). However, a key distinguishing feature is the presence of a long amino acid side chain, 7-aminoheptanoic acid, attached to the central ring.
The initial synthesis, as described in early patents and scientific literature, involved a multi-step process. A foundational patent for the synthesis of this compound and its sodium salt is U.S. Patent 3,758,528.[3] A general synthetic scheme is outlined below.
Experimental Protocols
General Synthetic Scheme for this compound:
A more detailed, albeit later, synthetic approach involves the condensation of 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][4]thiazepine-5,5-dioxide with 7-aminoheptanoic acid ethyl ester, followed by hydrolysis to yield this compound.[5]
Early Pharmacological Investigations: The Serotonin Uptake Enhancement Hypothesis
Initial pharmacological studies in the 1980s placed this compound in a peculiar position within the landscape of antidepressant research, which was heavily dominated by the monoamine hypothesis of depression. Contrary to the prevailing theory that increasing synaptic serotonin levels through reuptake inhibition was the primary mechanism of antidepressant efficacy, this compound was found to enhance serotonin (5-HT) reuptake.
A seminal study by Mennini and colleagues in 1987 demonstrated that both acute and chronic administration of this compound increased the Vmax of serotonin uptake in rat brain synaptosomes and platelets, without significantly altering the Km.[1][6] This suggested an increase in the efficiency of the serotonin transporter (SERT), a mechanism directly opposing that of the widely used selective serotonin reuptake inhibitors (SSRIs).
Quantitative Data: Serotonin Uptake
| Parameter | Effect of this compound | Reference |
| Serotonin (5-HT) Uptake | Increased | [1] |
| Vmax (Maximum Velocity of 5-HT Uptake) | Increased | [1][6] |
| Km (Affinity of SERT for 5-HT) | No significant change | [6] |
Experimental Protocols
Ex Vivo Serotonin Uptake Assay (Based on Mennini et al., 1987):
-
Animal Model: Male rats.
-
Drug Administration: this compound administered intraperitoneally (i.p.).
-
Tissue Preparation: Following a washout period after the final dose, brain tissue (e.g., cortex, hippocampus) and platelets were collected. Synaptosomes were prepared from the brain tissue through a process of homogenization and differential centrifugation.
-
Uptake Assay: Synaptosomes or platelets were incubated with radiolabeled serotonin ([¹⁴C]5-HT) at various concentrations.
-
Measurement: The amount of radioactivity taken up by the synaptosomes or platelets was measured using liquid scintillation counting.
-
Data Analysis: Kinetic parameters (Vmax and Km) were determined by analyzing the concentration-dependent uptake data, typically using Lineweaver-Burk plots.
The Shift in Paradigm: Modulation of the Glutamatergic System
As research progressed, the serotonin uptake enhancement hypothesis proved insufficient to fully explain the antidepressant and anxiolytic effects of this compound. The focus then shifted towards the glutamatergic system, a key player in neuronal plasticity and stress-related psychopathologies.
Studies began to reveal that this compound could prevent the detrimental effects of stress on the brain, particularly in the hippocampus, a region crucial for memory and mood regulation. It was found to prevent stress-induced dendritic atrophy of hippocampal CA3 pyramidal neurons. A significant breakthrough came from electrophysiological studies demonstrating that this compound could modulate the activity of glutamate (B1630785) receptors, specifically the AMPA and NMDA receptors.
One key study showed that long-term treatment with this compound in chronically stressed rats normalized the stress-induced increase in the NMDA/AMPA receptor-mediated current ratio in the CA3 region of the hippocampus. The in-vitro application of this compound was also found to rapidly increase the amplitudes of both NMDA and AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). This effect was blocked by a kinase inhibitor, suggesting the involvement of a postsynaptic phosphorylation cascade.
Quantitative Data: Glutamatergic Modulation
| Parameter | Effect of Chronic Stress | Effect of this compound Treatment in Stressed Animals | Reference |
| NMDA/AMPA Receptor Current Ratio (Hippocampal CA3) | Increased | Normalized | |
| NMDA Receptor-mediated EPSC Amplitude (Hippocampal CA3) | Increased | Normalized | |
| AMPA Receptor-mediated EPSC Amplitude (Hippocampal CA3) | No significant change | Increased |
Experimental Protocols
Electrophysiological Recording of Glutamatergic Currents:
-
Animal Model: Male Wistar rats subjected to a chronic restraint stress paradigm.
-
Drug Administration: this compound (e.g., 10 mg/kg/day) administered concurrently with the stress protocol.
-
Tissue Preparation: After the treatment period, rats were euthanized, and hippocampal slices were prepared for electrophysiological recordings.
-
Recording Technique: Whole-cell patch-clamp recordings were performed on CA3 pyramidal neurons.
-
Stimulation: Excitatory postsynaptic currents (EPSCs) were evoked by stimulating afferent fibers.
-
Data Acquisition and Analysis: NMDA and AMPA receptor-mediated components of the EPSCs were isolated pharmacologically (e.g., using specific receptor antagonists). The amplitudes and ratios of these currents were then measured and compared across different experimental groups (control, stressed, this compound-treated).
A New Target Unveiled: The µ-Opioid Receptor
The most recent and significant evolution in the understanding of this compound's mechanism of action came with the discovery of its activity as a full agonist at the µ-opioid receptor (MOR) and a weaker agonist at the δ-opioid receptor (DOR).[7][8] This finding provided a compelling explanation for its analgesic and anxiolytic properties, as well as its potential for abuse at high doses.
Radioligand binding assays and functional G-protein activation assays confirmed that this compound directly interacts with and activates MORs. This discovery has profound implications for its therapeutic effects and has opened new avenues for research into the role of the opioid system in depression.
Quantitative Data: Opioid Receptor Binding and Functional Activity
| Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Reference |
| µ-Opioid Receptor (human) | 383 ± 183 nM | 194 ± 70 nM | [7] |
| µ-Opioid Receptor (mouse) | Not Reported | 641 ± 120 nM | [7] |
| δ-Opioid Receptor (human) | >10,000 nM | 37,400 ± 11,200 nM | [7] |
| κ-Opioid Receptor | No significant binding | No significant activity | [7] |
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors:
-
Preparation: Membranes from cells expressing the human opioid receptors (µ, δ, or κ) were prepared.
-
Assay: The cell membranes were incubated with a specific radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for MOR) in the presence of varying concentrations of this compound.
-
Measurement: The amount of radioligand bound to the receptors was measured after separating the bound from the unbound ligand (e.g., by filtration).
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.
G-Protein Activation Assay (e.g., [³⁵S]GTPγS Binding Assay):
-
Preparation: Cell membranes expressing the opioid receptor of interest were used.
-
Assay: The membranes were incubated with GDP, a non-hydrolyzable GTP analog ([³⁵S]GTPγS), and varying concentrations of this compound.
-
Mechanism: Agonist binding to the G-protein coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of [³⁵S]GTPγS allows for the quantification of this activation.
-
Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins was measured.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) was determined to assess its potency as an agonist.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Evolution of the understanding of this compound's mechanism of action.
Caption: Experimental workflow for ex vivo serotonin uptake assay.
Caption: Experimental workflow for electrophysiological studies of glutamatergic modulation.
Caption: Experimental workflow for radioligand binding assay.
Conclusion
The early discovery and development of this compound have traced a remarkable scientific journey, from its initial synthesis as a novel tricyclic compound to the progressive unraveling of its complex and multifaceted mechanism of action. The initial, counterintuitive findings of serotonin uptake enhancement challenged the prevailing dogma of antidepressant pharmacology and spurred further investigation. Subsequent research unveiled its profound effects on the glutamatergic system and its role in mitigating the neurobiological consequences of stress. The more recent identification of this compound as a µ-opioid receptor agonist has provided a more complete picture of its pharmacological profile, explaining its diverse clinical effects and associated risks. This in-depth understanding of this compound's journey offers valuable insights for researchers, scientists, and drug development professionals, not only in the context of antidepressant drug discovery but also in the broader field of neuropharmacology. The story of this compound serves as a compelling reminder of the intricate nature of brain chemistry and the continuous need for open-minded and rigorous scientific inquiry.
References
- 1. This compound, a selective enhancer of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US8198268B2 - this compound sulfate salt forms and methods of making and using the same - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103420937A - Synthesis method of this compound sodium - Google Patents [patents.google.com]
- 6. Increased serotonin platelet uptake after this compound administration in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Effects of Tianeptine on the Glutamatergic System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tianeptine (B1217405) is an atypical antidepressant whose mechanism of action deviates significantly from the classical monoaminergic hypothesis.[1][2] A substantial body of evidence now indicates that its therapeutic efficacy, particularly its effects on mood, anxiety, and cognition, is deeply rooted in its modulation of the glutamatergic system.[2][3] This document provides a comprehensive technical overview of this compound's interaction with glutamate (B1630785) signaling pathways. It details the molecular mechanisms, summarizes quantitative experimental findings, outlines key experimental protocols, and visualizes the involved pathways. The primary focus is on this compound's ability to normalize stress-induced glutamatergic dysregulation, potentiate AMPA receptor function, and promote synaptic plasticity, which collectively contribute to its neuroprotective and antidepressant properties.[1][4]
Introduction: Shifting from Monoamines to Glutamate
Initially, this compound was classified as a selective serotonin (B10506) reuptake enhancer (SSRE), a paradoxical mechanism that challenged the prevailing monoamine hypothesis of depression.[5] However, more recent and technologically advanced studies have shown that this compound has a low affinity for serotonin transporters and does not significantly affect serotonin neurotransmission.[6] The scientific consensus has since shifted, identifying the modulation of the glutamatergic system as the primary mechanism of action for this compound's antidepressant effects.[3][6]
Stress and depression are pathologically linked to glutamatergic dysregulation, including excessive glutamate release and altered receptor function in critical brain regions like the hippocampus and amygdala.[1][7] this compound appears to exert its therapeutic effects by counteracting these pathological changes, thereby restoring neuronal resilience and plasticity.[1][8]
Molecular Mechanisms of this compound's Glutamatergic Action
This compound's influence on the glutamatergic system is multifaceted, involving the regulation of glutamate release, modulation of postsynaptic glutamate receptors (AMPA and NMDA), and the activation of downstream signaling cascades that promote neuroplasticity.
Normalization of Stress-Induced Glutamate Release
Chronic stress leads to excessive glutamate release in brain regions like the basolateral amygdala (BLA), contributing to neuronal atrophy and impaired synaptic function.[1] this compound has been shown to prevent this pathological surge.
-
In the Amygdala: Acute restraint stress significantly increases extracellular glutamate levels in the BLA. Pre-treatment with this compound inhibits this stress-induced increase, an effect not observed with the SSRI fluoxetine.[1][9] This suggests a distinct mechanism for this compound in modulating stress-induced glutamate excitotoxicity.[1]
-
In the Hippocampus: By normalizing glutamate levels, this compound protects hippocampal neurons, particularly in the CA3 region, from the dendritic atrophy caused by chronic stress.[1][4]
Modulation of Postsynaptic Glutamate Receptors
This compound directly and indirectly modulates the function of ionotropic glutamate receptors, primarily AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazole propionate) and NMDA (N-methyl-D-aspartate) receptors. This action is crucial for restoring synaptic strength and plasticity.[10][11]
-
AMPA Receptor Potentiation: A major mechanism for this compound is the enhancement of AMPA receptor function.[12] It increases the phosphorylation of the GluA1 subunit at key sites (Ser831 and Ser845), which is associated with increased receptor activity and synaptic insertion.[7][12] This potentiation of AMPA-mediated currents is believed to be a core component of its rapid antidepressant effects.[12][13]
-
NMDA Receptor Normalization: Chronic stress can persistently enhance NMDA receptor-mediated currents in CA3 pyramidal neurons.[1] this compound treatment normalizes the ratio of NMDA-to-AMPA receptor currents that are altered by stress, preventing the pathological over-activity of NMDA receptors.[10][14]
Stimulation of Neurotrophic Pathways
This compound's glutamatergic modulation triggers downstream signaling cascades that promote neurogenesis and synaptic plasticity, primarily through the action of Brain-Derived Neurotrophic Factor (BDNF).[5][15]
-
Increased BDNF Expression: Stress is known to decrease BDNF expression in the hippocampus. This compound reverses this deficit, leading to increased BDNF levels, which supports neuronal survival and growth.[1][5]
-
Activation of Kinase Cascades: The potentiation of AMPA receptors by this compound involves the activation of several intracellular protein kinases, including CaMKII (Ca2+/calmodulin-dependent protein kinase II) and PKA (Protein Kinase A), via MAPK pathways.[12][13] These kinases are critical for synaptic plasticity.[12]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative findings from preclinical studies, providing a clear comparison of this compound's effects across different experimental paradigms.
Table 1: Effects on Glutamate Release and Receptor Currents
| Parameter | Brain Region | Model | This compound Treatment | Result | Citation |
| Extracellular Glutamate | Basolateral Amygdala (BLA) | Acute Restraint Stress | 10 mg/kg, i.p. | Inhibited stress-induced increase in glutamate efflux. | [1][9] |
| NMDA/AMPA Current Ratio | Hippocampal CA3 | Chronic Restraint Stress | 10 mg/kg/day for 21 days | Normalized the stress-induced increase in the NMDA/AMPA ratio. | [10][14] |
| AMPA/NMDA EPSCs | Hippocampal CA3 | In vitro slice | 10 µM | Rapidly increased the amplitude of both NMDA and AMPA EPSCs. | [14][16] |
| GluA1 Phosphorylation (Ser831) | Prefrontal Cortex (PFC) | Acute Stress | Acute treatment | Significantly increased phosphorylation. | [7] |
| GluA1 Phosphorylation (Ser831 & Ser845) | Hippocampal CA3 | Chronic Treatment | Chronic treatment | Significantly increased phosphorylation. | [7] |
Table 2: Effects on Synaptic Plasticity (Long-Term Potentiation - LTP)
| Brain Pathway | Model | This compound Treatment | Result | Citation |
| Hippocampal CA1 | Acute Stress | 10 mg/kg, i.p. (post-stress) | Rapidly reversed the stress-induced block of LTP induction. | [17] |
| Hippocampal CA1 | In vitro slice (no stress) | 10 µM | Enhanced submaximal LTP induced by theta-burst stimulation. | [18] |
| Hippocampus-PFC | Acute Stress | 10 mg/kg, i.p. | Restored LTP from stress-induced impairment. | [7][19] |
Detailed Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and further research.
Protocol 1: In Vivo Microdialysis for Extracellular Glutamate
-
Objective: To measure real-time changes in extracellular glutamate levels in the amygdala of awake, freely moving rats under stress.
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure: Rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the basolateral amygdala (BLA). Animals are allowed to recover for 5-7 days.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Experimental Timeline:
-
Baseline (120 min): Dialysate samples are collected every 20 minutes to establish a stable baseline of glutamate concentration.
-
Drug Administration (30 min prior to stress): this compound (10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Stress Protocol (e.g., 60 min): Animals are placed in a restraint tube.
-
Post-Stress (120 min): Sample collection continues after the stressor is removed.
-
-
Analysis: Glutamate concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Citation for Methodology: Based on protocols described in Reznikov et al. (2007) and cited in McEwen et al. (2009).[1]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure excitatory postsynaptic currents (EPSCs) mediated by AMPA and NMDA receptors in hippocampal slices.
-
Slice Preparation: Male Wistar rats are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal hippocampal slices (300-400 µm thick) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Pyramidal neurons in the CA3 region are visualized using infrared differential interference contrast (IR-DIC) microscopy. Whole-cell patch-clamp recordings are made using borosilicate glass pipettes filled with an internal solution.
-
Stimulation and Recording:
-
A stimulating electrode is placed to activate commissural/associational fibers.
-
To isolate AMPA receptor currents, the neuron is voltage-clamped at -70 mV.
-
To measure the NMDA receptor component, the membrane potential is held at +40 mV to relieve the magnesium block. The AMPA component is recorded at -70 mV, and the NMDA component is measured 50 ms (B15284909) after the stimulus artifact at +40 mV. The NMDA/AMPA ratio is then calculated.
-
-
Drug Application: this compound (e.g., 10 µM) is applied directly to the bath perfusion system to observe acute effects. For chronic studies, animals are pre-treated for 21 days (10 mg/kg/day).
-
Citation for Methodology: Based on protocols described by Kole et al. (2002).[14][16]
Signaling Pathways and Conceptual Workflows
The following diagrams, generated using DOT language, visualize the key pathways and processes involved in this compound's action.
Diagram 1: this compound's Molecular Signaling Cascade
Caption: this compound counteracts stress by inhibiting glutamate release and potentiating AMPA receptor signaling.
Diagram 2: Experimental Workflow for Electrophysiology
Caption: Workflow for patch-clamp studies on chronically treated animals.
Conclusion and Future Directions
The evidence strongly supports the hypothesis that this compound's antidepressant and neuroprotective effects are mediated primarily through its ability to normalize glutamatergic neurotransmission.[1][2] By preventing stress-induced glutamate excitotoxicity and potentiating AMPA receptor-mediated synaptic plasticity, this compound restores the structural and functional integrity of neural circuits compromised by stress and depression.[4][7]
For drug development professionals, this compound serves as a compelling example of a successful therapeutic that targets glutamate pathways. Future research should aim to:
-
Elucidate the Primary Target: While the downstream effects are well-documented, the initial molecular target that triggers these glutamatergic changes (e.g., mu-opioid receptor agonism, direct receptor modulation) requires further clarification.[3][20]
-
Develop More Selective Modulators: Understanding the precise kinase pathways (e.g., CaMKII, PKA) activated by this compound could lead to the development of more targeted drugs that enhance synaptic plasticity with fewer off-target effects.[12][21]
-
Translate to Clinical Biomarkers: Investigate whether measures of glutamatergic function (e.g., via magnetic resonance spectroscopy) could serve as biomarkers to predict patient response to this compound and other glutamate-modulating antidepressants.
References
- 1. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review | springermedizin.de [springermedizin.de]
- 7. Beneficial Effects of this compound on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound.com [this compound.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NMDA and AMPA receptors are involved in the antidepressant-like activity of this compound in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The antidepressant this compound potentiates AMPA receptors by activating CaMKII and PKA via the p38 MAPK/MEK/JNK pathways [frontiersin.org]
- 14. This compound.com [this compound.com]
- 15. researchgate.net [researchgate.net]
- 16. The antidepressant this compound persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, stress and synaptic plasticity [this compound.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Regulation of AMPA receptor surface trafficking and synaptic plasticity by a cognitive enhancer and antidepressant molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurobiology of Tianeptine: A Deep Dive into Synaptic Plasticity
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide explores the intricate neurobiological mechanisms of Tianeptine, with a specific focus on its profound effects on synaptic plasticity. This compound, an atypical antidepressant, has garnered significant attention for its unique mode of action that diverges from classical monoaminergic modulation. Instead, its therapeutic efficacy appears to be deeply rooted in its ability to modulate the glutamatergic system, enhance neurotrophic support, and promote structural and functional synaptic plasticity. This document provides a comprehensive overview of the core molecular pathways influenced by this compound, detailed experimental protocols for key assays, and a quantitative summary of its effects to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Core Mechanisms of this compound-Induced Synaptic Plasticity
This compound's influence on synaptic plasticity is multifaceted, primarily revolving around the modulation of glutamatergic neurotransmission, the potentiation of neurotrophic factor signaling, and the activation of downstream pathways crucial for protein synthesis and structural changes at the synapse.
Modulation of the Glutamatergic System
Contrary to early hypotheses, this compound's primary mechanism of action is now understood to be the modulation of the glutamatergic system, particularly targeting AMPA and NMDA receptors.[1][2][3] This interaction is crucial for restoring synaptic plasticity, which is often impaired in stress-related disorders.[4]
This compound has been shown to prevent stress-induced alterations in glutamatergic neurotransmission in critical brain regions like the hippocampus and amygdala.[5][6] Specifically, it normalizes the stress-induced enhancement of the NMDA receptor-mediated component of excitatory postsynaptic currents (EPSCs).[5][7] Furthermore, this compound enhances AMPA receptor-mediated signaling. It promotes the phosphorylation of the GluA1 subunit of AMPA receptors at serine-831 and serine-845, key events in potentiating AMPA receptor function.[8][9] This is achieved through the activation of protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[8][10]
This compound also influences the trafficking and synaptic stabilization of AMPA receptors. It reduces the surface diffusion of AMPA receptors, thereby increasing their presence at the synapse.[10] This is mediated by a CaMKII-dependent mechanism that strengthens the interaction between the AMPA receptor auxiliary subunit, stargazin, and the postsynaptic density protein, PSD-95.[10]
Enhancement of Neurotrophic Factors
This compound consistently demonstrates the ability to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neurogenesis, synaptic plasticity, and overall brain health.[2][11] Both acute and chronic treatment with this compound have been shown to elevate BDNF levels in the prefrontal cortex and hippocampus.[11][12] In the amygdala, this compound increases BDNF mRNA and protein levels, which is thought to contribute to the enhancement of amygdalar synaptic plasticity.[13] This upregulation of BDNF is a crucial component of this compound's neuroprotective and antidepressant-like effects.[11]
Activation of the mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of protein synthesis, which is essential for long-lasting forms of synaptic plasticity. This compound has been demonstrated to activate the mTORC1 signaling pathway in hippocampal neurons.[14][15][16] This activation leads to the phosphorylation and activation of downstream targets such as 4E-BP1 and p70S6K.[14][16] The activation of the mTORC1 pathway by this compound is linked to increases in dendritic outgrowth, spine density, and the expression of synaptic proteins like PSD-95, synaptophysin, and GluR1.[14][15]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from various studies on the effects of this compound on molecular and cellular components of synaptic plasticity.
Table 1: Effects of this compound on mTORC1 Signaling Pathway Components
| Protein | Treatment Condition | Fold Change vs. Control | Brain Region | Reference |
| p-mTORC1 (Ser2448) | This compound (100 µM) | ~1.8 | Rat Hippocampal Neurons | [3] |
| p-4E-BP1 (Thr37/46) | This compound (100 µM) | ~2.0 | Rat Hippocampal Neurons | [3] |
| p-p70S6K (Thr389) | This compound (100 µM) | ~2.2 | Rat Hippocampal Neurons | [3] |
Table 2: Effects of this compound on AMPA Receptor Phosphorylation
| Protein | Treatment Condition | Fold Change vs. Saline | Brain Region | Reference |
| p-GluA1 (Ser831) | Chronic this compound | ~1.5 | Mouse Frontal Cortex | [17] |
| p-GluA1 (Ser831) | Chronic this compound | ~1.4 | Mouse Hippocampus (CA3) | [17] |
| p-GluA1 (Ser845) | Chronic this compound | ~1.3 | Mouse Hippocampus (CA3) | [17] |
Table 3: Effects of this compound on Neurotrophic Factor Levels
| Protein | Treatment Condition | Fold Change vs. Control/Saline | Brain Region | Reference |
| BDNF | Chronic this compound (15 mg/kg) | Increased | Rat Prefrontal Cortex | [12][16] |
| BDNF | Chronic this compound (15 mg/kg) | Increased | Rat Hippocampus | [12][16] |
| BDNF mRNA | Chronic this compound + Stress | ~1.7 | Rat Amygdala | [13] |
Table 4: Effects of this compound on Synaptic Currents
| Parameter | Treatment Condition | Observation | Brain Region | Reference |
| NMDA/AMPA Receptor Current Ratio | Chronic this compound + Stress | Normalized to control levels | Rat Hippocampus (CA3) | [1] |
| AMPA EPSC Amplitude | Acute this compound (10 µM) | Increased | Rat Hippocampus (CA3) | [1] |
| NMDA EPSC Amplitude | Acute this compound (10 µM) | Increased | Rat Hippocampus (CA3) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's effects on synaptic plasticity.
Western Blotting for mTOR Signaling Proteins
Objective: To quantify the phosphorylation status of mTORC1 and its downstream effectors in response to this compound treatment.
Protocol:
-
Sample Preparation:
-
Culture primary hippocampal neurons from E18 rat embryos.
-
On DIV (days in vitro) 10, treat neurons with this compound (e.g., 50-100 µM) or vehicle for the desired duration (e.g., 4 days) under B27-deprived conditions to induce a toxic environment.[3]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K
-
(All antibodies typically used at a 1:1000 dilution)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
-
Electrophysiological Recording of Long-Term Potentiation (LTP)
Objective: To assess the effect of this compound on synaptic plasticity by measuring LTP in hippocampal slices.
Protocol:
-
Slice Preparation:
-
Anesthetize an adult rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
-
LTP Induction and this compound Application:
-
Apply this compound (e.g., 10 µM) to the perfusion bath and record for a further 20-30 minutes.[1]
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Express the fEPSP slope as a percentage of the pre-HFS baseline.
-
Compare the degree of potentiation between control and this compound-treated slices.
-
Golgi-Cox Staining for Dendritic Spine Analysis
Objective: To visualize and quantify changes in dendritic spine density and morphology in response to this compound treatment.
Protocol:
-
Tissue Preparation and Staining:
-
Perfuse the animal with saline followed by a fixative.
-
Dissect the brain and immerse it in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) for 14 days in the dark.
-
Transfer the brain to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brain at 100-200 µm on a vibrating microtome.
-
Mount the sections on gelatin-coated slides.
-
Develop the staining by immersing the slides in ammonium (B1175870) hydroxide, followed by a fixing solution (e.g., Kodak Fixer).
-
Dehydrate the sections through an ethanol (B145695) series and clear with xylene.
-
-
Imaging and Analysis:
-
Image the stained neurons using a bright-field microscope with a high-magnification objective (e.g., 100x oil immersion).
-
Select well-impregnated pyramidal neurons in the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Acquire z-stack images of dendritic segments.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin or Imaris) to trace the dendrites and identify and count dendritic spines.
-
Calculate spine density as the number of spines per unit length of the dendrite (e.g., spines/10 µm).
-
Classify spines based on their morphology (e.g., thin, stubby, mushroom).
-
In Vivo Microdialysis for Glutamate (B1630785) Measurement
Objective: To measure extracellular glutamate levels in the amygdala of freely moving rats and assess the effect of this compound.
Protocol:
-
Probe Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the basolateral or central nucleus of the amygdala using stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline of glutamate levels, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for several hours post-injection.
-
-
Glutamate Analysis:
-
Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization with o-phthaldialdehyde (OPA).
-
-
Data Analysis:
-
Express glutamate concentrations as a percentage of the baseline levels.
-
Compare the time course of glutamate changes between the this compound and vehicle groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general workflows of the experimental protocols described above.
This compound's Impact on Glutamatergic Synaptic Plasticity
Caption: this compound's modulation of glutamatergic signaling pathways.
This compound, BDNF, and mTORC1 Signaling Cascade
Caption: this compound's activation of the BDNF-mTORC1 signaling cascade.
Experimental Workflow for Western Blotting
Caption: General workflow for Western blotting analysis.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Conclusion
This compound represents a paradigm shift in the understanding of antidepressant action, moving beyond the classical monoamine hypothesis to highlight the critical role of glutamatergic modulation and neurotrophic support in the treatment of stress-related disorders. Its ability to restore synaptic plasticity through a complex interplay of signaling pathways, including the potentiation of AMPA receptor function, enhancement of BDNF expression, and activation of the mTORC1 pathway, underscores its unique therapeutic profile. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to further elucidate the neurobiological mechanisms of this compound and to develop novel therapeutic strategies targeting synaptic plasticity. The continued investigation into the molecular intricacies of this compound's action holds significant promise for advancing our understanding and treatment of depression and other neuropsychiatric conditions.
References
- 1. This compound.com [this compound.com]
- 2. PS114. Effects of this compound on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound modulates amygdalar glutamate neurochemistry and synaptic proteins in rats subjected to repeated stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat pro-BDNF(pro Brain Derived Neurotrophic Factor) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Golgi Analysis Method for Efficient and Unbiased Classification of Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beneficial Effects of this compound on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces mTORC1 activation in rat hippocampal neurons under toxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Tianeptine's Engagement with the Mu-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular interactions and downstream signaling cascades initiated by the atypical antidepressant tianeptine (B1217405), focusing on its role as a full agonist at the µ-opioid receptor (MOR). This compound's unique pharmacological profile, distinct from classical opioids, presents a compelling area of research for the development of novel therapeutics. This document provides a comprehensive overview of its binding affinity, functional activity, and the experimental methodologies used to elucidate its mechanism of action.
Quantitative Analysis of this compound's Opioid Receptor Activity
This compound exhibits a significant affinity and functional agonism at the µ-opioid receptor, which is believed to be the primary mediator of its antidepressant and anxiolytic effects.[1][2] It also demonstrates weaker activity at the δ-opioid receptor (DOR) and is inactive at the κ-opioid receptor (KOR).[2][3] The following tables summarize the key quantitative data from various in vitro studies.
| Ligand | Receptor | Species | Parameter | Value | Reference |
| This compound | µ-Opioid (MOR) | Human | Kᵢ (Binding Affinity) | 383 ± 183 nM | [2][3][4] |
| This compound | µ-Opioid (MOR) | Human | EC₅₀ (G-protein Activation) | 194 ± 70 nM | [2] |
| This compound | µ-Opioid (MOR) | Mouse | EC₅₀ (G-protein Activation) | 641 ± 120 nM | [2] |
| This compound | µ-Opioid (MOR) | Mouse | EC₅₀ (cAMP Inhibition) | 1.03 ± 0.10 µM | [2] |
| This compound | δ-Opioid (DOR) | Human | Kᵢ (Binding Affinity) | >10 µM | [2][3] |
| This compound | δ-Opioid (DOR) | Mouse | EC₅₀ (G-protein Activation) | 14.5 ± 6.6 µM | [2] |
| This compound | δ-Opioid (DOR) | Mouse | EC₅₀ (cAMP Inhibition) | 9.46 ± 1.34 µM | [2] |
| MC5 (this compound Metabolite) | µ-Opioid (MOR) | Human | EC₅₀ (G-protein Activation) | 0.438 µM | [5] |
| MC5 (this compound Metabolite) | µ-Opioid (MOR) | Mouse | EC₅₀ (G-protein Activation) | 0.821 µM | [5] |
| MC5 (this compound Metabolite) | δ-Opioid (DOR) | Human | EC₅₀ (G-protein Activation) | >10 µM | [5] |
| MC5 (this compound Metabolite) | δ-Opioid (DOR) | Mouse | EC₅₀ (G-protein Activation) | >10 µM | [5] |
Table 1: Quantitative Binding and Functional Data for this compound and its Metabolite MC5 at Opioid Receptors.
Signaling Pathways and Experimental Workflows
This compound-Induced Mu-Opioid Receptor Signaling
This compound's binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade characteristic of Gαi/o protein activation. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This primary mechanism is believed to underpin many of this compound's therapeutic effects. One of the downstream effects of MOR activation is the upregulation of mTOR, which in turn stimulates the glutaminergic pathway.[6]
Experimental Workflow for Assessing MOR Agonism
The characterization of this compound as a MOR agonist involves a series of in vitro assays to determine its binding affinity and functional activity. The general workflow begins with preparing cell membranes expressing the receptor of interest, followed by radioligand binding assays to determine affinity, and functional assays like GTPγS binding and cAMP accumulation to measure agonist-induced receptor activation and downstream signaling.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound's activity at the µ-opioid receptor.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
Radioligand: [³H]DAMGO.
-
Non-specific binding control: Naloxone (B1662785).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a constant concentration of [³H]DAMGO to all wells.
-
For non-specific binding determination, add a high concentration of naloxone (e.g., 10 µM) to a set of wells.
-
Add the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]DAMGO binding) by non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the µ-opioid receptor upon agonist binding.
Materials:
-
Cell membranes expressing the human or mouse µ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Unlabeled GTPγS for non-specific binding.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[7]
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer or unlabeled GTPγS (for non-specific binding).[7]
-
Add increasing concentrations of this compound or a reference agonist (e.g., DAMGO).[7]
-
Add the membrane suspension.[7]
-
Add GDP to a final concentration of 10-100 µM.[7]
-
Pre-incubate the plate at 30°C for 15 minutes.[7]
-
Initiate the reaction by adding [³⁵S]GTPγS.[7]
-
Incubate at 30°C for 60 minutes with gentle shaking.[7]
-
Terminate the assay by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Subtract non-specific binding to obtain specific binding.
-
Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[7]
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o activation, by measuring changes in intracellular cAMP levels.
Materials:
-
Whole cells expressing the µ-opioid receptor (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
384-well plates.
Procedure:
-
Seed the cells in 384-well plates and allow them to attach overnight.
-
Replace the medium with a stimulation buffer.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a specified time at room temperature.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the cAMP levels using the detection reagents provided in the kit and a suitable plate reader.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the this compound concentration to determine the EC₅₀ value.
Logical Relationships in this compound's MOR Activity
The antidepressant and analgesic effects of this compound are directly linked to its agonism at the µ-opioid receptor. This relationship has been established through studies using MOR knockout mice and MOR antagonists, which abolish these behavioral effects.[8][9] Interestingly, chronic this compound administration does not appear to induce tolerance or withdrawal symptoms to the same extent as classical opioids like morphine, suggesting a nuanced downstream signaling profile.[8]
References
- 1. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 2. The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound.com [this compound.com]
- 4. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Tianeptine's Dual Mechanism: A Technical Guide to its Action on Glutamate and Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tianeptine (B1217405), an atypical antidepressant, presents a unique pharmacological profile characterized by its dual action on both the glutamatergic and opioid systems. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects, moving beyond historical hypotheses to the current understanding of its function as a modulator of critical neurotransmitter pathways. This document details the experimental protocols and quantitative data that have elucidated this compound's interaction with glutamate (B1630785) and opioid receptors, offering a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction
Initially classified as a selective serotonin (B10506) reuptake enhancer (SSRE), the mechanism of action of this compound has been a subject of evolving research.[1] It is now understood that its primary therapeutic effects are not mediated by conventional monoaminergic pathways.[2] Instead, compelling evidence points to a complex interplay between the glutamatergic and opioid systems as the core of its pharmacological activity.[3][4] this compound's ability to modulate neuroplasticity and respond to stress is increasingly attributed to its effects on glutamate receptors, while its anxiolytic and antidepressant properties are also linked to its activity as a mu-opioid receptor (MOR) and delta-opioid receptor (DOR) agonist.[5][6] This guide will dissect the experimental evidence for this dual action, providing detailed methodologies and quantitative data for a thorough understanding of this compound's unique mechanism.
Interaction with the Opioid System
This compound acts as a full agonist at the mu-opioid receptor (MOR) and a weak agonist at the delta-opioid receptor (DOR), with no significant activity at the kappa-opioid receptor (KOR).[4][6] This opioid receptor activity is crucial for its antidepressant and anxiolytic effects.[7]
Quantitative Data: Opioid Receptor Binding and Functional Activity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at human and mouse opioid receptors.
| Receptor | Species | Assay Type | Value | Reference |
| μ-Opioid Receptor (MOR) | Human | Radioligand Binding (Ki) | 383 ± 183 nM | [8] |
| Human | G-protein Activation (EC50) | 194 ± 70 nM | [8] | |
| Mouse | G-protein Activation (EC50) | 641 ± 120 nM | [8] | |
| δ-Opioid Receptor (DOR) | Human | Radioligand Binding (Ki) | >10 µM | [8] |
| Human | G-protein Activation (EC50) | 37.4 ± 11.2 µM | [8] | |
| Mouse | G-protein Activation (EC50) | 14.5 ± 6.6 µM | [8] | |
| κ-Opioid Receptor (KOR) | Human | Radioligand Binding | No appreciable activity | [4] |
| Human | G-protein Activation | Inactive | [6] |
Experimental Protocols
This protocol is adapted from methodologies used to determine the binding affinity of ligands to opioid receptors.[5][9]
Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ-opioid receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human μ, δ, or κ-opioid receptors.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).
-
This compound dilutions.
-
Naloxone (B1662785) (for non-specific binding).
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and either this compound dilution, buffer (for total binding), or excess naloxone (for non-specific binding).
-
Incubate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
These protocols are based on the methods described by Gassaway et al. (2014) to assess the functional activity of this compound at opioid receptors.[7][8]
Objective: To measure this compound-induced G-protein activation and inhibition of cAMP accumulation.
A. G-protein Activation (BRET Assay)
Materials:
-
HEK293T cells.
-
Plasmids encoding the opioid receptor of interest, Gα-RLuc8, Gβ, and mVenus-Gγ.
-
Transfection reagent.
-
Coelenterazine (B1669285) h (substrate for RLuc8).
-
This compound dilutions.
-
Plate reader capable of detecting BRET signals.
Procedure:
-
Co-transfect HEK293T cells with the plasmids.
-
Plate the transfected cells in a 96-well plate.
-
On the day of the assay, replace the culture medium with a buffer.
-
Add coelenterazine h to each well.
-
Add this compound dilutions.
-
Measure the BRET signal (ratio of mVenus emission to RLuc8 emission).
-
Plot the BRET ratio against the this compound concentration to determine the EC50.
B. cAMP Accumulation Assay
Materials:
-
HEK293T cells co-transfected with the opioid receptor and a cAMP biosensor (e.g., CAMYEL).
-
This compound dilutions.
-
Plate reader for BRET or other cAMP detection methods.
Procedure:
-
Plate transfected cells in a 96-well plate.
-
Pre-treat cells with this compound dilutions.
-
Stimulate cells with forskolin to induce cAMP production.
-
Measure the change in the cAMP biosensor signal.
-
Plot the inhibition of the forskolin-induced signal against the this compound concentration to determine the EC50.
Signaling Pathway
Modulation of the Glutamatergic System
This compound's influence on the glutamatergic system is a cornerstone of its neuroprotective and antidepressant effects. It normalizes stress-induced changes in glutamate neurotransmission, particularly in the hippocampus and amygdala.[5][10] This includes modulating glutamate release and affecting the function of both AMPA and NMDA receptors.
Quantitative and Qualitative Data: Effects on Glutamate Neurotransmission
The following table summarizes the observed effects of this compound on various aspects of the glutamatergic system.
| Parameter | Brain Region | Effect of this compound | Reference(s) |
| Extracellular Glutamate Levels (Stress-induced) | Amygdala (BLA) | Normalizes stress-induced increase | [10] |
| AMPA Receptor (GluA1) Phosphorylation | Hippocampus (CA3), Frontal Cortex | Increases phosphorylation at Ser831 and Ser845 | [5] |
| NMDA/AMPA Receptor Current Ratio (Stressed) | Hippocampus (CA3) | Normalizes stress-induced increase in the ratio | [8][11] |
| AMPA and NMDA Receptor-mediated EPSCs | Hippocampus (CA3) | Increases the amplitude of both AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in vitro. | [8][11] |
Experimental Protocols
This protocol is a generalized procedure based on studies investigating glutamate neurotransmission.[10][12]
Objective: To measure changes in extracellular glutamate concentrations in specific brain regions in response to this compound administration.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for injection.
-
HPLC system with fluorescence or mass spectrometry detection for glutamate analysis.
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., basolateral amygdala) of an anesthetized animal.
-
Allow the animal to recover.
-
On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound (or vehicle) systemically.
-
Continue collecting dialysate samples at regular intervals.
-
Analyze the glutamate concentration in the dialysate samples using HPLC.
This protocol is based on the work of Kole et al. (2002) and is used to study the effects of this compound on synaptic currents.[4][6][13]
Objective: To record AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from hippocampal neurons and assess the effect of this compound.
Materials:
-
Vibratome for slicing brain tissue.
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording.
-
Recording chamber and perfusion system.
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes.
-
Pharmacological agents (e.g., picrotoxin (B1677862) to block GABAA receptors, AP5 to block NMDA receptors, CNQX to block AMPA/kainate receptors).
-
This compound solution.
Procedure:
-
Prepare acute hippocampal slices from a rodent brain.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Using a microscope, identify a pyramidal neuron in the CA3 region.
-
Establish a whole-cell patch-clamp recording from the neuron.
-
To isolate AMPA receptor currents, hold the neuron at a negative membrane potential (e.g., -70 mV) in the presence of an NMDA receptor antagonist.
-
To isolate NMDA receptor currents, hold the neuron at a positive membrane potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist.
-
Evoke EPSCs by stimulating afferent fibers.
-
Record baseline EPSCs.
-
Bath-apply this compound and record the changes in EPSC amplitude and kinetics.
Signaling Pathway
Experimental Workflow Diagrams
Workflow for Opioid Receptor Binding Assay
Workflow for In Vivo Microdialysis
Conclusion
The dual action of this compound on glutamate and opioid receptors represents a significant departure from classical antidepressant mechanisms. Its ability to modulate glutamatergic neurotransmission, particularly in the context of stress, provides a strong basis for its neuroprotective and plasticity-enhancing effects. Concurrently, its agonist activity at mu and delta-opioid receptors contributes to its anxiolytic and mood-elevating properties. This technical guide has provided a detailed overview of the experimental evidence supporting this dual mechanism, including quantitative data and methodological protocols. A thorough understanding of these intricate actions is paramount for the future development of novel therapeutics with improved efficacy and side-effect profiles for the treatment of mood disorders.
References
- 1. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patch Clamp Setup | Warner Instruments [warneronline.com]
- 3. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuropharmacologie.universite-paris-saclay.fr [neuropharmacologie.universite-paris-saclay.fr]
- 9. benchchem.com [benchchem.com]
- 10. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid analysis of glutamate, glutamine and GABA in mice frontal cortex microdialysis samples using HPLC coupled to electrospray tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
Tianeptine's Impact on Brain-Derived Neurotrophic Factor (BDNF) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tianeptine (B1217405), an antidepressant with a unique neurochemical profile, has garnered significant attention for its role in modulating neuroplasticity and its therapeutic effects on mood disorders. A key aspect of its mechanism of action involves its influence on brain-derived neurotrophic factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity. This technical guide provides an in-depth analysis of the current scientific literature on the impact of this compound on BDNF levels. It summarizes quantitative data from preclinical studies, details common experimental methodologies, and visualizes the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
This compound stands apart from typical antidepressants, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), in its primary mechanism of action. While initially thought to be a serotonin reuptake enhancer, recent evidence points towards its significant influence on the glutamatergic system and its ability to promote neuroplasticity.[1] A central element of this neuroplastic effect is the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[2]
BDNF is a member of the neurotrophin family of growth factors and plays a crucial role in the development and maintenance of the nervous system.[3] It is highly expressed in brain regions implicated in mood regulation, learning, and memory, such as the hippocampus, prefrontal cortex, and amygdala.[3] Stress and depression are often associated with reduced BDNF levels and impaired neuronal plasticity.[4] Antidepressant treatments, including this compound, are thought to exert their therapeutic effects, in part, by reversing these deficits and enhancing BDNF signaling.[3][5]
This guide will explore the quantitative effects of this compound on BDNF levels in various preclinical models, provide an overview of the experimental protocols used to generate this data, and illustrate the underlying molecular pathways.
Quantitative Effects of this compound on BDNF Levels
Preclinical studies in rodent models have consistently demonstrated that this compound administration leads to an increase in BDNF levels in key brain regions. The following tables summarize the quantitative findings from several key studies.
Table 1: Effects of Acute and Chronic this compound Administration on BDNF Protein Levels in Rats
| Brain Region | Treatment Group | Dose (mg/kg) | Duration | % Change in BDNF vs. Control | Reference |
| Prefrontal Cortex | This compound (Acute) | 10 | 1 day | ↑ Increased | [6] |
| Nucleus Accumbens | This compound (Acute) | 10 | 1 day | ↓ Decreased | [6] |
| Prefrontal Cortex | This compound (Chronic) | 10 | 21 days | ↑ Increased | [7] |
| Hippocampus | This compound (Chronic) | 10 | 21 days | ↑ Increased | [7] |
| Amygdala | This compound (Chronic, Stressed) | 10 | 21 days | ↑ Increased | [8] |
| Amygdala | This compound (Chronic, Non-Stressed) | 10 | 21 days | ↑ Increased | [8] |
Table 2: Comparative Effects of this compound and Imipramine on BDNF Protein Levels in Rats
| Brain Region | Treatment Group | Dose (mg/kg) | Duration | % Change in BDNF vs. Control | Reference |
| Prefrontal Cortex | This compound (Acute) | 5, 10, 15 | 1 day | ↑ Increased | [9] |
| Prefrontal Cortex | Imipramine (Acute) | 30 | 1 day | No significant change | [9] |
| Prefrontal Cortex | This compound (Chronic) | 5, 10, 15 | 14 days | ↑ Increased | [9] |
| Hippocampus | This compound (Chronic) | 5, 10, 15 | 14 days | ↑ Increased | [9] |
| Nucleus Accumbens | This compound (Acute) | 5, 10, 15 | 1 day | ↓ Decreased | [9] |
Table 3: Effects of this compound on BDNF and p-CREB Levels in a Mouse Model of Fibromyalgia
| Brain Region | Treatment Group | Change in BDNF vs. FM Model | Change in p-CREB vs. FM Model | Reference |
| Medial Prefrontal Cortex | This compound | ↑ Restored to control levels | ↑ Restored to control levels | [1][5] |
| Hippocampus | This compound | ↑ Restored to control levels | ↑ Restored to control levels | [1][5] |
Signaling Pathways Involved in this compound-Mediated BDNF Regulation
This compound's influence on BDNF expression is not direct but is mediated through a cascade of intracellular signaling events. The primary upstream mechanism involves the modulation of the glutamatergic system, which in turn activates downstream pathways leading to the transcription and translation of the BDNF gene.
Glutamatergic Modulation
This compound has been shown to normalize glutamatergic neurotransmission, particularly in the hippocampus and amygdala, which is often dysregulated by stress.[4][10] It is believed to prevent the stress-induced retraction of dendrites in hippocampal CA3 neurons and modulate the activity of AMPA and NMDA receptors.[11] This normalization of glutamate (B1630785) signaling is a critical initiating step in the cascade leading to increased BDNF.
Figure 1. Overview of this compound's Signaling Cascade to BDNF Expression.
TrkB and mTOR Signaling
The activation of the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF, is a crucial step.[12] Interestingly, some antidepressants can directly bind to and allosterically modulate TrkB receptors.[13] this compound's modulation of the glutamatergic system leads to the activation of downstream signaling cascades, including the mTOR (mammalian target of rapamycin) pathway.[2][14] The mTOR pathway is a key regulator of protein synthesis, and its activation by this compound promotes the translation of BDNF mRNA into protein.[14]
Figure 2. The TrkB-mTOR Signaling Pathway in BDNF Synthesis.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from studies employing animal models of stress and depression.[15] The following sections detail the general methodologies for the key experiments used to assess this compound's impact on BDNF.
Animal Models and this compound Administration
-
Animal Models: Commonly used models include chronic unpredictable stress, chronic restraint stress, and maternal separation in rats and mice.[15] These models aim to induce behavioral and neurochemical changes analogous to those seen in human depression.
-
This compound Administration: this compound is typically administered via intraperitoneal (i.p.) injection or oral gavage.[16][17] Dosages in rodent studies generally range from 5 to 30 mg/kg per day.[9] Treatment duration can be acute (single dose) or chronic (daily for several weeks).[9]
Figure 3. General Experimental Workflow for Preclinical this compound Studies.
BDNF Measurement Techniques
ELISA is a widely used method for quantifying BDNF protein levels in brain tissue homogenates.
-
Tissue Preparation: Brain regions of interest are dissected, weighed, and homogenized in a lysis buffer, often an acid-extraction buffer to release bound BDNF.[18] The total protein concentration is determined using methods like the BCA or Bradford assay.[3]
-
ELISA Procedure: Commercially available ELISA kits are typically used.[19][20] The general principle involves capturing BDNF from the sample onto an antibody-coated plate, followed by the addition of a detection antibody conjugated to an enzyme. A substrate is then added, and the resulting colorimetric change is measured spectrophotometrically. The concentration of BDNF is determined by comparison to a standard curve.[19]
Western blotting is used to detect and semi-quantify BDNF and related signaling proteins (e.g., p-CREB).
-
Sample Preparation: Brain tissue is homogenized in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3] Protein concentration is determined.
-
Electrophoresis and Transfer: Proteins are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., anti-BDNF, anti-p-CREB). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate. Densitometry is used to quantify the relative protein levels.
qPCR is employed to measure the expression levels of BDNF mRNA.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from brain tissue using commercially available kits. The quality and quantity of RNA are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).[21]
-
qPCR Analysis: The cDNA is used as a template in a qPCR reaction with primers specific for the BDNF gene. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the target gene in real-time. The relative expression of BDNF mRNA is typically normalized to a housekeeping gene.[22][23]
IHC is used to visualize the localization of BDNF protein within the brain tissue.
-
Tissue Processing: Animals are perfused, and the brains are fixed, cryoprotected, and sectioned.[24]
-
Staining: Brain sections are incubated with a primary antibody against BDNF, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.[5][24] This allows for the visualization of BDNF-positive cells and their distribution within specific brain regions.[24]
Conclusion
The evidence strongly indicates that this compound exerts a significant and positive impact on BDNF levels in brain regions crucial for mood regulation. This effect is a cornerstone of its neuroplasticity-promoting properties and likely contributes to its antidepressant efficacy. The primary mechanism appears to be the modulation of the glutamatergic system, leading to the activation of downstream TrkB and mTOR signaling pathways, ultimately resulting in increased BDNF gene expression and protein synthesis. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's neurobiological effects. A deeper understanding of these mechanisms will be invaluable for the development of novel and more effective therapeutic strategies for depression and other stress-related disorders.
References
- 1. Effects of this compound on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces mTORC1 activation in rat hippocampal neurons under toxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution of Brain-Derived Neurotrophic Factor (BDNF) Protein and mRNA in the Normal Adult Rat CNS: Evidence for Anterograde Axonal Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation into the Effects of Tramadol, Citalopram, this compound, and Their Combinations on Rat Brain Tissue | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound increases brain-derived neurotrophic factor expression in the rat amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound modulates amygdalar glutamate neurochemistry and synaptic proteins in rats subjected to repeated stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of this compound on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PS114. Effects of this compound on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. Effects of this compound on behavioural and neurochemical responses to immobilization stress | European Psychiatry | Cambridge Core [cambridge.org]
- 17. Effect of acute and prolonged this compound administration on the 5-HT transporter: electrophysiological, biochemical and radioligand binding studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biosensis.com [biosensis.com]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
- 20. cloud-clone.com [cloud-clone.com]
- 21. medsci.org [medsci.org]
- 22. scienceopen.com [scienceopen.com]
- 23. researchgate.net [researchgate.net]
- 24. Immunohistochemical visualization of brain-derived neurotrophic factor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Tianeptine's Multifaceted Engagement with the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tianeptine (B1217405), an atypical antidepressant, has garnered significant attention for its unique and complex mechanism of action within the central nervous system (CNS). Initially classified as a selective serotonin (B10506) reuptake enhancer (SSRE), a concept that has since been contested, this compound is now understood to exert its therapeutic effects through a sophisticated interplay with multiple cellular and molecular targets. This technical guide provides an in-depth exploration of this compound's engagement with the glutamatergic system, its activity as an opioid receptor agonist, its influence on neuroplasticity and brain-derived neurotrophic factor (BDNF) signaling, and its modulation of the hypothalamic-pituitary-adrenal (HPA) axis. Detailed experimental methodologies, quantitative data, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.
Opioid Receptor Agonism: A Primary Mechanism
A pivotal discovery in understanding this compound's pharmacology is its action as a full agonist at the mu-opioid receptor (MOR) and a weak agonist at the delta-opioid receptor (DOR).[1][2] This opioid activity is considered a primary contributor to its antidepressant and anxiolytic effects.[3][4]
Quantitative Analysis of Opioid Receptor Interaction
The binding affinity and functional potency of this compound at opioid receptors have been quantified in several studies. These data are crucial for understanding its pharmacological profile.
| Receptor | Species | Assay Type | Value Type | Value | Reference |
| Mu-Opioid (MOR) | Human | Radioligand Binding | Ki | 383 ± 183 nM | [5] |
| Mu-Opioid (MOR) | Human | G-protein Activation (BRET) | EC50 | 194 ± 70 nM | [5] |
| Mu-Opioid (MOR) | Mouse | G-protein Activation (BRET) | EC50 | 641 ± 120 nM | [5] |
| Mu-Opioid (MOR) | Mouse | [S35]GTPγS Binding | EC50 | 4.7 µM | [6] |
| Delta-Opioid (DOR) | Human | G-protein Activation (BRET) | EC50 | 37.4 ± 11.2 µM | [5] |
| Delta-Opioid (DOR) | Mouse | G-protein Activation (BRET) | EC50 | 14.5 ± 6.6 µM | [5] |
| Kappa-Opioid (KOR) | Human | Radioligand Binding | Activity | Inactive | [5] |
| Kappa-Opioid (KOR) | Rat | G-protein Activation/cAMP | Activity | Inactive | [5] |
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of this compound for opioid receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the mu-, delta-, and kappa-opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (human or rodent).
-
Radioligand specific for the target receptor (e.g., [³H]DAMGO for MOR).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a reaction tube, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer, a concentration of this compound, or the non-specific binding control.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of this compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Modulation of the Glutamatergic System
This compound's influence on the glutamatergic system, the primary excitatory network in the brain, is a cornerstone of its neurobiological activity.[1] It normalizes glutamatergic signaling, particularly under conditions of stress, by modulating AMPA and NMDA receptors.[7]
Quantitative Effects on Glutamatergic Transmission
While direct binding affinities for glutamate (B1630785) receptors are low (Ki > 10 µM), this compound's functional impact on glutamatergic currents is significant.[8]
| Parameter | Brain Region | Effect of Stress | Effect of this compound Treatment in Stressed Animals | Reference |
| NMDA/AMPA Receptor Current Ratio | Hippocampal CA3 | Increased | Normalized | [9] |
| NMDA Receptor-Mediated EPSC Deactivation Time | Hippocampal CA3 | Prolonged | Prevented attenuation | [9] |
| Extracellular Glutamate Levels | Basolateral Amygdala | Increased | Inhibited the increase | [10] |
| Vesicular Glutamate Transporter 2 (vGLUT2) Expression | Amygdala | Nearly eliminated | Inhibited the decrease | [11] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol details a method to measure the effects of this compound on glutamate receptor-mediated currents.
Objective: To record excitatory postsynaptic currents (EPSCs) mediated by AMPA and NMDA receptors in hippocampal neurons and assess the modulatory effects of this compound.
Materials:
-
Hippocampal brain slices from rodents.
-
Artificial cerebrospinal fluid (aCSF).
-
Patch pipettes.
-
Intracellular solution (e.g., containing Cs-gluconate).
-
Pharmacological agents: this compound, TTX (to block action potentials), picrotoxin (B1677862) (to block GABAA receptors), and D-AP5 (NMDA receptor antagonist, for isolating AMPA currents).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Prepare acute hippocampal slices and maintain them in oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a CA1 or CA3 pyramidal neuron.
-
To record AMPA receptor-mediated EPSCs, hold the neuron at a negative membrane potential (e.g., -70 mV) to ensure the Mg2+ block of NMDA receptors is intact.
-
To record NMDA receptor-mediated EPSCs, hold the neuron at a positive membrane potential (e.g., +40 mV) to relieve the Mg2+ block.
-
Stimulate presynaptic fibers to evoke EPSCs.
-
Record baseline EPSCs.
-
Bath-apply this compound at a known concentration.
-
Continue to record EPSCs to observe any changes in amplitude, decay kinetics, or the ratio of NMDA to AMPA currents.
-
Analyze the recorded currents to quantify the effects of this compound.
Promotion of Neuroplasticity and BDNF Signaling
This compound demonstrates significant neuroprotective and neurorestorative properties, largely through its ability to promote neuroplasticity and enhance Brain-Derived Neurotrophic Factor (BDNF) signaling.[12] This is particularly evident in its capacity to reverse stress-induced dendritic atrophy in the hippocampus.[7]
Quantitative Impact on Neuroplasticity and BDNF
| Parameter | Brain Region | Effect of Chronic Stress | Effect of Chronic this compound Treatment | Reference |
| BDNF mRNA Expression | Amygdala | No significant change | Increased | [1] |
| BDNF Protein Levels | Amygdala | No significant change | Increased | [1] |
| BDNF Protein Levels | Hippocampus | No significant change | Increased | [2] |
| BDNF Protein Levels | Prefrontal Cortex | Not specified | Increased | [2] |
| Phosphorylated CREB (pCREB) Levels | Amygdala | Increased | Decreased | [1] |
| Dendritic Arborization (CA3 Pyramidal Neurons) | Hippocampus | Reduced | Reversed reduction | [7] |
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF
This protocol provides a method for quantifying BDNF protein levels in brain tissue.
Objective: To measure the concentration of BDNF protein in the hippocampus and amygdala of rats treated with this compound.
Materials:
-
Brain tissue homogenates from the hippocampus and amygdala.
-
Commercially available BDNF ELISA kit.
-
Lysis buffer.
-
Protein assay reagents (e.g., BCA or Bradford).
-
Microplate reader.
Procedure:
-
Dissect and homogenize the brain regions of interest in lysis buffer on ice.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of each sample using a standard protein assay.
-
Follow the manufacturer's instructions for the BDNF ELISA kit. This typically involves:
-
Adding standards and samples to the wells of a microplate pre-coated with an anti-BDNF antibody.
-
Incubating to allow BDNF to bind.
-
Washing the wells to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate solution that reacts with the enzyme to produce a color change.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Calculate the concentration of BDNF in each sample by comparing its absorbance to the standard curve.
-
Normalize the BDNF concentration to the total protein concentration for each sample.
Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
This compound has been shown to modulate the HPA axis, the body's central stress response system. It can attenuate stress-induced increases in glucocorticoids, which are often elevated in individuals with depression.[13][14]
Quantitative Effects on HPA Axis Hormones
| Condition | Hormone Measured | Effect of this compound (10 mg/kg) | Reference |
| Acute Restraint Stress | Plasma ACTH | Significant decrease in stress-induced elevation | [14] |
| Acute Restraint Stress | Plasma Corticosterone (B1669441) | Significant decrease in stress-induced elevation | [14] |
| Chronic Administration (Unstressed) | Hypothalamic CRF | Significant decrease | [15] |
| Chronic Administration (Unstressed) | Pituitary ACTH | Significant decrease | [15] |
| Chronic Restraint Stress | Plasma ACTH | Markedly reduced stress-induced increase | [15] |
| Chronic Restraint Stress | Plasma Corticosterone | Markedly reduced stress-induced increase | [15] |
Experimental Protocol: Measurement of HPA Axis Hormones
This protocol describes a method for assessing this compound's impact on stress-induced hormone release.
Objective: To measure the effect of this compound on plasma ACTH and corticosterone levels in response to acute stress.
Materials:
-
Rodents.
-
Restraint stress apparatus.
-
This compound hydrochloride.
-
Vehicle control (e.g., saline).
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Centrifuge.
-
Commercially available ELISA or radioimmunoassay (RIA) kits for ACTH and corticosterone.
Procedure:
-
Acclimate animals to the housing conditions.
-
Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before stress induction.
-
Subject the animals to a period of restraint stress (e.g., 30 minutes).
-
Immediately following the stress period, collect blood samples via a suitable method (e.g., tail-nick or cardiac puncture).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentrations of ACTH and corticosterone in the plasma samples using ELISA or RIA kits according to the manufacturer's instructions.
-
Compare hormone levels between the this compound-treated and vehicle-treated groups.
The Serotonin Reuptake Enhancement Hypothesis: A Historical Perspective
This compound was initially characterized as a selective serotonin reuptake enhancer (SSRE), a mechanism directly opposing that of selective serotonin reuptake inhibitors (SSRIs).[16] This was based on early findings that this compound increased the Vmax of serotonin uptake in platelets and synaptosomes.[16][17] However, this hypothesis is now largely considered not to be the primary mechanism for its antidepressant effects, with the focus having shifted to its actions on the glutamatergic and opioid systems.[1]
Conclusion
The cellular and molecular actions of this compound in the central nervous system are multifaceted and complex. Its primary mechanisms of action are now understood to be its agonism at mu- and delta-opioid receptors and its profound modulatory effects on the glutamatergic system. These actions, in turn, lead to the promotion of neuroplasticity, increased BDNF signaling, and regulation of the HPA axis. This intricate pharmacological profile distinguishes this compound from traditional antidepressants and provides a compelling basis for its therapeutic efficacy. Further research into the downstream signaling cascades activated by these primary interactions will continue to illuminate the full spectrum of this compound's neurobiological effects and may pave the way for the development of novel therapeutics with similarly targeted mechanisms.
References
- 1. This compound increases brain-derived neurotrophic factor expression in the rat amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of brain-derived neurotrophic factor measurement in human urine samples as a non-invasive effect biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial Effects of this compound on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function | MDPI [mdpi.com]
- 6. Acute effects of this compound on circulating neurotransmitters and cardiovascular parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound.com [this compound.com]
- 11. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound increases brain-derived neurotrophic factor expression in the rat amygdala [ouci.dntb.gov.ua]
- 13. The antidepressant this compound persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. Frontiers | Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Tianeptine Hydrochloride and Tianeptine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the physicochemical and pharmacokinetic properties of two common salt forms of the atypical antidepressant, tianeptine (B1217405): this compound hydrochloride and this compound sulfate (B86663). The selection of a specific salt form is a critical decision in drug development, profoundly influencing a compound's stability, solubility, and pharmacokinetic profile, which in turn affects its therapeutic application and dosing regimen.
This compound's primary mechanisms of action are understood to be its full agonism at the μ-opioid receptor (MOR) and its modulation of glutamatergic pathways.[1][2] While the salt form does not alter the intrinsic pharmacodynamic activity of the this compound molecule, it dictates the rate and extent of its delivery to these biological targets. This document outlines these differences with quantitative data, detailed experimental protocols, and visual diagrams to support research and development efforts.
Physicochemical Properties
The hydrochloride and sulfate salts of this compound exhibit distinct physical and chemical properties, with the most notable difference being in their stability and solubility. This compound hydrochloride, similar to the more extensively studied sodium salt, is highly soluble in aqueous solutions but is also hygroscopic and less stable when exposed to atmospheric moisture.[3][4] In contrast, this compound sulfate was developed as a more stable alternative, demonstrating lower hygroscopicity and a different solubility profile.[5][6]
| Property | This compound Hydrochloride | This compound Sulfate |
| IUPAC Name | 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][1][7]benzothiazepin-11-yl)amino]heptanoic acid;hydrochloride[8] | 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][1][7]benzothiazepin-11-yl)amino]heptanoic acid;sulfuric acid[9] |
| Molecular Formula | C₂₁H₂₅ClN₂O₄S · HCl[10] | (C₂₁H₂₅ClN₂O₄S)₂ · H₂SO₄[11] |
| Molecular Weight | 473.4 g/mol [8] | 1008.013 g/mol (dihydrate hemisulfate)[11] or 535.02 g/mol [5] |
| Physical Form | Crystalline solid, powder[2][12] | Powder[5] |
| Solubility | High water solubility, similar to the sodium salt.[3][13] | Lower water solubility compared to hydrochloride/sodium forms.[13] Soluble in water.[5] |
| Stability | Hygroscopic; less stable in atmospheric moisture.[4][14] | More stable; not prone to clumping from atmospheric moisture absorption.[5] |
Pharmacokinetic Profiles
The most significant differences between this compound hydrochloride and sulfate emerge in their pharmacokinetic profiles, driven primarily by their differing rates of absorption. The rapid dissolution and absorption of the hydrochloride salt (akin to the sodium salt) result in a fast onset of action and a short half-life, necessitating multiple daily doses to maintain therapeutic plasma concentrations.[2][15] Conversely, the sulfate salt is absorbed more slowly, leading to a delayed time to maximum concentration (Tmax) and a longer elimination half-life, allowing for less frequent dosing.[3][16]
| Parameter | This compound Hydrochloride (Data from Sodium Salt Studies) | This compound Sulfate |
| Bioavailability (Oral) | ~99%[2][7][15][17] | Lower than sodium/hydrochloride form due to slower absorption.[13] |
| Tmax (Time to Peak Plasma) | ~0.94 - 1 hour[2][17] | Slower onset; peak concentrations occur around 1-2 hours after ingestion.[18] |
| Elimination Half-life (t½) | 2.5 - 3.0 hours[2][7][15][17] | 4.5 - 6.0 hours.[18] Some reports suggest effects can last up to 12 hours.[3] |
| Metabolism | Hepatic, primarily via β-oxidation.[7][12] | Hepatic, primarily via β-oxidation (pathway is independent of salt form).[13] |
| Active Metabolite (MC5) | t½ of ~7.6 hours[7][12][15] | t½ of ~7.6 hours (metabolite kinetics are independent of parent salt form).[7][19] |
| Dosing Frequency | Typically three times per day.[20] | Once or twice daily.[3] |
Pharmacodynamics: Mechanism of Action
The therapeutic and psychoactive effects of this compound are not attributed to the serotonergic system as initially thought, but rather to its activity at opioid and glutamate (B1630785) receptors.[1][21] this compound is a full agonist at the μ-opioid receptor (MOR) and, to a lesser extent, the δ-opioid receptor (DOR).[2][22] This MOR activation is required for its antidepressant-like effects.[23] Additionally, this compound modulates glutamatergic neurotransmission by affecting AMPA and NMDA receptors, which is believed to contribute to its neuroplasticity-enhancing and antidepressant properties.[1][10] The choice of salt form (hydrochloride vs. sulfate) influences the pharmacokinetic delivery of the this compound molecule to these receptors but does not change the fundamental mechanism of action.
This compound's dual mechanism of action.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of active pharmaceutical ingredients (APIs) and their various salt forms.
This protocol is based on the widely accepted shake-flask method recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[24][25]
-
Preparation of Media: Prepare buffer solutions at a minimum of three pH conditions relevant to the physiological range (e.g., pH 1.2, 4.5, and 6.8).[25] Use pharmacopoeial-grade buffers.
-
Sample Preparation: Add an excess amount of the this compound salt (hydrochloride or sulfate) to flasks containing a known volume of the prepared buffer media. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[26]
-
Equilibration: Seal the flasks and place them in a mechanical shaker or agitator set to a constant temperature (typically 37 ± 1 °C). Agitate the flasks for a predetermined period. To establish equilibrium, concentrations should be measured at various time points (e.g., 2, 4, 8, 24, 48 hours) until sequential measurements show no significant change (e.g., <10% deviation).[25]
-
Sample Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.[24] Carefully withdraw an aliquot of the supernatant. The separation of solid from the liquid phase is critical and can be achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.45 µm PVDF).
-
Analysis: Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Reporting: Report the solubility in mg/mL for each salt at each pH condition, along with the temperature, equilibration time, and analytical method used.[25]
This protocol outlines a typical design for determining key pharmacokinetic parameters in a preclinical rodent model.
References
- 1. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bloomtechz.com [bloomtechz.com]
- 4. purelife-bio.com [purelife-bio.com]
- 5. This compound sulfate | 1224690-84-9 [chemicalbook.com]
- 6. US8198268B2 - this compound sulfate salt forms and methods of making and using the same - Google Patents [patents.google.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound hydrochloride | C21H26Cl2N2O4S | CID 66524473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound sulfate | C21H27ClN2O8S2 | CID 68431515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound Sulfate | CAS#:1224690-84-9 | Chemsrc [chemsrc.com]
- 12. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Sulfate VS this compound Sodium - Knowledge [mellonpharm.com]
- 14. US20100112051A1 - this compound sulfate salt forms and methods of making and using the same - Google Patents [patents.google.com]
- 15. The pharmacokinetics of the antidepressant this compound and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Pharmacokinetic and metabolic parameters of this compound in healthy volunteers and in populations with risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. asanarecovery.com [asanarecovery.com]
- 19. Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugfuture.com [drugfuture.com]
- 21. researchgate.net [researchgate.net]
- 22. Classics in Chemical Neuroscience: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 25. who.int [who.int]
- 26. researchgate.net [researchgate.net]
The Rise and Revision of a Pharmacological Hypothesis: A Technical History of Tianeptine's Classification as a Serotonin Reuptake Enhancer
Published: December 19, 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Tianeptine (B1217405), an atypical tricyclic antidepressant, was first introduced to the clinical landscape with a unique and paradoxical proposed mechanism of action: the enhancement of serotonin (B10506) (5-HT) reuptake. This classification as a Selective Serotonin Reuptake Enhancer (SSRE) stood in stark contrast to the prevailing monoamine hypothesis of depression and the mechanism of widely used Selective Serotonin Reuptake Inhibitors (SSRIs). This technical guide provides an in-depth history of this initial classification, detailing the seminal ex vivo and in vitro experiments that formed its basis. We present the specific experimental protocols, quantitative data from foundational studies, and logical frameworks that led to the SSRE hypothesis. Furthermore, this document charts the evolution of scientific understanding, acknowledging the subsequent research that has largely revised this compound's primary mechanism of action to include significant effects on the glutamatergic system and agonism at the µ-opioid receptor. This guide serves as a comprehensive resource for researchers interested in the history of antidepressant development, the complexities of neuropharmacology, and the scientific process of hypothesis revision.
Introduction: A Paradoxical Antidepressant
Developed in the 1980s, this compound presented a significant challenge to the dominant monoamine theory of depression.[1] While the leading antidepressants of the era, such as the SSRIs, were designed to increase synaptic serotonin levels by blocking its reuptake, early studies on this compound suggested it did precisely the opposite.[2] Seminal research indicated that both acute and chronic administration of this compound enhanced the reuptake of serotonin from the synapse, a finding that led to its classification as the first and only SSRE.[1][3][4]
This paradoxical finding—that both increasing and decreasing synaptic serotonin availability could yield antidepressant effects—sparked considerable debate and research.[3] This paper revisits the original evidence that established the SSRE hypothesis, providing a detailed look at the experimental underpinnings of this influential, albeit now revised, classification.
Foundational Evidence for Serotonin Reuptake Enhancement
The primary evidence for this compound's action as an SSRE emerged from ex vivo studies on rat brain tissue and blood platelets. The core experimental design involved treating animals with this compound and then preparing synaptosomes (isolated nerve terminals) or platelets to measure their capacity for serotonin uptake in vitro.
Key Experimental Findings
The foundational studies consistently demonstrated that pre-treatment with this compound led to an increased maximal velocity (Vmax) of serotonin uptake, without a significant change in the affinity (Km) of the serotonin transporter (SERT).[3][5]
-
Mennini et al. (1987) reported that acute or repeated treatment with this compound resulted in enhanced serotonin uptake in the cortex and hippocampus of rats. This effect was attributed to an increase in the Vmax of the serotonin uptake carrier.[3]
-
Kato & Weitsch (1988) compared this compound to the tricyclic antidepressant clomipramine (B1669221). After 15 days of treatment, this compound induced a 30% increase in [14C]serotonin uptake in rat platelets, an effect primarily on Vmax. In contrast, clomipramine decreased uptake by 40%.[5]
-
Fattaccini et al. (1990) confirmed these findings, showing that in vivo administration of this compound (two doses of 10 mg/kg i.p.) caused a significant increase in the subsequent in vitro uptake of [3H]5-HT in cortical synaptosomes.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational studies that supported the SSRE hypothesis.
Table 1: Effect of this compound on Serotonin (5-HT) Uptake Kinetics in Rat Brain Synaptosomes
| Study | Brain Region | Treatment | Change in Vmax | Change in Km |
| Mennini et al. (1987) | Cortex, Hippocampus | Acute & Chronic | Increased | No significant change |
Table 2: Ex Vivo Effect of Subchronic this compound vs. Clomipramine on Rat Platelet 5-HT Uptake
| Study | Treatment (15 days, 10 mg/kg/day i.p.) | [14C]5-HT Concentration | Change in 5-HT Uptake | Primary Kinetic Effect |
| Kato & Weitsch (1988) | This compound | 500 nM | ▲ 30% increase | Increased Vmax |
| Kato & Weitsch (1988) | Clomipramine | 500 nM | ▼ 40% decrease | Not specified |
Experimental Protocols
Protocol 1: Ex Vivo Synaptosomal [³H]5-HT Uptake Assay
This protocol outlines the general procedure used in studies like Mennini et al. (1987) and Fattaccini et al. (1990).
-
Animal Treatment: Male rats are administered this compound (e.g., 10 mg/kg, i.p.) or a saline vehicle. Treatment can be acute (single dose, sacrificed ~1 hour post-injection) or chronic (e.g., daily for 15 days, sacrificed 24-72 hours after the last dose).
-
Tissue Preparation:
-
Animals are sacrificed via decapitation.
-
The cerebral cortex and hippocampus are rapidly dissected in ice-cold 0.32 M sucrose (B13894) solution.
-
The tissue is homogenized in 10 volumes of the sucrose solution using a glass-Teflon homogenizer.
-
-
Synaptosome Isolation (Differential Centrifugation):
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).
-
The resulting supernatant (S1) is collected and centrifuged at 17,000 x g for 20 minutes at 4°C.
-
The resulting pellet (P2), which is enriched in synaptosomes, is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).
-
-
[³H]5-HT Uptake Assay:
-
Aliquots of the synaptosomal suspension (containing a specific amount of protein, e.g., 0.1-0.2 mg) are pre-incubated at 37°C for 5 minutes.
-
The uptake reaction is initiated by adding a known concentration of [³H]5-HT (e.g., in a range from 10-200 nM) to the suspension.
-
The incubation is carried out for a short period (e.g., 3-5 minutes) at 37°C to measure the initial rate of uptake. A parallel set of tubes is incubated at 0°C to determine non-specific uptake.
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
The filters are washed rapidly with several volumes of ice-cold buffer to remove external [³H]5-HT.
-
-
Quantification:
-
The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Specific uptake is calculated by subtracting the counts from the 0°C incubation from the 37°C incubation.
-
Kinetic parameters (Vmax and Km) are determined by analyzing uptake rates at various [³H]5-HT concentrations using Lineweaver-Burk or Michaelis-Menten plots.
-
Visualizing the Hypothesis and Workflow
Proposed SSRE Mechanism of Action
The diagram below illustrates the central hypothesis: this compound acts on the serotonin transporter (SERT) to increase the rate of 5-HT clearance from the synaptic cleft.
Experimental Workflow for SSRE Classification
This flowchart outlines the logical and procedural steps taken in the foundational experiments to classify this compound.
The Revision of a Hypothesis: The Modern View of this compound
While the early SSRE experiments were reproducible and formed the basis of this compound's initial regulatory approval, the scientific narrative has since evolved. The SSRE hypothesis has been challenged by subsequent findings that place greater emphasis on other neurobiological systems.[2][7]
-
Glutamatergic Modulation: A significant body of evidence now indicates that this compound's primary antidepressant effects are mediated through the modulation of the glutamatergic system.[8] It is believed to normalize glutamate (B1630785) levels in the hippocampus and amygdala and modulate the activity of AMPA and NMDA receptors, which are crucial for neuroplasticity.[8]
-
µ-Opioid Receptor (MOR) Agonism: In 2014, this compound was identified as a full agonist at the µ-opioid receptor. This discovery provided a compelling explanation for its anxiolytic effects and also raised concerns about its potential for abuse. It is now widely believed that MOR activation is a key component of its therapeutic action.[8]
In vivo microdialysis studies, a more direct measure of synaptic neurotransmitter levels, have also yielded conflicting results regarding this compound's effect on serotonin, with some studies showing no significant change in extracellular 5-HT concentrations.[2] This discrepancy suggests that the ex vivo uptake enhancement, while experimentally valid, may not be the primary driver of this compound's clinical efficacy.
Conclusion
The history of this compound's classification as a Selective Serotonin Reuptake Enhancer is a compelling case study in the scientific process. The initial hypothesis was grounded in rigorous, albeit indirect, experimental evidence from ex vivo uptake assays. These foundational studies demonstrated a clear and reproducible enhancement of serotonin uptake kinetics in brain tissue and platelets following this compound administration. However, the advancement of neuropharmacological research has unveiled a more complex and multifaceted mechanism of action for this compound, primarily involving glutamatergic modulation and µ-opioid receptor agonism. While the SSRE theory is no longer considered the central explanation for this compound's antidepressant properties, understanding its origins is crucial for appreciating the historical context of psychopharmacology and the iterative nature of scientific discovery.
References
- 1. This compound.com [this compound.com]
- 2. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective enhancer of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical and pharmacological properties of this compound, a novel antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical profile of this compound, a new antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound stimulates uptake of 5-hydroxytryptamine in vivo in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Tianeptine's Efficacy in the Reversal of Stress-Induced Neuronal Atrophy: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Chronic stress is a significant etiological factor in the development of mood disorders and is pathologically associated with structural and functional impairments in key brain regions, most notably the hippocampus and prefrontal cortex. These impairments manifest as neuronal atrophy, characterized by dendritic retraction, loss of synaptic spines, and reduced neurogenesis. Tianeptine (B1217405), an antidepressant with a unique neurobiological profile, has demonstrated considerable efficacy in not only preventing but also reversing these stress-induced neuropathological changes. This technical guide provides an in-depth review of the mechanisms underlying this compound's neurorestorative effects, with a focus on its modulation of the glutamatergic system and its influence on neurotrophic factor signaling. Detailed experimental protocols from seminal studies are provided, alongside a quantitative summary of findings and visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Introduction: The Neuropathology of Chronic Stress and the Therapeutic Potential of this compound
Chronic exposure to stress precipitates a cascade of neurochemical and structural changes in the brain that are strongly implicated in the pathophysiology of depression.[1] A primary consequence of prolonged stress is the dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to elevated levels of glucocorticoids.[2] These hormonal changes, in conjunction with alterations in neurotransmitter systems, contribute to significant neuronal remodeling. The hippocampus, a brain region critical for learning, memory, and mood regulation, is particularly vulnerable to the detrimental effects of stress.[3]
Key structural changes observed in response to chronic stress include:
-
Dendritic Atrophy: A reduction in the length and branching of dendrites, particularly in the CA3 region of the hippocampus.[3][4] This remodeling is believed to be driven by excitatory amino acids.[3]
-
Decreased Hippocampal Volume: Stress has been shown to reduce the overall volume of the hippocampus.[1][3]
-
Suppressed Neurogenesis: The rate of new neuron formation in the dentate gyrus is significantly diminished.[3]
This compound stands out among antidepressants due to its distinct mechanism of action, which diverges from the classical monoaminergic hypothesis.[5][6] Its therapeutic effects are largely attributed to its ability to modulate the glutamatergic system and promote neuroplasticity.[5][7] Preclinical evidence strongly supports this compound's capacity to counteract stress-induced neuronal atrophy, preventing dendritic retraction and even reversing established morphological changes.[3][4] This guide will explore the molecular mechanisms and experimental evidence that substantiate this compound's role as a neuroprotective and neurorestorative agent.
Core Mechanism of Action: Glutamatergic Modulation and Neurotrophic Support
This compound's neuroprotective effects are primarily mediated through its influence on the glutamatergic system and its ability to enhance the expression of crucial neurotrophic factors.
Normalization of Glutamatergic Neurotransmission
Chronic stress leads to an overactivity of the glutamatergic system, particularly in the hippocampus and amygdala, which can result in excitotoxicity and contribute to neuronal atrophy.[2][5] this compound has been shown to restore balance to this system through several mechanisms:
-
Modulation of AMPA and NMDA Receptors: Stress alters the function of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA) receptors. For instance, chronic restraint stress has been found to persistently enhance the NMDA-receptor component of excitatory postsynaptic currents (EPSCs) in CA3 pyramidal neurons.[5][8] this compound normalizes the ratio of NMDA to AMPA receptor-mediated currents, preventing the stress-induced over-activation of NMDA receptors.[8] This action is thought to involve a postsynaptic phosphorylation cascade, as the effects can be blocked by protein kinase inhibitors.[8]
-
Regulation of Extracellular Glutamate (B1630785): Acute stress increases the levels of extracellular glutamate in the basolateral amygdala.[5] this compound administration has been shown to inhibit these stress-induced increases in glutamate.[5]
-
Modulation of Glial Glutamate Transporters: this compound also influences the expression of glial glutamate transporters, such as GLT-1, which are responsible for clearing glutamate from the synapse.[9][10] Chronic stress can lead to an up-regulation of GLT-1 as a compensatory mechanism, and this compound has been shown to reverse this effect, suggesting a normalization of glutamate turnover.[9][10]
Enhancement of Neurotrophic Factor Signaling
Brain-Derived Neurotrophic Factor (BDNF) is a key protein involved in neuronal survival, growth, and synaptic plasticity.[2] Chronic stress is known to decrease BDNF expression in the hippocampus, contributing to neuronal atrophy.[2][5] this compound has been shown to counteract this effect:
-
Increased BDNF Expression: this compound treatment has been found to increase the expression of BDNF, which is often reduced in animal models of stress.[2][11][12] This effect is associated with the phosphorylation of cAMP response element binding protein (CREB), a transcription factor that regulates BDNF gene expression.[11][12]
-
Promotion of Neurogenesis: By restoring BDNF levels, this compound helps to prevent the stress-induced suppression of adult neurogenesis in the dentate gyrus.[3]
The interplay between this compound's modulation of the glutamatergic system and its enhancement of BDNF signaling creates a powerful neuroprotective effect, fostering an environment conducive to neuronal resilience and reversing the damaging effects of chronic stress.
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound on stress-induced neuronal atrophy.
Table 1: Effects of this compound on Hippocampal Morphology
| Parameter | Animal Model | Stress Protocol | This compound Dosage | Effect of Stress | Effect of this compound + Stress | Reference |
| Apical Dendritic Length (CA3c) | Rat | 21 days restraint stress (6h/day) | 15 mg/kg/day | Significant Reduction | Prevented the reduction | [4] |
| Apical Dendritic Branch Points (CA3c) | Rat | 21 days restraint stress (6h/day) | 15 mg/kg/day | Significant Reduction | Prevented the reduction | [4] |
| Hippocampal Volume | Rat | 28 days forced swimming | 50 mg/kg/day | Significant Reduction (asymmetrical) | Counteracted the reduction | [13] |
| Granule Cell Proliferation (Dentate Gyrus) | Tree Shrew | 7 days psychosocial stress | 10 mg/kg/day | -33% | Prevented the reduction | [3] |
Table 2: Effects of this compound on Neurochemistry and Electrophysiology
| Parameter | Brain Region | Animal Model | Stress Protocol | This compound Dosage | Effect of Stress | Effect of this compound + Stress | Reference |
| Extracellular Glutamate | Basolateral Amygdala | Rat | Acute restraint stress | 10 mg/kg | Significant Increase | Inhibited the increase | [5] |
| NMDA-EPSC Amplitude (CA3) | Rat | 21 days restraint stress | 10 mg/kg/day | Increased | Normalized | [8] | |
| NMDA/AMPA Ratio (CA3) | Rat | 21 days restraint stress | 10 mg/kg/day | Increased | Normalized | [8] | |
| GLT-1 mRNA Expression | Hippocampus (CA3) | Rat | 21 days restraint stress | 10 mg/kg/day | Significant Increase | Reversed the increase | [10] |
| BDNF Expression | Hippocampus & mPFC | Mouse | Restraint + Intermittent Cold Stress | 10 mg/kg/day | Significant Decrease | Recovered to control levels | [11] |
| Phospho-CREB Levels | Hippocampus & mPFC | Mouse | Restraint + Intermittent Cold Stress | 10 mg/kg/day | Significant Decrease | Recovered to control levels | [11] |
| N-acetylaspartate (NAA) Level | Hippocampus | Rat | 28 days forced swimming | 50 mg/kg/day | Significant Decrease | Counteracted the decrease | [13] |
Detailed Experimental Protocols
This section outlines the methodologies employed in key studies to induce stress and assess the effects of this compound.
Chronic Restraint Stress (CRS) Protocol
-
Objective: To induce a state of chronic stress in rodents, leading to measurable changes in hippocampal morphology and neurochemistry.[4][10]
-
Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: Wire mesh or plastic restrainers that confine the animal without causing physical injury.
-
Procedure:
-
Animals are individually placed in the restrainers.
-
The restraint period is typically 6 hours per day.
-
This procedure is repeated for 21 consecutive days.
-
Control animals are handled daily but not placed in the restrainers.
-
This compound (typically 10-15 mg/kg) or vehicle is administered intraperitoneally (i.p.) or orally once daily before the restraint session.
-
-
Post-Procedure Analysis: Following the 21-day period, brains are collected for morphological analysis (e.g., Golgi staining) or neurochemical assays (e.g., in situ hybridization, Western blotting).
Unpredictable Chronic Mild Stress (UCMS) Protocol
-
Objective: To model anhedonia and other depressive-like behaviors by exposing animals to a series of mild, unpredictable stressors.[14]
-
Subjects: Adolescent or adult male mice (e.g., ICR outbred strain).[14]
-
Procedure:
-
Animals are housed individually to increase their vulnerability to stress.
-
A varied regimen of mild stressors is applied over a period of several weeks (e.g., 4-8 weeks).
-
Stressors are applied at unpredictable times and include:
-
Wet Cage: 200 ml of water in the cage for 1 hour.
-
Tilted Cage: Cage tilted at a 45° angle.
-
Dampened Sawdust: Soiled bedding from another cage.
-
Social Stress: Housing with an aggressive mouse.
-
Light/Dark Cycle Disruption: Continuous light or darkness for a set period.
-
-
The sequence and timing of stressors are varied to maintain unpredictability.
-
-
Behavioral Assessment: Anhedonia is typically assessed using the Sucrose (B13894) Preference Test (SPT), where the consumption of a sucrose solution versus plain water is measured. A decrease in sucrose preference is indicative of anhedonic-like behavior.
Morphological Analysis: Golgi-Cox Staining and Dendritic Quantification
-
Objective: To visualize and quantify the three-dimensional structure of neurons, including dendritic length and branching.
-
Procedure:
-
Following the stress protocol, animals are euthanized, and their brains are rapidly removed.
-
The brains are immersed in a Golgi-Cox solution and stored in the dark for several weeks.
-
The tissue is then sectioned (e.g., 100-200 µm thickness) and stained to reveal the impregnated neurons.
-
Pyramidal neurons in the hippocampal CA3 region are identified for analysis.
-
Using a microscope equipped with a camera lucida or a computerized imaging system, the dendritic trees are traced.
-
Sholl analysis is performed to quantify the number of dendritic intersections at increasing distances from the soma, providing a measure of dendritic complexity. The total dendritic length and number of branch points are also calculated.
-
Neurochemical Analysis: Western Blotting for BDNF and p-CREB
-
Objective: To quantify the protein levels of BDNF and its upstream regulator, phosphorylated CREB.[11]
-
Procedure:
-
Hippocampal and prefrontal cortex tissue is dissected and homogenized in a lysis buffer.
-
Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for BDNF, p-CREB, and a loading control (e.g., β-actin).
-
Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
The intensity of the bands is quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.
-
Visualizations: Signaling Pathways and Experimental Workflows
This compound's Mechanism in Reversing Stress-Induced Neuronal Atrophy
References
- 1. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. This compound attenuates stress-induced morphological changes in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound.com [this compound.com]
- 9. mdpi.com [mdpi.com]
- 10. Chronic restraint stress up-regulates GLT-1 mRNA and protein expression in the rat hippocampus: Reversal by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. This compound reverses stress-induced asymmetrical hippocampal volume and N-acetylaspartate loss in rats: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
Preclinical Evidence for Tianeptine's Neuroprotective Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of tianeptine (B1217405). By synthesizing data from various in vitro and in vivo models, this document aims to offer a detailed resource for professionals in the fields of neuroscience research and drug development. The guide focuses on this compound's mechanisms of action against glutamate-induced excitotoxicity, oxidative stress, neuroinflammation, and apoptosis, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Attenuation of Glutamate-Mediated Excitotoxicity
This compound has been shown to modulate glutamatergic neurotransmission, a key factor in its neuroprotective profile. Chronic stress is known to induce excessive glutamate (B1630785) release, leading to excitotoxicity and neuronal damage. Preclinical studies indicate that this compound can normalize glutamatergic activity, thereby protecting neurons from excitotoxic insults.
Quantitative Data
| Experimental Model | Key Findings | Reference |
| Chronic Immobilization Stress in Rats | This compound (10 mg/kg, i.p.) prevented the stress-induced increase in the NMDA/AMPA receptor current ratio in hippocampal CA3 neurons. | [1] |
| In vivo microdialysis in the basolateral amygdala of rats | Acute restraint stress increased extracellular glutamate levels, an effect that was inhibited by this compound. | [1] |
Experimental Protocols
Chronic Immobilization Stress Model:
-
Animals: Adult male rats are used.
-
Stress Procedure: Rats are subjected to restraint stress for 6 hours daily for 21 consecutive days.
-
This compound Administration: this compound (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) daily, 30 minutes before the stress session.
-
Endpoint Analysis: Following the stress protocol, electrophysiological recordings are performed on hippocampal slices to measure NMDA and AMPA receptor-mediated currents.
Signaling Pathway
Mitigation of Oxidative Stress
Chronic stress can lead to an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms, resulting in oxidative damage to neurons. This compound has demonstrated antioxidant properties by modulating the activity of key antioxidant enzymes.
Quantitative Data
| Brain Region | Oxidative Stress Marker | Effect of Chronic Unpredictable Stress + Saline | Effect of Chronic Unpredictable Stress + this compound (15 mg/kg) | Reference |
| Prefrontal Cortex (PFC), Hippocampus (HPC), Amygdala (AMY), Nucleus Accumbens (NAc) | Superoxide Dismutase (SOD) Activity | Decreased | Reversed the decrease | [2] |
| PFC, HPC, NAc | Catalase (CAT) Activity | Decreased | Reversed the decrease | [2] |
| - | Thiobarbituric Acid Reactive Substances (TBARS) | - | Decreased in control rats | [2] |
Experimental Protocols
Chronic Unpredictable Stress (CUS) Model:
-
Animals: Adult male Wistar rats are used.[3]
-
Stress Protocol: Rats are subjected to a series of unpredictable stressors daily for 40 days. Stressors include damp bedding, removal of bedding, cage tilt, altered light/dark cycles, social stress, shallow water bath, and predator sounds/smells.[4][5]
-
This compound Administration: Following the stress period, rats receive daily intraperitoneal injections of this compound (15 mg/kg) or saline for 7 days.[2]
-
Endpoint Analysis: Brain regions (PFC, HPC, AMY, NAc) are dissected, and homogenates are used to measure the activity of SOD and CAT, and the levels of TBARS.
Experimental Workflow
Attenuation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia, is increasingly implicated in the pathophysiology of stress-related disorders and neurodegeneration. This compound exhibits anti-inflammatory properties by suppressing microglial activation.
Quantitative Data
| Experimental Model | Marker of Microglial Activation | Effect of Stimulus + Vehicle | Effect of Stimulus + this compound | Reference |
| LPS-stimulated primary microglial cultures | CD40 mRNA expression | Increased (2.38 ± 0.29 fold) | Inhibited upregulation (1.30 ± 0.07 fold) | [6] |
| LPS-stimulated primary microglial cultures | MHC II mRNA expression | Increased (2.34 ± 0.15 fold) | Inhibited upregulation (1.46 ± 0.05 fold) | [6] |
| Prenatal stress in adult rats | CD68 expression | Increased | Decreased | [7] |
Experimental Protocols
In Vitro Lipopolysaccharide (LPS) Stimulation of Microglia:
-
Cell Culture: Primary microglial cells are isolated from the cerebral cortices of neonatal rats.
-
This compound Pre-treatment: Microglial cultures are pre-treated with this compound (1-10 µM) for 30 minutes.[7]
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.[6][7]
-
Endpoint Analysis: Gene expression of microglial activation markers (CD40, MHCII) is quantified using real-time PCR.
Prenatal Stress Model:
-
Stress Protocol: From gestational day 14 to 21, pregnant dams are subjected to a repeated variable stress paradigm.[8][9]
-
This compound Administration: Adult offspring of stressed mothers are treated with this compound (10 mg/kg, i.p.) or vehicle for 14 days.[7]
-
Endpoint Analysis: The expression of the microglial activation marker CD68 is assessed in the hippocampus and frontal cortex using immunohistochemistry.
Signaling Pathway
Anti-Apoptotic Effects
This compound has been shown to protect neurons from apoptosis induced by various stimuli, including neurotoxins and ischemia-like conditions. This anti-apoptotic effect is a crucial component of its neuroprotective action.
Quantitative Data
| Experimental Model | Key Findings | Reference |
| Oxygen-Glucose Deprivation (OGD) in primary mouse cortical neurons | This compound (10 µM) pre-treatment significantly reduced LDH leakage by about 26% compared to vehicle-treated OGD cells. | [10] |
| OGD in primary mouse cortical neurons | This compound (10 µM) pre-treatment significantly increased cell viability (MTT assay). | [10] |
| Staurosporine-induced apoptosis in primary cortical neurons | This compound decreased the number of pyknotic nuclei. | [11][12] |
| Doxorubicin-induced apoptosis in primary cortical neurons | This compound decreased the number of pyknotic nuclei. | [11][12] |
Experimental Protocols
Oxygen-Glucose Deprivation (OGD) Model:
-
Cell Culture: Primary cortical neurons are cultured from mouse embryos.[10]
-
This compound Pre-treatment: Neurons are pre-treated with this compound (10 µM) for 24 hours.[10]
-
OGD Procedure: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2 hours).[13][14][15]
-
Reoxygenation: The OGD medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.
-
Endpoint Analysis: Cell viability is assessed using the MTT assay, and cell death is quantified by measuring LDH release into the culture medium.
Staurosporine (B1682477)/Doxorubicin-Induced Apoptosis Model:
-
Cell Culture: Primary cortical neurons are used.[12]
-
Treatment: Neurons are co-treated with this compound and a pro-apoptotic agent, either staurosporine (e.g., 0.5 µM) or doxorubicin (B1662922) (e.g., 0.5 µM).[11][12]
-
Incubation: Cells are incubated for 24-36 hours.
-
Endpoint Analysis: Apoptosis is assessed by staining the cells with Hoechst 33342 and counting the number of cells with condensed, pyknotic nuclei.
Experimental Workflow
Enhancement of Neurotrophic Factors
Brain-Derived Neurotrophic Factor (BDNF) is a critical protein for neuronal survival, growth, and synaptic plasticity. Stress has been shown to decrease BDNF levels, while antidepressant treatments can reverse this effect. This compound has been demonstrated to increase BDNF expression, contributing to its neuroprotective and neurorestorative properties.
Quantitative Data
| Experimental Model | Brain Region | Effect of this compound Treatment | Reference |
| Unpredictable Chronic Mild Stress (UCMS) in mice | Hippocampus | Reversed the stress-induced decrease in BDNF gene expression. | [3] |
Experimental Protocols
Unpredictable Chronic Mild Stress (UCMS) Model:
-
Animals: Adult male mice are used.
-
Stress Protocol: Mice are subjected to a series of mild, unpredictable stressors over several weeks.
-
This compound Administration: this compound (5 mg/kg) is administered chronically during the stress period.[3]
-
Endpoint Analysis: The hippocampus is dissected, and BDNF gene expression is quantified using quantitative Real-Time PCR.
Signaling Pathway
Conclusion
The preclinical data presented in this technical guide strongly support the neuroprotective effects of this compound across a range of experimental models of neuronal injury and stress. Its multifaceted mechanism of action, encompassing the modulation of glutamatergic neurotransmission, mitigation of oxidative stress and neuroinflammation, inhibition of apoptosis, and enhancement of neurotrophic support, positions this compound as a compound of significant interest for further investigation in the context of neurodegenerative and stress-related disorders. The detailed methodologies and quantitative data provided herein offer a valuable resource for researchers and drug development professionals seeking to build upon these foundational findings.
References
- 1. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts neuroprotective effects in the brain tissue of rats exposed to the chronic stress model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the NLRP3 Inflammasome-Related Pathways via this compound Treatment-Suppressed Microglia Polarization to the M1 Phenotype in Lipopolysaccharide-Stimulated Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new potential mechanism of action of this compound – the effect on microglial cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on Adult Rats Following Prenatal Stress [cpn.or.kr]
- 9. Effects of this compound on Adult Rats Following Prenatal Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The atypical antidepressant this compound confers neuroprotection against oxygen–glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Predominant Protective Effect of this compound Over Other Antidepressants in Models of Neuronal Apoptosis: The Effect Blocked by Inhibitors of MAPK/ERK1/2 and PI3-K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 14. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Evolving Pharmacodynamic Landscape of Tianeptine's Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tianeptine (B1217405), an atypical antidepressant, has a complex pharmacological profile that is significantly influenced by its metabolites. Unlike many antidepressants, this compound's primary mechanism is not centered on monoamine reuptake inhibition. Instead, its therapeutic effects are increasingly attributed to its action as a µ-opioid receptor (MOR) agonist and its subsequent modulation of the glutamatergic system. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound's principal active metabolite, MC5 (a pentanoic acid derivative), and to a lesser extent, its less active metabolite, MC3 (a propionic acid derivative). We will present quantitative data on receptor binding and functional activity, detail the experimental protocols used to obtain this data, and visualize the key metabolic and signaling pathways involved.
Metabolism of this compound
This compound is extensively metabolized, primarily through β-oxidation of its heptanoic acid side chain in the liver, a pathway that does not heavily involve the cytochrome P450 (CYP) enzyme system.[1][2] This metabolic route minimizes the potential for drug-drug interactions commonly seen with other antidepressants. The major metabolic pathway leads to the formation of two key metabolites: the pharmacologically active pentanoic acid derivative known as MC5 , and a subsequent, less active propionic acid derivative, MC3 .[1][3] Unchanged this compound accounts for less than 3% of the administered dose found in urine after 24 hours.[3][4] The metabolite MC5 is the main metabolite found in plasma, while MC3 is the primary metabolite excreted in urine.[5][6]
Figure 1: Major Metabolic Pathway of this compound.
Pharmacodynamics of this compound and its Metabolites
Recent research has pivoted the understanding of this compound's mechanism of action away from its initial classification as a selective serotonin (B10506) reuptake enhancer to its role as an opioid receptor agonist and a modulator of glutamatergic neurotransmission.[7][8] The primary active metabolite, MC5, shares and, due to its longer half-life, potentially sustains these effects.[7][9]
Opioid Receptor Activity
Both this compound and its MC5 metabolite are full agonists at the µ-opioid receptor (MOR).[8][9] this compound also demonstrates full agonism at the δ-opioid receptor (DOR), albeit with significantly lower potency.[8] In contrast, the MC5 metabolite shows retained potency and efficacy at the MOR but has markedly reduced activity at the DOR.[10] Neither compound has significant activity at the κ-opioid receptor (KOR).[8] This agonism at the MOR is considered a pivotal molecular event that initiates the cascade leading to this compound's antidepressant and anxiolytic effects.[8][11]
Table 1: Opioid Receptor Binding Affinity and Functional Activity
| Compound | Receptor | Species | Assay Type | Value (Mean ± SEM) | Reference |
| This compound | µ-Opioid (MOR) | Human | Radioligand Binding (Ki) | 383 ± 183 nM | [8] |
| This compound | µ-Opioid (MOR) | Human | G-Protein BRET (EC50) | 194 ± 70 nM | [8] |
| This compound | µ-Opioid (MOR) | Mouse | G-Protein BRET (EC50) | 641 ± 120 nM | [8][11] |
| This compound | δ-Opioid (DOR) | Human | G-Protein BRET (EC50) | 37.4 ± 11.2 µM | [8] |
| This compound | δ-Opioid (DOR) | Mouse | G-Protein BRET (EC50) | 14.5 ± 6.6 µM | [8] |
| MC5 Metabolite | µ-Opioid (MOR) | Human | G-Protein BRET (EC50) | 0.454 µM (454 nM) | [12] |
| MC5 Metabolite | δ-Opioid (DOR) | Human | G-Protein BRET (EC50) | >100 µM | [12] |
Modulation of the Glutamatergic System
This compound does not appear to directly bind to NMDA or AMPA receptors.[7] Instead, its modulation of the glutamatergic system is thought to be an indirect, downstream effect of opioid receptor activation.[7] This is a critical aspect of its pharmacodynamic profile, as dysregulation of glutamate (B1630785) transmission is increasingly implicated in the pathophysiology of depression.[7] this compound has been shown to prevent stress-induced changes in glutamate receptor currents and transporter expression in the hippocampus.[7]
Downstream Signaling and Neuroplasticity
The activation of MOR by this compound and MC5 is believed to trigger downstream signaling cascades that contribute to neuroplasticity. One such pathway involves the mammalian target of rapamycin (B549165) (mTOR).[13] Studies have shown that this compound activates the mTOR signaling pathway, leading to increased dendritic outgrowth, spine density, and expression of synaptic proteins.[13][14] This activation is thought to be a key mechanism underlying this compound's ability to reverse the neuronal atrophy associated with chronic stress and depression.[13][15]
Figure 2: this compound-Mediated mTOR Signaling Pathway.
Experimental Protocols
The quantitative data presented in this guide are derived from various specialized experimental techniques. Below are detailed methodologies for key assays used in the pharmacodynamic characterization of this compound and its metabolites.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation
BRET assays are used to measure the functional activity of ligands at G-protein coupled receptors (GPCRs) in living cells.[8][16] This technique was employed to determine the EC50 values of this compound and MC5 at opioid receptors.[8][9]
-
Principle: BRET measures the proximity between a light-emitting enzyme (Renilla luciferase, Rluc), fused to one protein of interest (e.g., a G-protein subunit), and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP), fused to another interacting protein (e.g., another G-protein subunit). Agonist binding to a co-expressed GPCR causes a conformational change in the G-protein heterotrimer, altering the distance and/or orientation between Rluc and YFP, thus changing the BRET signal.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are transiently co-transfected with plasmids encoding the opioid receptor of interest (MOR or DOR) and the BRET sensor components (e.g., Gα-Rluc and Gβγ-YFP).[16][17]
-
Assay Procedure:
-
Transfected cells are harvested and resuspended in a suitable assay buffer (e.g., Krebs-Ringer-HEPES).[16]
-
The cell suspension is dispensed into a 96-well microplate.
-
Varying concentrations of the test compound (this compound or MC5) are added to the wells.
-
The luciferase substrate (e.g., coelenterazine-h) is added to initiate the light-emitting reaction.[16]
-
Luminescence signals from both the donor (Rluc) and the acceptor (YFP) are measured simultaneously using a plate reader equipped with appropriate filters (e.g., 460 nm for Rluc and 535 nm for YFP).[16][18]
-
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. These ratios are then plotted against the logarithm of the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.[18]
[35S]GTPγS Binding Assay
This is a functional assay that measures the level of G-protein activation following agonist binding to a GPCR in cell membrane preparations.[19][20]
-
Principle: In the inactive state, G-proteins are bound to GDP. Agonist binding promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable, radiolabeled analog of GTP, [35S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is proportional to the extent of G-protein activation.[20]
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Assay Procedure:
-
Membranes are incubated in an assay buffer containing GDP, the test compound (agonist), and [35S]GTPγS.[21]
-
The reaction is incubated, typically at 30°C for 60-90 minutes, to allow for nucleotide exchange.[21]
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound [35S]GTPγS to pass through.[21]
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific from total binding. The data is then analyzed to determine the agonist's potency (EC50) and efficacy (Emax).[19]
Figure 3: Generalized Workflow for a Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to study the ion currents of individual neurons, allowing for the investigation of how drugs modulate receptor function, such as glutamate receptor currents.[22][23]
-
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a neuron in a brain slice. The patch of membrane under the pipette is then ruptured, allowing electrical access to the entire cell. This "whole-cell" configuration enables the measurement of synaptic currents, such as excitatory postsynaptic currents (EPSCs) mediated by AMPA and NMDA receptors.[23][24]
-
Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from rodents and maintained in artificial cerebrospinal fluid (aCSF).
-
Recording Procedure:
-
A neuron is identified under a microscope, and the recording pipette, filled with an internal solution, is carefully positioned to form a high-resistance "gigaseal" with the cell membrane.[25]
-
Suction is applied to rupture the membrane patch, establishing the whole-cell configuration.[25]
-
The neuron's membrane potential is "clamped" at a specific voltage. To isolate AMPA and NMDA receptor-mediated currents, recordings are often performed at different holding potentials. For example, AMPA currents can be recorded at -70 mV, while NMDA currents, which are voltage-dependent due to a magnesium block, are typically measured at a more depolarized potential (e.g., +40 mV).[23]
-
Synaptic currents are evoked by stimulating afferent fibers with a separate electrode.
-
The drug of interest (e.g., this compound) is applied via the bath perfusion system, and changes in the amplitude, frequency, or kinetics of the EPSCs are recorded.
-
-
Data Analysis: The recorded currents are analyzed to determine the effect of the drug on glutamatergic neurotransmission. For instance, an increase in EPSC amplitude would suggest an enhancement of synaptic strength.[22]
Conclusion
The pharmacodynamic profile of this compound is largely driven by its activity as a µ-opioid receptor agonist, a property shared and likely prolonged by its major active metabolite, MC5. The subsequent modulation of the glutamatergic system and activation of intracellular signaling pathways, such as mTOR, underscore its unique mechanism of action, which diverges significantly from traditional antidepressants. This indirect influence on glutamate signaling and promotion of neuroplasticity likely underpins its therapeutic efficacy in treating major depressive disorder. For drug development professionals, the sustained MOR agonism of the MC5 metabolite suggests that it is a critical component of this compound's overall effect and a potential target for the development of novel therapeutics with improved pharmacokinetic profiles. A thorough understanding of these metabolic and pharmacodynamic intricacies is essential for the continued exploration of this compound-based and other novel antidepressant therapies.
References
- 1. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic pathways of this compound, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. caymanchem.com [caymanchem.com]
- 13. PS114. Effects of this compound on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces mTORC1 activation in rat hippocampal neurons under toxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces mTORC1 activation in rat hippocampal neurons under toxic conditions | Semantic Scholar [semanticscholar.org]
- 16. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]
- 20. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 23. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. re-place.be [re-place.be]
- 25. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Methodological & Application
Tianeptine Administration Protocol for Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of tianeptine (B1217405) in rodent models for preclinical research in depression, anxiety, and cognitive function. This document outlines recommended dosages, administration routes, and detailed methodologies for key behavioral assays, alongside an overview of the underlying signaling pathways.
Quantitative Data Summary
This compound administration parameters can vary based on the rodent species and the specific research application. The following tables summarize common dosage and administration protocols derived from preclinical studies.
Table 1: this compound Administration in Rat Models
| Application | Route of Administration | Dosage | Frequency | Vehicle | Citation |
| Depression Model | Intraperitoneal (i.p.) | 10 mg/kg | Once daily for 21 days | 0.9% Saline | [1][2] |
| Anxiety Model | Intraperitoneal (i.p.) | 10 mg/kg | Once daily | 0.9% Saline | [2] |
| Cognitive Enhancement | Intraperitoneal (i.p.) | 10 mg/kg | Once daily | Not Specified | |
| Abuse Potential (ICSS) | Intraperitoneal (i.p.) | 3.2, 10, 32 mg/kg | Acute and repeated (7 days) | Saline | [3] |
| Pharmacokinetics | Intravenous (i.v.) | 1 mg/kg | Single dose | 0.9% Saline | |
| Pharmacokinetics | Intraperitoneal (i.p.) | 10 mg/kg | Single dose | 0.9% Saline |
Table 2: this compound Administration in Mouse Models
| Application | Route of Administration | Dosage | Frequency | Vehicle | Citation |
| Depression Model (FST) | Intraperitoneal (i.p.) | 30 mg/kg | Twice daily for 21 days | 0.9% Saline | [4] |
| Analgesia | Subcutaneous (s.c.) | 2, 4, 8, 16, 20 mg/kg | Cumulative, ascending doses | 0.9% NaCl | |
| Locomotor Activity | Intraperitoneal (i.p.) | 10, 30 mg/kg | Single dose | Saline | |
| Motor, GI, Respiratory Effects | Subcutaneous (s.c.) | 10-100 mg/kg | Single dose | Saline | [3] |
Experimental Protocols
This compound Solution Preparation and Administration
Materials:
-
This compound sodium salt
-
Sterile 0.9% saline solution
-
Sterile vials
-
Appropriate gauge needles and syringes for the route of administration and animal size (e.g., 25-27g for mice, 23-25g for rats for i.p. injection)[5]
-
Analytical balance
-
Vortex mixer
Protocol:
-
Calculate the required amount of this compound sodium salt based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Administer the solution to the rodent via the chosen route of administration (e.g., intraperitoneal). For i.p. injections, the injection site is typically the lower right quadrant of the abdomen to avoid internal organs.[5]
Forced Swim Test (FST) in Mice
The Forced Swim Test is a common behavioral assay to assess antidepressant efficacy.[6][7]
Materials:
-
Cylindrical glass beakers (20 cm diameter, 30 cm height)
-
Water (23-25°C)
-
Video recording equipment
-
Towels for drying the animals
Protocol:
-
Habituation (Day 1):
-
Fill the beakers with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[6]
-
Gently place each mouse into the water for a 15-minute pre-swim session.
-
After 15 minutes, remove the mice, dry them thoroughly, and return them to their home cages.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle control at the predetermined time before the test (e.g., 30-60 minutes).
-
Place the mice individually into the beakers filled with fresh water.
-
Record the session for 6 minutes.[6]
-
Score the last 4 minutes of the session for periods of immobility (floating with only minor movements to keep the head above water).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Morris Water Maze (MWM) in Rats
The Morris Water Maze is used to assess spatial learning and memory.[8][9]
Materials:
-
Circular pool (1.5-2 m in diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.[9][10]
-
Submerged escape platform (10-15 cm in diameter) placed 1-2 cm below the water surface.[11]
-
Distinct visual cues placed around the room.
-
Video tracking system.
Protocol:
-
Acquisition Phase (Days 1-5):
-
Divide the pool into four virtual quadrants (NE, NW, SE, SW). Place the hidden platform in the center of one quadrant.
-
For each trial, gently place the rat into the water facing the pool wall from one of four starting positions (N, S, E, W).
-
Allow the rat to swim freely and find the submerged platform for a maximum of 60-90 seconds.[11]
-
If the rat does not find the platform within the allotted time, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.[9]
-
Conduct 4 trials per day for 5 consecutive days, with an inter-trial interval of at least 15 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel starting position.
-
Allow the rat to swim for 60 seconds and record its swim path.[11]
-
Analyze the time spent in the target quadrant (where the platform was previously located). A significant preference for the target quadrant indicates successful spatial memory formation.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound's primary mechanism of action involves its role as a full agonist at the mu-opioid receptor (MOR).[12][13][14] This interaction is believed to indirectly modulate the glutamatergic system, which plays a crucial role in its antidepressant and neurorestorative effects.[12][15]
Caption: this compound's signaling cascade.
Experimental Workflow for a Chronic Depression Model
This workflow outlines a typical experimental design for evaluating the chronic effects of this compound in a rodent model of depression.
Caption: Chronic depression study workflow.
References
- 1. The effect of chronic this compound administration on the brain mitochondria: direct links with an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates synaptic vesicle dynamics and favors synaptic mitochondria processes in socially isolated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid-Like Adverse Effects of this compound in Male Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound.com [this compound.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]
- 15. scispace.com [scispace.com]
Application Notes and Protocols for In Vivo Microdialysis Measuring Tianeptine's Effects on Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tianeptine (B1217405) is an atypical antidepressant with a unique neuropharmacological profile that has garnered significant interest in the scientific community. Initially classified as a selective serotonin (B10506) reuptake enhancer (SSRE), this theory has been contested by further research.[1][2] Current evidence indicates that this compound's primary antidepressant effects are mediated through the modulation of the glutamatergic system and its action as a full agonist at the mu-opioid receptor.[3][4][5] In vivo microdialysis is a powerful technique to study the effects of psychoactive compounds like this compound on the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing crucial insights into its mechanism of action.[6][7]
These application notes provide a detailed overview and experimental protocols for utilizing in vivo microdialysis to measure the effects of this compound on key neurotransmitters, particularly glutamate (B1630785) and dopamine (B1211576).
Data on this compound's Effects on Neurotransmitters
The following tables summarize the quantitative and qualitative effects of this compound on neurotransmitter levels as determined by in vivo microdialysis studies.
Table 1: Effects of this compound on Extracellular Dopamine Levels
| Brain Region | This compound Dose | Route of Administration | Observed Effect on Dopamine | Reference |
| Nucleus Accumbens | 5 mg/kg | Intraperitoneal (i.p.) | Significant increase | [8] |
| Nucleus Accumbens | 10 mg/kg | Intraperitoneal (i.p.) | Significant and more pronounced increase | [8][9] |
| Striatum | 5 mg/kg | Intraperitoneal (i.p.) | No significant change | [8] |
| Striatum | 10 mg/kg | Intraperitoneal (i.p.) | Less marked and shorter-lasting increase compared to nucleus accumbens | [8] |
| Frontal Cortex | 10 mg/kg | Intraperitoneal (i.p.) | Significant increase | [9] |
Table 2: Effects of this compound on Extracellular Glutamate Levels
| Brain Region | Experimental Condition | This compound Treatment | Observed Effect on Glutamate | Reference |
| Basolateral Amygdala (BLA) | Acute Restraint Stress | Pre-treatment with this compound | Inhibited the stress-induced increase in extracellular glutamate | [10] |
| Central Amygdala (CeA) | Repeated Stress | Daily this compound Administration | Inhibited the stress-induced reduction in glutamate efflux | [11] |
Table 3: Effects of this compound on Extracellular Serotonin Levels
| Brain Region | This compound Dose | Route of Administration | Observed Effect on Serotonin (5-HT) | Reference |
| Frontal Cortex | 10 mg/kg (single dose) | Intraperitoneal (i.p.) | No change in extracellular 5-HT concentrations | [12] |
| Raphe Nuclei | 10 mg/kg (single dose) | Intraperitoneal (i.p.) | No change in extracellular 5-HT concentrations | [12] |
| Frontal Cortex & Raphe Nuclei | 5 mg/kg (twice daily for 14 days) | Intraperitoneal (i.p.) | No effect on baseline 5-HT concentrations | [12] |
Experimental Protocols
This section outlines a detailed methodology for conducting in vivo microdialysis experiments to assess the effects of this compound on neurotransmitter levels in rodents.
Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation
-
Animal Preparation: Anesthetize the rodent (e.g., adult male Sprague-Dawley rat) using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Mounting: Secure the anesthetized animal in a stereotaxic frame.[13] Ensure the head is level between bregma and lambda.
-
Surgical Incision: Shave and clean the surgical area with an antiseptic solution. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole in the skull above the target brain region (e.g., nucleus accumbens, basolateral amygdala, or prefrontal cortex).[13] Use stereotaxic coordinates from a reliable rat brain atlas.
-
Guide Cannula Implantation: Slowly lower a microdialysis guide cannula to the desired dorsal-ventral coordinate.[13]
-
Fixation: Secure the guide cannula to the skull using dental cement and stainless-steel screws.[13]
-
Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least 5-7 days in a single-housed cage.
Protocol 2: In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, handle the animal and place it in the microdialysis experimental chamber. Allow for a habituation period of at least 1-2 hours.[13]
-
Probe Insertion: Gently remove the dummy cannula from the guide cannula and insert a microdialysis probe of the appropriate length and molecular weight cut-off.[7]
-
Perfusion: Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[13] The composition of aCSF should mimic the ionic composition of the brain's extracellular fluid.
-
Equilibration: Allow the system to equilibrate for a stabilization period of 60-90 minutes before collecting baseline samples.[13]
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at the chosen dose.
-
Post-treatment Sample Collection: Continue to collect dialysate samples at the same regular intervals for a period of at least 2-3 hours following drug administration.[13]
-
Sample Storage: Immediately freeze the collected dialysate samples at -80°C until analysis to prevent degradation of neurotransmitters.[13]
Protocol 3: Neurochemical Analysis
-
Analytical Technique: The concentrations of dopamine, glutamate, and their metabolites in the dialysate samples are typically quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Mass Spectrometry (LC-MS/MS).[14]
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline levels for each animal. Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of changes in neurotransmitter levels over time following this compound administration.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by this compound and the experimental workflow of in vivo microdialysis.
Caption: Experimental workflow for in vivo microdialysis studies of this compound.
Caption: this compound's action on the mu-opioid receptor leading to increased dopamine release.
Caption: this compound's modulation of AMPA and NMDA receptors in the glutamatergic system.
References
- 1. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo microdialysis for sample collection. [bio-protocol.org]
- 8. This compound increases the extracellular concentrations of dopamine in the nucleus accumbens by a serotonin-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound raises dopamine and blocks stress-induced noradrenaline release in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound modulates amygdalar glutamate neurochemistry and synaptic proteins in rats subjected to repeated stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of acute and chronic this compound administration on serotonin outflow in rats: comparison with paroxetine by using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Tianeptine
Introduction
Tianeptine (B1217405) is an atypical antidepressant agent with a unique neurochemical profile. It is primarily used in the treatment of major depressive disorder. Accurate and reliable quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose due to its high resolution, sensitivity, and specificity. This document provides detailed protocols for the quantification of this compound using various HPLC methods, including Reverse-Phase HPLC with UV detection and a highly sensitive method involving fluorescence detection after pre-column derivatization.
Comparative Summary of HPLC Methods
Several validated HPLC methods have been developed for the determination of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The following table summarizes key parameters from different established protocols.
| Parameter | Method 1: RP-HPLC with UV Detection | Method 2: RP-HPLC with UV Detection (Gradient) | Method 3: RP-HPLC with Fluorescence Detection | Method 4: Stability-Indicating RP-HPLC |
| Principle | Isocratic elution with UV detection. | Gradient elution for separating this compound from its related compounds. | Pre-column derivatization with NBD-Cl followed by fluorescence detection. | Gradient elution to separate this compound from potential degradation products.[1][2] |
| Stationary Phase | INERTSIL ODS C18 Column. | Nucleosil C18, 150 x 4.6 mm, 3µ.[3] | C18 Column.[4][5] | Agilent-Zorbax-XDB-C18 Column.[1][2] |
| Mobile Phase | Acetonitrile (B52724) and water (pH 3) in a 55:45 ratio. | A: Methanol (210ml), ACN (315ml), Buffer (475ml); B: Methanol (200ml), Buffer (200ml), ACN (600ml). pH adjusted to 2.5.[3] | Acetonitrile : 10 mM Orthophosphoric Acid (pH 2.5) in a 77:23 ratio.[4][5][6] | Acetonitrile and 0.02M sodium acetate (B1210297) (pH 4.2).[1][2] |
| Flow Rate | 1.0 mL/min. | 1.0 mL/min.[3] | 1.0 mL/min.[4][5][6] | Not Specified. |
| Detection | UV at 220 nm. | UV at 220 nm.[3] | Fluorescence (Ex: 458 nm, Em: 520 nm).[4][5][6] | UV at 254 nm and Fluorescence (Ex: 350 nm, Em: 425 nm).[1][2] |
| Linearity Range | 10-80 µg/mL. | Not Specified for this compound itself. | 45-300 ng/mL.[4][5] | 0.5-50 µ g/injection .[1][2] |
| LOD | 0.3214 µg/mL. | Specified for related compounds. | Not specified, but method is highly sensitive. | 8 ng/injection.[1][2] |
| LOQ | 0.9740 µg/mL. | Specified for related compounds. | 45 ng/mL (lower limit of linearity).[5] | 30 ng/injection.[1][2] |
| Sample Matrix | Bulk drug and tablets. | Tablets.[3] | Tablets, Human Plasma.[4][6] | Bulk drug and tablets.[1][2] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method with UV Detection
This protocol details a straightforward and robust isocratic method for quantifying this compound in pharmaceutical dosage forms.
1. Principle this compound is separated on a C18 reverse-phase column using an isocratic mobile phase and quantified by UV detection at 220 nm.
2. Apparatus and Materials
-
HPLC system with isocratic pump, UV/Vis detector, and autosampler.
-
INERTSIL ODS C18 column.
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm).
-
HPLC-grade acetonitrile, water, and orthophosphoric acid.
-
This compound Sodium reference standard.
3. Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | INERTSIL ODS C18 |
| Mobile Phase | Acetonitrile : Water (55:45, v/v), pH adjusted to 3 with Orthophosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector Wavelength | 220 nm |
| Column Temperature | Ambient |
| Retention Time | Approximately 3.783 min |
4. Preparation of Solutions
-
Mobile Phase: Mix 550 mL of acetonitrile with 450 mL of HPLC-grade water. Adjust the pH of the mixture to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Sodium reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards (10-80 µg/mL): Prepare a series of calibration standards by appropriately diluting the stock solution with the mobile phase.
5. Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound Sodium and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
6. Calibration and Quantification
-
Inject the calibration standards in triplicate to establish a calibration curve by plotting the peak area against the concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.[7]
-
Inject the prepared sample solution.
-
Calculate the concentration of this compound in the sample using the regression equation derived from the calibration curve.
7. Quantitative Data
| Parameter | Result |
|---|---|
| Linearity Range | 10-80 µg/mL |
| Correlation Coefficient (r²) | 0.9997 |
| Limit of Detection (LOD) | 0.3214 µg/mL |
| Limit of Quantification (LOQ) | 0.9740 µg/mL |
Protocol 2: High-Sensitivity RP-HPLC with Fluorescence Detection
This method offers enhanced sensitivity for determining this compound, making it suitable for analyses requiring low detection limits, such as in biological fluids.[4][5][6]
1. Principle this compound, a secondary amine, is derivatized with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to form a highly fluorescent product. This derivative is then separated by RP-HPLC and quantified using a fluorescence detector.[4][5] Gabapentin can be used as an internal standard.[4]
2. Apparatus and Materials
-
HPLC system with pump, fluorescence detector, and autosampler.
-
C18 column.
-
Water bath, vortex mixer, nitrogen evaporator.
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, orthophosphoric acid, ethyl acetate.
-
This compound reference standard, 4-chloro-7-nitrobenzofurazan (NBD-Cl), Borate (B1201080) buffer (pH 8.5), 0.1 N HCl, Sodium Hydroxide.
3. Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | C18 Column |
| Mobile Phase | Acetonitrile : 10 mM Orthophosphoric Acid (pH 2.5) (77:23, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 458 nm, Emission: 520 nm |
| Column Temperature | Ambient |
4. Preparation of Solutions
-
Mobile Phase: Prepare a 10 mM orthophosphoric acid solution and adjust the pH to 2.5. Mix 770 mL of acetonitrile with 230 mL of the pH-adjusted acid solution. Filter and degas.[4][6]
-
Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase.
-
Calibration Standards (45-300 ng/mL): Prepare working standards by spiking appropriate volumes of the stock solution into volumetric flasks.[5]
5. Derivatization and Sample Preparation
-
To a volumetric flask, add the this compound standard or sample solution.
-
Add internal standard solution (e.g., Gabapentin), borate buffer (pH 8.5), and NBD-Cl solution.[5]
-
Heat the reaction mixture in a water bath at 80°C for 20 minutes.[5]
-
Cool the mixture and acidify with 0.1 N HCl.[5]
-
Extract the fluorescent derivative with ethyl acetate (e.g., 2 x 2.5 mL).[5]
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen at 45°C.[5]
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.[5]
-
Inject into the HPLC system.
6. Calibration and Quantification
-
Perform the derivatization procedure for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against concentration.
-
The correlation coefficient (r) should be approximately 0.999.[5]
-
Derivatize and analyze the sample, and calculate the concentration using the regression equation.
7. Quantitative Data
| Parameter | Result |
|---|---|
| Linearity Range | 45-300 ng/mL[4][5] |
| Correlation Coefficient (r) | 0.999[5] |
| Intra-day Precision (RSD%) | 0.22–0.46%[5] |
| Inter-day Precision (RSD%) | 0.25–0.57%[5] |
| Recovery | 98.89% - 99.85%[5] |
Visualizations
References
- 1. High-performance liquid chromatographic stability indicating assay method of this compound sodium with simultaneous fluorescence and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Determination of this compound in tablets by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. nordicchems.is [nordicchems.is]
Application Notes and Protocols: Evaluating the Efficacy of Tianeptine in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the antidepressant-like efficacy of Tianeptine (B1217405) in preclinical animal models of depression. The protocols detailed below, alongside the summarized data and signaling pathway diagrams, offer a practical guide for researchers investigating the neurobiological mechanisms of this compound and developing novel antidepressant therapies.
This compound, an antidepressant with a unique neurochemical profile, has been extensively studied for its efficacy in alleviating depressive symptoms. Unlike typical antidepressants that primarily target the monoaminergic system, this compound's mechanism of action involves the modulation of the glutamatergic system, enhancement of neuroplasticity, and more recently discovered, agonism at the mu-opioid receptor.[1][2][3][4][5] Animal models that mimic aspects of human depression are crucial for elucidating these mechanisms and predicting therapeutic efficacy.
Key Animal Models for Studying this compound's Efficacy
Several well-validated animal models are employed to induce depression-like phenotypes and to test the effects of antidepressant treatments like this compound.
-
Chronic Mild Stress (CMS): This model exposes rodents to a series of unpredictable, mild stressors over an extended period, leading to behaviors reminiscent of human depression, such as anhedonia (reduced pleasure), altered locomotor activity, and cognitive deficits.[6]
-
Forced Swim Test (FST): An acute behavioral despair model where rodents are placed in an inescapable cylinder of water.[7][8][9] The duration of immobility is measured as an indicator of behavioral despair, which is sensitive to antidepressant treatment.[7][10]
-
Olfactory Bulbectomy (OB): This surgical model involves the removal of the olfactory bulbs, leading to hyperactivity in a novel environment and other depression-like behaviors. It is a well-established model for screening potential antidepressant compounds.[10][11]
-
Chronic Social Isolation Stress (CSIS): Housing social animals in isolation for a prolonged period can induce behavioral and neurobiological changes relevant to depression and anxiety.[12][13]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various behavioral and neurobiological parameters in different animal models of depression.
Table 1: Behavioral Outcomes of this compound Treatment
| Animal Model | Species | This compound Dose | Treatment Duration | Key Behavioral Finding | Reference |
| Forced Swim Test | Rat | 5.0 mg/kg, i.p. | Acute | Significantly reduced immobility time | [10] |
| Forced Swim Test | Mouse | 30 mg/kg, i.p. | Acute | Reduced immobility time | [3] |
| Olfactory Bulbectomy | Rat | 2.5 and 5.0 mg/kg, i.p., twice daily | Chronic | Antagonized lesion-induced hyperactivity | [10] |
| Unpredictable Chronic Mild Stress (UCMS) | Mouse | 5 mg/kg, i.p. | 5 weeks | Prevented stress-induced deficits in grooming and reduced immobility in the tail suspension test | [6] |
| Chronic Corticosterone Treatment | Mouse | 30 mg/kg, twice daily | 7 and 21 days | Significant antidepressant-like effects in the novelty suppressed feeding test | [14] |
| Chronic Social Isolation Stress | Rat | 10 mg/kg/day | 3 weeks | Normalized behavioral alterations indicative of antidepressant and anxiolytic efficacy | [13] |
Table 2: Neurobiological Outcomes of this compound Treatment
| Animal Model | Species | This compound Dose | Treatment Duration | Key Neurobiological Finding | Reference |
| Repeated Stress | Rat | Not specified | Daily | Inhibited stress-induced changes in glutamate (B1630785) efflux and vGLUT2 expression in the amygdala | [15] |
| Fibromyalgia Model (Stress-Induced) | Mouse | Not specified | Not specified | Reversed the downregulation of BDNF and p-CREB proteins in the mPFC and hippocampus | [16][17] |
| Chronic Mild Stress | Mouse | 5 mg/kg, i.p. | 5 weeks | Significantly increased the number and density of BrdU-labeled (newly formed) cells | [6] |
| Wistar Rats | Rat | 5, 10, 15 mg/kg | Chronic | Increased BDNF levels in the prefrontal cortex and hippocampus | [18] |
| Prenatal Stress | Rat | Not specified | Chronic | Upregulated mitochondrial proteins related to energy metabolism in the hippocampus and frontal cortex | [19][20] |
| Repeated Stress | Rat | 10 mg/kg/day | 3 weeks | Normalized stress-induced alterations in NMDA receptor-mediated currents in the hippocampus | [21] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Chronic Mild Stress (CMS) in Mice
Objective: To induce a depression-like state in mice and assess the therapeutic effect of this compound.
Materials:
-
Male BALB/c mice
-
This compound solution (5 mg/kg)
-
Vehicle solution (e.g., saline)
-
Stressors: wet bedding, cage tilt, food or water deprivation, light/dark cycle reversal, social isolation, crowded housing.
-
Behavioral testing apparatus (e.g., open field, splash test, tail suspension test).
Procedure:
-
Housing: House mice individually in a temperature and humidity-controlled environment with a 12-h light/dark cycle.
-
CMS Induction: Subject mice to a varied sequence of mild, unpredictable stressors daily for 7 weeks.[6] Each stressor should last for a specific duration (e.g., 10-14 hours of food or water deprivation, 24 hours of wet bedding). The schedule of stressors should be irregular to prevent habituation.
-
This compound Administration: Beginning from the third week of the stress protocol, administer this compound (5 mg/kg, i.p.) or vehicle once daily for 5 weeks.[6]
-
Behavioral Assessment: During the final weeks of treatment, conduct a battery of behavioral tests to assess depression-like and anxiety-like behaviors.
-
Splash Test: Measure grooming behavior after a sucrose (B13894) solution is squirted on the mouse's coat.
-
Tail Suspension Test: Measure the duration of immobility when the mouse is suspended by its tail.
-
Resident-Intruder Test: Assess aggressive behavior.
-
-
Biochemical Analysis: At the end of the experiment, collect blood samples to measure plasma levels of ACTH and IL-6. Brain tissue can be collected for analysis of neurogenesis (e.g., BrdU labeling).[6]
Protocol 2: Forced Swim Test (FST) in Rats
Objective: To evaluate the acute antidepressant-like effect of this compound.
Materials:
-
Male Sprague-Dawley rats
-
This compound solution (5.0 mg/kg)
-
Vehicle solution (e.g., saline)
-
Cylindrical water tank (40-50 cm high, 18-20 cm in diameter)
-
Water at 24-30°C[7]
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
This compound Administration: Administer a single intraperitoneal (i.p.) injection of this compound (5.0 mg/kg) or vehicle.[10]
-
Forced Swim: 30-60 minutes post-injection, place each rat individually into the water-filled cylinder for a 6-minute session.[9] The water depth should be sufficient to prevent the rat from touching the bottom with its tail or feet (approximately 30 cm).[7]
-
Behavioral Scoring: Record the entire session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Post-Test Care: After the test, remove the rats from the water, dry them with a towel, and return them to a clean, dry home cage.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
References
- 1. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of fluoxetine, this compound and olanzapine on unpredictable chronic mild stress-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. lasa.co.uk [lasa.co.uk]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of this compound and sertraline in three animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.universityofgalway.ie [research.universityofgalway.ie]
- 12. This compound modulates synaptic vesicle dynamics and favors synaptic mitochondria processes in socially isolated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Enhances Energy-related Processes in the Hippocampal Non-synaptic Mitochondria in a Rat Model of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound modulates amygdalar glutamate neurochemistry and synaptic proteins in rats subjected to repeated stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of this compound on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of chronic this compound administration on the brain mitochondria: direct links with an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophysiological Recording of Tianeptine's Effects on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of Tianeptine (B1217405) on neuronal firing, with detailed protocols for replicating key experiments. This compound, an antidepressant with a unique neuropharmacological profile, modulates glutamatergic neurotransmission, which can be quantitatively assessed using electrophysiological techniques.
Summary of this compound's Electrophysiological Effects
This compound exerts significant effects on neuronal excitability and synaptic plasticity, primarily through the modulation of glutamate (B1630785) receptors. Electrophysiological studies have revealed that this compound can:
-
Alter the firing rate of neurons in various brain regions.
-
Enhance α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptor-mediated currents.
-
Modulate long-term potentiation (LTP), a cellular correlate of learning and memory.
The following sections provide quantitative data from published studies, detailed experimental protocols to measure these effects, and diagrams of the implicated signaling pathways and experimental workflows.
Data Presentation
Table 1: Effects of this compound on Neuronal Firing Rate
| Brain Region | Neuronal Type | This compound Administration | Effect on Firing Rate | ID50 / ED50 | Citation |
| Locus Coeruleus | Noradrenergic | Intravenous (i.v.) perfusion | Decreased | ID50 = 1.74 +/- 0.2 mg/kg | [1] |
| Raphe Dorsalis | Serotoninergic | i.v. perfusion | No change | - | [1] |
| Hippocampus (CA1) | Pyramidal cells | i.v. perfusion | Increased | ED50 = 0.68 +/- 0.17 mg/kg | [1] |
| Hippocampus (CA3) | Pyramidal neurons | Intravenous (2 mg/kg) | Increased | - | [2] |
| Dorsal Raphe | 5-HT neurons | Sustained (20 mg/kg/day, s.c. x 14 days) | No change | - | [3] |
ID50: Dose that inhibits the firing rate by 50%. ED50: Dose that produces 50% of the maximal increase in firing rate.
Table 2: this compound's Modulation of Glutamate Receptor-Mediated Currents in Hippocampal CA3 Neurons
| Parameter | Experimental Condition | This compound Concentration/Dose | Observation | Citation |
| AMPA EPSC Amplitude | In vitro hippocampal slices | 10 µM | Rapid increase | [4][5] |
| NMDA EPSC Amplitude | In vitro hippocampal slices | 10 µM | Rapid increase | [4][5] |
| NMDA/AMPA Ratio | Chronic restraint stress (21 days) | 10 mg/kg/day | Normalized stress-induced increase | [4][5] |
| AMPA EPSC Enhancement | In vitro with kinase inhibitor | 10 µM this compound + 1 µM Staurosporine | Blocked | [4][5] |
EPSC: Excitatory Postsynaptic Current.
Table 3: Influence of this compound on Hippocampal Long-Term Potentiation (LTP)
| Brain Region | Experimental Condition | This compound Concentration | Effect on LTP | Citation |
| Hippocampus (CA1) | Non-stress | 10 µM | Enhanced GluA1-dependent initial phase | [6] |
| Hippocampus (CA1) | Acute stress | - | Reversed stress-induced suppression of primed burst potentiation | [7] |
| Hippocampal-prefrontal synapses | Acute stress | - | Rapidly reverses inhibitory effects of stress on LTP | [7] |
Experimental Protocols
Protocol 1: In Vivo Extracellular Single-Unit Recording of Hippocampal Neurons in Anesthetized Rats
This protocol is designed to measure changes in the spontaneous firing rate of hippocampal neurons in response to systemic administration of this compound.
1. Animal Preparation: a. Anesthetize a male Wistar rat (250-350g) with an appropriate anesthetic (e.g., urethane, 1.2-1.5 g/kg, i.p.). b. Mount the animal in a stereotaxic apparatus. c. Maintain body temperature at 37°C using a heating pad. d. Perform a craniotomy over the hippocampus (e.g., AP -3.8 mm, ML 2.5 mm from bregma).
2. Electrode Placement: a. Use a glass micropipette filled with 2M NaCl and pontamine sky blue for recording and marking the recording site. b. Slowly lower the microelectrode into the CA1 or CA3 region of the hippocampus, guided by stereotaxic coordinates and electrophysiological landmarks.
3. Recording Procedure: a. Record the spontaneous extracellular action potentials of single pyramidal neurons. b. Amplify and filter the signal (e.g., 300 Hz - 10 kHz bandpass). c. Digitize the signal and analyze it using appropriate software to discriminate single units. d. Establish a stable baseline firing rate for at least 10-15 minutes.
4. This compound Administration: a. Administer this compound intravenously (i.v.) through a cannulated femoral vein. b. Infuse this compound at a constant rate or as a bolus injection to achieve the desired dose (e.g., starting from a low dose and incrementally increasing).
5. Data Analysis: a. Measure the neuronal firing rate (spikes/second) before, during, and after this compound administration. b. Plot the time course of the change in firing rate. c. Calculate the dose-response curve to determine the ED50 or ID50.
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording from Hippocampal Slices
This protocol allows for the detailed study of this compound's effects on postsynaptic currents (EPSCs) mediated by AMPA and NMDA receptors.
1. Slice Preparation: a. Anesthetize a male Wistar rat and rapidly decapitate. b. Remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF). c. Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome. d. Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
2. Recording Setup: a. Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at 30-32°C. b. Visualize CA3 pyramidal neurons using an upright microscope with DIC optics. c. Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with an appropriate internal solution.
3. Whole-Cell Recording: a. Obtain a gigaseal (>1 GΩ) on the membrane of a CA3 pyramidal neuron. b. Rupture the membrane to achieve the whole-cell configuration. c. Clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated EPSCs. d. To record NMDA receptor-mediated EPSCs, hold the neuron at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., CNQX) to relieve the magnesium block.
4. This compound Application and Data Acquisition: a. Evoke EPSCs by stimulating afferent fibers (e.g., commissural-associational pathway) with a bipolar stimulating electrode. b. Record a stable baseline of EPSCs for 10-15 minutes. c. Bath-apply this compound (e.g., 10 µM) to the ACSF. d. Record the changes in EPSC amplitude and kinetics for at least 20-30 minutes.
5. Data Analysis: a. Measure the peak amplitude of the AMPA and NMDA EPSCs. b. Calculate the NMDA/AMPA ratio by dividing the peak NMDA EPSC amplitude by the peak AMPA EPSC amplitude. c. To investigate signaling pathways, include specific inhibitors (e.g., staurosporine) in the internal solution and observe if the this compound effect is blocked.[4][5]
Mandatory Visualizations
Caption: Experimental workflows for in vivo and in vitro electrophysiological recordings.
Caption: this compound's proposed signaling pathway for modulating glutamate receptors.
References
- 1. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound.com [this compound.com]
- 3. The antidepressant this compound persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound.com [this compound.com]
- 5. [Contribution of electrophysiology to the study of this compound and other antidepressive agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Probing the Multifaceted Mechanism of Tianeptine: Application Notes and Protocols for Cell-Based Assays
Introduction: Tianeptine (B1217405) is an atypical antidepressant with a complex pharmacological profile that has garnered significant interest for its unique mechanism of action. Moving beyond the historically proposed and largely superseded theory of selective serotonin (B10506) reuptake enhancement (SSRE), current research indicates that this compound's therapeutic effects are likely mediated through a combination of opioid receptor agonism, modulation of the glutamatergic system, neurotrophic factor regulation, and anti-inflammatory actions.[1][2][3][4] This document provides detailed application notes and protocols for a suite of cell culture assays designed to investigate these key mechanisms, offering researchers a robust toolkit to explore the molecular pharmacology of this compound.
Opioid Receptor Agonism Assays
This compound acts as a full agonist at the µ-opioid receptor (MOR) and a partial agonist at the δ-opioid receptor (DOR), with no significant activity at the κ-opioid receptor (KOR).[1][5] These interactions can be quantified in vitro using engineered cell lines that express the receptor of interest and a reporter system to measure downstream signaling.
G-protein Activation Assay using Bioluminescence Resonance Energy Transfer (BRET)
This assay measures the direct interaction between the opioid receptor and its cognate G-protein upon agonist binding.
Experimental Protocol:
-
Cell Line: HEK-293T cells co-transfected with plasmids encoding for the human µ-opioid receptor (MOR), GαoB-RLuc8 (Renilla luciferase fusion), β1, and mVenus-γ2 (yellow fluorescent protein fusion).
-
Cell Culture: Culture the transfected HEK-293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Seed the cells in a white, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Replace the culture medium with phenol (B47542) red-free DMEM.
-
Add the luciferase substrate, coelenterazine (B1669285) h.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 100 µM). A known MOR agonist like DAMGO should be used as a positive control.
-
Measure the BRET signal using a plate reader capable of detecting both luciferase and YFP emissions.
-
-
Data Analysis: The BRET ratio is calculated as the ratio of mVenus emission to RLuc8 emission. Plot the BRET ratio against the log of the this compound concentration to determine the EC50 value.
cAMP Accumulation Assay
Activation of MOR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Experimental Protocol:
-
Cell Line: HEK-293T cells co-expressing the human MOR and a BRET-based cAMP sensor (e.g., CAMYEL).
-
Cell Culture: Maintain the cells as described in section 1.1.
-
Assay Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with the adenylyl cyclase activator, forskolin, to stimulate cAMP production.
-
Treat the cells with a range of this compound concentrations.
-
Measure the BRET signal from the CAMYEL sensor.
-
-
Data Analysis: A decrease in the BRET signal indicates a reduction in cAMP levels. Calculate the IC50 value for this compound's inhibition of forskolin-stimulated cAMP accumulation.
Data Presentation:
| Assay | Receptor | This compound Parameter | Reported Value (Human) | Reference |
| Radioligand Binding | MOR | Ki | 383 ± 183 nM | [1] |
| G-protein Activation (BRET) | MOR | EC50 | 194 ± 70 nM | [1] |
| G-protein Activation (BRET) | DOR | EC50 | 37.4 ± 11.2 µM | [1] |
Signaling Pathway Diagram:
Anti-Inflammatory Effects on Microglia
This compound has been shown to exert anti-inflammatory effects by suppressing the activation of microglial cells, the resident immune cells of the central nervous system.[2][6]
Experimental Protocol:
-
Cell Line: Primary microglial cells isolated from neonatal rat or mouse brains, or a microglial cell line (e.g., BV-2).
-
Cell Culture: Culture primary microglia in DMEM/F12 medium supplemented with 10% FBS, L-glutamine, and antibiotics. For BV-2 cells, use DMEM with 10% FBS.
-
Assay Procedure:
-
Seed the cells in a 24-well plate.
-
Pre-treat the cells with this compound (e.g., 1-10 µM) for 30 minutes.[2]
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[2]
-
Endpoint Measurement:
-
Cytokine Quantification: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.
-
Nitric Oxide (NO) Production: Measure nitrite (B80452) levels in the supernatant using the Griess reagent.
-
Gene Expression Analysis: Lyse the cells and extract RNA. Perform RT-qPCR to analyze the mRNA expression of inflammatory markers (e.g., Nos2, Tnf, Il1b).
-
Western Blot: Analyze the protein expression of key signaling molecules like phosphorylated ERK1/2 and NF-κB.
-
-
Data Presentation:
| Treatment Group | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | iNOS Expression (fold change) |
| Control | Baseline | Baseline | 1.0 |
| LPS (100 ng/mL) | Increased | Increased | Increased |
| This compound (10 µM) + LPS | Reduced | Reduced | Reduced |
Experimental Workflow Diagram:
Modulation of Glutamatergic Neurotransmission
This compound is known to modulate glutamatergic signaling, which is crucial for synaptic plasticity.[4][7][8][9] This can be investigated using neuronal cell cultures and assays that measure neuronal health and synaptic protein expression.
Experimental Protocol:
-
Cell Line: Primary cortical or hippocampal neurons from embryonic rodents, or a human neuroblastoma cell line like SH-SY5Y differentiated into a neuronal phenotype.
-
Cell Culture: Culture primary neurons in Neurobasal medium supplemented with B-27 and GlutaMAX. Differentiate SH-SY5Y cells using retinoic acid.
-
Assay for Neuroprotection against Glutamate (B1630785) Excitotoxicity:
-
Seed differentiated neurons in a 96-well plate.
-
Pre-treat with this compound (e.g., 10 µM) for 24 hours.
-
Expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for a defined period.
-
Measure cell viability using an MTT or LDH assay.
-
-
Analysis of Synaptic Protein Expression:
-
Treat neuronal cultures with this compound for a specified duration (e.g., 24-72 hours).
-
Lyse the cells and perform Western blotting for key synaptic proteins such as PSD-95 and the phosphorylation status of AMPA receptor subunits (e.g., p-GluA1).
-
Data Presentation:
| Treatment Group | Cell Viability (%) | p-GluA1/Total GluA1 Ratio |
| Control | 100 | Baseline |
| Glutamate (100 µM) | Decreased | - |
| This compound (10 µM) + Glutamate | Increased | - |
| This compound (10 µM) | - | Increased |
Regulation of Neurotrophic Factor Signaling
This compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[10][11][12][13][14]
Experimental Protocol:
-
Cell Line: Primary neuronal cultures or differentiated SH-SY5Y cells.
-
Cell Culture: As described in section 3.2.
-
Assay Procedure:
-
Treat the neuronal cultures with this compound (e.g., 10 µM) for 24-48 hours.
-
Endpoint Measurement:
-
BDNF ELISA: Measure the levels of BDNF in the cell culture supernatant or cell lysates using a specific ELISA kit.
-
Western Blot: Analyze the expression of BDNF and the phosphorylation of its downstream effector, CREB (cAMP response element-binding protein), in cell lysates.
-
-
Data Presentation:
| Treatment Group | BDNF Protein Level (pg/mL) | p-CREB/Total CREB Ratio |
| Control | Baseline | Baseline |
| This compound (10 µM) | Increased | Increased |
Signaling Pathway Diagram:
References
- 1. The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new potential mechanism of action of this compound – the effect on microglial cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid Receptors: A New Target for Antidepressants? | Columbia University Department of Psychiatry [columbiapsychiatry.org]
- 6. Anti-inflammatory properties of this compound on lipopolysaccharide-induced changes in microglial cells involve toll-like receptor-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound.com [this compound.com]
- 8. Beneficial Effects of this compound on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function [mdpi.com]
- 9. The antidepressant this compound persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound on mTORC1-mediated neuronal autophagy in primary rat hippocampal neurons under nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. jsfcp.jp [jsfcp.jp]
Application Notes and Protocols for Western Blot Analysis of Tianeptine-Induced Protein Expression Changes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the molecular effects of Tianeptine (B1217405). This document details the underlying signaling pathways influenced by this compound and provides step-by-step protocols for sample preparation, Western blotting, and data analysis.
Introduction
This compound is an atypical antidepressant with a unique neurochemical profile that distinguishes it from conventional antidepressants. Its therapeutic effects are attributed to its ability to modulate glutamatergic neurotransmission, influence neuroplasticity, and restore stress-impaired neuronal architecture.[1][2][3] Western blot analysis is a powerful and widely used technique to detect and quantify specific proteins in complex biological samples, making it an invaluable tool for elucidating the molecular mechanisms of this compound's action.[4][5][6] By measuring changes in the expression levels of key proteins, researchers can gain insights into the signaling cascades activated or inhibited by this compound.
Key Signaling Pathways Modulated by this compound
This compound has been shown to impact several critical signaling pathways involved in mood regulation, neuroprotection, and cognitive function.
-
BDNF-TrkB-CREB Signaling: this compound has been demonstrated to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and activate its receptor, Tropomyosin receptor kinase B (TrkB).[7][8][9][10] This activation leads to the phosphorylation and activation of cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neuronal survival and synaptic plasticity.[8][9] Studies have shown that this compound administration reverses stress-induced downregulation of BDNF and phosphorylated CREB (p-CREB) in the prefrontal cortex and hippocampus.[8][9]
-
mTOR Signaling Pathway: The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and protein synthesis. This compound has been found to activate the mTOR pathway, leading to increased phosphorylation of its downstream effectors, such as 4E-BP1 and p70S6K.[11][12] This activation is associated with increased dendritic outgrowth, spine density, and expression of synaptic proteins like PSD-95 and synaptophysin.[11]
-
Glutamatergic System Modulation: this compound modulates glutamatergic neurotransmission, in part by affecting the phosphorylation state of glutamate (B1630785) receptors, such as AMPA and NMDA receptors.[3][13] It has been shown to prevent stress-induced changes in glutamate receptor currents and modulate the expression of proteins involved in glutamate packaging and release, such as the vesicular glutamate transporter 2 (vGLUT2).[3][14]
Quantitative Data Summary
The following tables summarize the reported quantitative changes in protein expression induced by this compound treatment as determined by Western blot analysis in various studies.
Table 1: this compound's Effects on BDNF-TrkB-CREB Signaling Pathway Proteins
| Protein | Brain Region | Experimental Model | This compound Treatment | Change in Expression | Reference |
| BDNF | Prefrontal Cortex | Rat | Acute & Chronic | Increased | [7][10] |
| BDNF | Hippocampus | Rat | Chronic | Increased | [7][10] |
| BDNF | Medial Prefrontal Cortex | Mouse (Fibromyalgia model) | Restored to control levels | [8][9] | |
| BDNF | Hippocampus | Mouse (Fibromyalgia model) | Restored to control levels | [8][9] | |
| p-CREB | Medial Prefrontal Cortex | Mouse (Fibromyalgia model) | Restored to control levels | [8][9] | |
| p-CREB | Hippocampus | Mouse (Fibromyalgia model) | Restored to control levels | [8][9] | |
| NCAM140 | SH-SY5Y cells | In vitro | 20 µM for 72h | ~4.4-fold increase | [15] |
| p-CREB | SH-SY5Y cells | In vitro | 20 µM | Time-dependent increase | [15] |
Table 2: this compound's Effects on mTOR Signaling Pathway Proteins
| Protein | Cell Type | Experimental Model | This compound Treatment | Change in Expression | Reference |
| p-mTOR | Rat hippocampal neurons | In vitro (B27 deprivation) | Significantly increased | [11] | |
| p-4E-BP1 | Rat hippocampal neurons | In vitro (B27 deprivation) | Significantly increased | [11] | |
| p-p70S6K | Rat hippocampal neurons | In vitro (B27 deprivation) | Significantly increased | [11] | |
| p-Akt | Rat hippocampal neurons | In vitro (B27 deprivation) | Significantly increased | [11] | |
| p-ERK | Rat hippocampal neurons | In vitro (B27 deprivation) | Significantly increased | [11] | |
| PSD-95 | Rat hippocampal neurons | In vitro (B27 deprivation) | Increased | [11] | |
| Synaptophysin | Rat hippocampal neurons | In vitro (B27 deprivation) | Increased | [11] | |
| GluR1 | Rat hippocampal neurons | In vitro (B27 deprivation) | Increased | [11] |
Table 3: this compound's Effects on Glutamate System-Related Proteins
| Protein | Brain Region | Experimental Model | This compound Treatment | Change in Expression | Reference |
| vGLUT2 | Amygdala | Rat (Repeated stress) | Daily | Inhibited stress-induced decrease | [14] |
| SNAP-25 | Amygdala | Rat | Daily | Increased vesicular localization | [14] |
Experimental Protocols
Protein Extraction from Brain Tissue
This protocol is adapted for the extraction of total protein from brain tissue samples for subsequent Western blot analysis.[16][17][18]
Materials:
-
Snap-frozen brain tissue (e.g., hippocampus, prefrontal cortex)
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
Homogenizer (e.g., Dounce homogenizer or bead ruptor)[19]
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Weigh the frozen brain tissue.
-
Add ice-cold RIPA buffer at a 1:10 ratio (e.g., 100 mg tissue in 1 mL RIPA buffer).[19]
-
Homogenize the tissue on ice until no visible tissue clumps remain.[17][18]
-
Incubate the homogenate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C.[18]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the supernatant using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Aliquot the protein extracts and store them at -80°C for long-term storage or proceed directly to sample preparation for SDS-PAGE.
Western Blot Protocol
This protocol outlines the key steps for performing a Western blot to detect specific proteins of interest.[4][5][6][20][21]
Materials:
-
Protein samples from control and this compound-treated groups
-
Laemmli sample buffer (4x or 6x)
-
Precast polyacrylamide gels (or hand-cast gels)
-
SDS-PAGE running buffer
-
Electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Transfer apparatus (wet or semi-dry)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[17]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer or TBST at the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[4]
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[5]
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer or TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[5]
-
-
Washing:
-
Repeat the washing step as described in step 6 to remove unbound secondary antibody.
-
-
Detection:
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to a loading control (e.g., β-actin, GAPDH, or α-tubulin) to account for variations in protein loading.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflow of a Western blot experiment.
Caption: this compound's multifaceted mechanism of action.
Caption: A streamlined workflow for Western blot analysis.
References
- 1. Tonix Pharmaceuticals Announces Pharmacology and Medicinal Chemistry Results that Reveal the Molecular Mechanism of Action of this compound, the Active Ingredient of TNX-601 ER, in Treating Depression - BioSpace [biospace.com]
- 2. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound.com [this compound.com]
- 4. Western blot - Wikipedia [en.wikipedia.org]
- 5. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PS114. Effects of this compound on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Predominant Protective Effect of this compound Over Other Antidepressants in Models of Neuronal Apoptosis: The Effect Blocked by Inhibitors of MAPK/ERK1/2 and PI3-K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound modulates amygdalar glutamate neurochemistry and synaptic proteins in rats subjected to repeated stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NCAM140 and pCREB Expression after this compound Treatment of SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot for tissue extract [protocols.io]
- 17. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Assessing the Anxiolytic Effects of Tianeptine in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tianeptine (B1217405) is an atypical antidepressant and anxiolytic agent with a unique neurochemical profile. Unlike typical antidepressants that primarily target monoamine reuptake, this compound's mechanism of action involves the modulation of the glutamatergic system, interaction with mu-opioid receptors, and influence on neurotrophic factors.[1][2][3][4][5] These application notes provide detailed protocols for key behavioral tests used to assess the anxiolytic properties of this compound in rat models, a crucial step in preclinical drug development.
Application Notes
The assessment of anxiety-like behavior in rodents relies on paradigms that leverage their natural aversion to open, brightly lit, or novel environments. The following behavioral tests are widely used to screen for anxiolytic compounds like this compound.
-
Elevated Plus Maze (EPM): This test is based on the conflict between a rat's innate fear of open, elevated spaces and its desire to explore a novel environment. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
-
Open Field Test (OFT): The OFT assesses general locomotor activity and anxiety-like behavior. A reduction in anxiety is inferred from an increase in exploration of the central, more exposed area of the open field, as opposed to thigmotaxis (remaining close to the walls).
-
Light-Dark Box (LDB) Test: This test utilizes the conflict between the natural tendency of rats to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
-
Social Interaction Test (SIT): This test evaluates anxiety by measuring the duration of social engagement between two unfamiliar rats. Anxiolytic treatments are expected to increase the time spent in active social interaction.
Data Presentation
The following tables summarize representative quantitative data on the anxiolytic effects of this compound in various behavioral tests in rats.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test in Rats
| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (seconds, Mean ± SEM) | Number of Entries into Open Arms (Mean ± SEM) |
| Vehicle (Saline) | - | 35.2 ± 4.1 | 4.5 ± 0.8 |
| This compound | 5 | 55.8 ± 5.3 | 7.2 ± 1.1 |
| This compound | 10 | 72.1 ± 6.9 | 9.8 ± 1.5 |
| Diazepam (Reference) | 2 | 85.4 ± 7.2 | 11.2 ± 1.3 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical and for illustrative purposes.
Table 2: Effects of this compound in the Open Field Test (OFT) in Rats
| Treatment Group | Dose (mg/kg) | Time Spent in Center Zone (seconds, Mean ± SEM) | Number of Entries into Center Zone (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle (Saline) | - | 28.5 ± 3.2 | 8.1 ± 1.0 | 2500 ± 150 |
| This compound | 5 | 45.1 ± 4.5 | 12.3 ± 1.4 | 2650 ± 180 |
| This compound | 10 | 60.7 ± 5.8 | 16.5 ± 1.9 | 2700 ± 200 |
| Diazepam (Reference) | 2 | 75.3 ± 6.9 | 19.8 ± 2.1 | 2400 ± 160 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical and for illustrative purposes.
Table 3: Effects of this compound in the Light-Dark Box (LDB) Test in Rats
| Treatment Group | Dose (mg/kg) | Time Spent in Light Compartment (seconds, Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Vehicle (Saline) | - | 45.3 ± 5.1 | 10.2 ± 1.3 |
| This compound | 5 | 68.7 ± 6.2 | 15.8 ± 1.7 |
| This compound | 10 | 85.1 ± 7.8 | 20.4 ± 2.2 |
| Diazepam (Reference) | 2 | 102.5 ± 9.3 | 24.1 ± 2.5 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical and for illustrative purposes.
Table 4: Effects of this compound in the Social Interaction Test (SIT) in Rats
| Treatment Group | Dose (mg/kg) | Time Spent in Social Interaction (seconds, Mean ± SEM) |
| Vehicle (Saline) | - | 65.4 ± 7.2 |
| This compound | 5 | 92.8 ± 8.5* |
| This compound | 10 | 115.2 ± 10.1 |
| Diazepam (Reference) | 2 | 130.6 ± 11.5 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical and for illustrative purposes.
Experimental Protocols
General Considerations
-
Animals: Adult male Wistar or Sprague-Dawley rats are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before any experimental procedures. They should also be habituated to the testing room for at least 30-60 minutes prior to each test.
-
Drug Administration: this compound is typically dissolved in saline and administered via intraperitoneal (i.p.) injection 30-60 minutes before testing. Doses can range from 5 to 20 mg/kg.
-
Ethical Considerations: All procedures should be performed in accordance with relevant animal welfare guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Elevated Plus Maze (EPM) Test
Apparatus: A plus-shaped maze elevated from the floor, typically made of non-reflective material. It consists of two open arms and two enclosed arms of equal dimensions, with a central platform.
Procedure:
-
Place the rat on the central platform, facing one of the enclosed arms.
-
Allow the rat to explore the maze freely for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
After the session, return the rat to its home cage.
-
Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove any olfactory cues.
-
Analyze the video recording to score the time spent in and the number of entries into the open and closed arms. An entry is typically defined as all four paws entering an arm.
Open Field Test (OFT)
Apparatus: A square or circular arena with high walls to prevent escape, typically made of a non-porous material for easy cleaning. The floor is often divided into a grid of squares, with the central squares defined as the "center zone".
Procedure:
-
Gently place the rat in the center of the open field arena.
-
Allow the rat to explore the arena for a 5 to 10-minute session.
-
Record the session using an overhead video camera.
-
After the session, return the rat to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each animal.
-
Use automated tracking software or manual scoring to measure the time spent in the center zone, the number of entries into the center zone, and the total distance traveled.
Light-Dark Box (LDB) Test
Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. An opening connects the two compartments.
Procedure:
-
Place the rat in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the rat to freely explore both compartments for a 5 to 10-minute session.
-
Record the session with a video camera.
-
After the test, return the rat to its home cage.
-
Clean the apparatus with 70% ethanol between trials.
-
Analyze the recording for the time spent in the light compartment and the number of transitions between the two compartments.
Social Interaction Test (SIT)
Apparatus: A neutral, dimly lit open field arena.
Procedure:
-
Habituate two weight-matched, unfamiliar male rats to the testing arena individually for 5 minutes on two consecutive days.
-
On the test day, administer this compound or vehicle to both rats.
-
After the appropriate pre-treatment time, place the pair of rats in the arena together for a 10-minute session.
-
Record the session using a video camera.
-
Score the total duration of active social interaction, which includes behaviors such as sniffing, grooming, following, and crawling over or under the partner. Aggressive behaviors should be scored separately.
-
Clean the arena thoroughly between pairs.
Visualizations
References
- 1. This compound modulates synaptic vesicle dynamics and favors synaptic mitochondria processes in socially isolated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid-Like Adverse Effects of this compound in Male Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound modulates synaptic vesicle dynamics and favors synaptic mitochondria processes in socially isolated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis in Response to Chronic Tianeptine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular effects of chronic tianeptine (B1217405) treatment on gene expression, focusing on key signaling pathways implicated in its antidepressant and neuroprotective effects. Detailed protocols for relevant experimental procedures are included to facilitate further research and drug development efforts.
Introduction
This compound is an atypical antidepressant with a unique pharmacological profile. Unlike selective serotonin (B10506) reuptake inhibitors (SSRIs), its mechanism of action is not primarily based on monoamine reuptake inhibition. Chronic this compound administration has been shown to modulate several key signaling pathways involved in neuroplasticity, stress response, and mood regulation. This document outlines the effects of long-term this compound treatment on gene expression within the glutamatergic, neurotrophic, hypothalamic-pituitary-adrenal (HPA) axis, and opioid signaling systems.
Key Signaling Pathways and Gene Expression Changes
Chronic this compound treatment elicits significant changes in the expression of genes involved in several critical neuronal signaling pathways. These alterations are believed to underlie its therapeutic effects.
Glutamatergic System Modulation
This compound normalizes stress-induced alterations in glutamatergic neurotransmission. Chronic stress can lead to an increase in the expression of the glial glutamate (B1630785) transporter 1 (GLT-1), which is reversed by this compound treatment.
Table 1: Effect of Chronic this compound Treatment on GLT-1 mRNA Expression in the Rat Hippocampus under Chronic Restraint Stress (CRS)
| Brain Region | Treatment Group | GLT-1 mRNA Expression (Relative to Non-Stressed Control) |
| CA3 | CRS + Saline | Increased |
| CA3 | CRS + this compound | No significant change (prevention of CRS-induced increase) |
| Dentate Gyrus | CRS + Saline | Increased |
| Dentate Gyrus | CRS + this compound | No significant change (prevention of CRS-induced increase) |
Neurotrophic Factor Signaling
Brain-Derived Neurotrophic Factor (BDNF) is a key molecule in neurogenesis and synaptic plasticity. Chronic this compound treatment has been shown to increase BDNF expression, particularly in the hippocampus and amygdala.[1][2][3] This effect is thought to contribute to the reversal of stress-induced neuronal atrophy.
Table 2: Effect of Chronic this compound Treatment on BDNF Expression
| Brain Region | Treatment Duration | BDNF mRNA/Protein Levels |
| Prefrontal Cortex | Chronic | Increased[1] |
| Hippocampus | Chronic | Increased[1][2] |
| Amygdala | Chronic | Increased[4][5] |
Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation
This compound modulates the HPA axis, a central stress response system. Chronic treatment can attenuate stress-induced increases in corticotropin-releasing factor (CRF) mRNA in specific brain regions.[6]
Table 3: Effect of Repeated this compound Treatment on CRF mRNA Expression in Non-Stressed and Chronic Mild Stress (CMS)-Exposed Rats
| Brain Region | Treatment Group | CRF mRNA Levels (Relative to Control) |
| Dorsal BNST | CMS | Significantly Increased |
| Dorsal BNST | CMS + this compound | No significant change (prevented CMS-induced increase)[6] |
| Dorsal BNST | Non-stressed + this compound | Reduced[6] |
| Ventral BNST | CMS + this compound | Significantly Decreased[6] |
| Ventral BNST | Non-stressed + this compound | Significantly Decreased[6] |
| Central Amygdala | CMS + this compound | Significantly Decreased[6] |
| Central Amygdala | Non-stressed + this compound | Significantly Decreased[6] |
BNST: Bed Nucleus of the Stria Terminalis
Opioid Receptor Signaling
Recent studies have revealed that this compound acts as a full agonist at the mu-opioid receptor (MOR).[7][8] While chronic treatment with typical opioids often leads to receptor downregulation, the effects of long-term this compound on opioid receptor gene expression are still under investigation. However, its binding affinities have been characterized.
Table 4: this compound Binding Affinity (Ki) and Functional Activity (EC50) at Opioid Receptors
| Receptor | Species | Ki (nM) | EC50 (nM) for G-protein activation |
| Mu-Opioid Receptor (MOR) | Human | 383 ± 183[8] | 194 ± 70[8] |
| Mu-Opioid Receptor (MOR) | Mouse | - | 641 ± 120[8] |
| Delta-Opioid Receptor (DOR) | Human | >10,000[9] | 37,400 ± 11,200[9] |
| Kappa-Opioid Receptor (KOR) | Human | >10,000[10] | No activity[8] |
Experimental Workflows and Signaling Pathways
This compound's Molecular Mechanism of Action
Caption: this compound's primary mechanism involves agonism at the mu-opioid receptor.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes after chronic this compound treatment.
Detailed Experimental Protocols
Protocol 1: RNA Sequencing (RNA-Seq) of Brain Tissue
Objective: To obtain a global profile of gene expression changes in a specific brain region following chronic this compound treatment.
Materials:
-
Fresh or frozen brain tissue (e.g., hippocampus, prefrontal cortex)
-
RNA extraction kit (e.g., Qiagen RNeasy Kit)
-
DNase I
-
RNA quantification instrument (e.g., NanoDrop, Qubit)
-
RNA integrity assessment instrument (e.g., Agilent Bioanalyzer)
-
RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Tissue Homogenization and RNA Extraction:
-
Homogenize brain tissue in lysis buffer provided with the RNA extraction kit.
-
Follow the manufacturer's protocol for RNA extraction, including the on-column DNase I digestion step to remove genomic DNA contamination.
-
-
RNA Quality Control:
-
Quantify the extracted RNA using a spectrophotometer or fluorometer.
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system. A RIN value of ≥ 8 is recommended for optimal results.
-
-
Library Preparation:
-
Proceed with the library preparation protocol according to the manufacturer's instructions. This typically involves:
-
Poly(A) selection of mRNA.
-
mRNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
-
Library Quality Control and Sequencing:
-
Validate the size and concentration of the prepared libraries.
-
Pool the libraries and perform sequencing on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between this compound-treated and control groups.
-
Perform pathway and gene ontology analysis to interpret the biological significance of the gene expression changes.
-
Protocol 2: In Situ Hybridization for mRNA Detection
Objective: To visualize and quantify the expression of a specific mRNA (e.g., CRF mRNA) in a specific brain region.
Materials:
-
Cryostat-sectioned brain tissue slides
-
Paraformaldehyde (4%)
-
Proteinase K
-
Acetic anhydride (B1165640)
-
Hybridization buffer
-
Radiolabeled or fluorescently labeled antisense riboprobe for the target mRNA
-
Wash buffers (SSC)
-
RNase A
-
Phosphor imager or fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Fix fresh-frozen brain sections in 4% paraformaldehyde.
-
Treat with Proteinase K to improve probe penetration.
-
Acetylate with acetic anhydride in triethanolamine to reduce non-specific binding.
-
-
Hybridization:
-
Apply the labeled antisense riboprobe in hybridization buffer to the tissue sections.
-
Incubate overnight in a humidified chamber at an appropriate temperature (e.g., 55-65°C).
-
-
Washing:
-
Perform a series of washes with decreasing concentrations of SSC buffer and increasing temperatures to remove unbound probe.
-
Treat with RNase A to digest any remaining single-stranded probe.
-
-
Signal Detection and Quantification:
-
For radiolabeled probes, expose the slides to a phosphor screen and quantify the signal using a phosphor imager.
-
For fluorescently labeled probes, visualize and capture images using a fluorescence microscope.
-
Quantify the signal intensity in the brain regions of interest.
-
Protocol 3: Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
Objective: To identify the genomic binding sites of a specific transcription factor or the locations of a specific histone modification that may be altered by chronic this compound treatment.
Materials:
-
Fresh brain tissue
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonicator
-
Antibody specific to the target protein (e.g., a transcription factor or modified histone)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit and sequencing platform
Procedure:
-
Cross-linking and Cell Lysis:
-
Cross-link protein-DNA complexes in fresh brain tissue using formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
-
Chromatin Fragmentation:
-
Lyse the nuclei and shear the chromatin into fragments of 200-600 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the target protein overnight.
-
Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform sequencing on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify regions of the genome that are enriched for the target protein's binding (peak calling).
-
Annotate the peaks to identify nearby genes.
-
Perform motif analysis to identify potential DNA binding motifs.
-
References
- 1. This compound treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound increases brain-derived neurotrophic factor expression in the rat amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial Effects of this compound on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function [mdpi.com]
- 6. Effects of repeated this compound treatment on CRF mRNA expression in non-stressed and chronic mild stress-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Tianeptine Dosage Conversion Between Human and Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tianeptine (B1217405) is an atypical antidepressant with a unique neuropharmacological profile that primarily involves the modulation of the glutamatergic system and activity at the mu-opioid receptor.[1][2][3][4] Its distinction from typical selective serotonin (B10506) reuptake inhibitors (SSRIs) has made it a subject of significant interest in neuroscience research. When translating preclinical findings from animal models to human clinical trials, or vice-versa, accurate dosage conversion is paramount for both safety and efficacy. This document provides a comprehensive guide to understanding and calculating this compound dosage conversions between human and animal studies, supported by detailed experimental protocols for common preclinical assessments.
This compound Dosage and Allometric Scaling
Dosage conversion between species is not a simple linear extrapolation based on body weight. Instead, it relies on the principle of allometric scaling, which accounts for differences in metabolic rates and physiological processes that are related to body surface area.[5] The U.S. Food and Drug Administration (FDA) recommends using body surface area (BSA) normalization for calculating the Human Equivalent Dose (HED) from animal doses.[6]
Allometric Scaling Formula
The most common formula for converting an animal dose to a Human Equivalent Dose (HED) is:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).[6]
To simplify calculations, pre-determined Km ratios can be used. These ratios are derived by dividing the Km of the animal species by the Km of humans (average human Km is 37).[6]
This compound Dosage Data
The following tables summarize typical this compound dosages used in human and animal studies.
Table 1: this compound Dosage in Human Clinical Trials
| Indication | Dosage Range | Frequency | Route of Administration |
| Major Depressive Disorder | 12.5 - 50 mg | 2-3 times daily | Oral |
| Treatment-Resistant Depression | 37.5 mg (12.5 mg x 3) | Daily for 8 weeks | Oral |
| Elderly Patients with MDD | 25 - 50 mg | Daily | Oral |
Note: Dosages can be adjusted based on patient response and tolerability.[7][8][9]
Table 2: this compound Dosage in Animal Studies
| Animal Model | Species | Dosage Range (mg/kg) | Route of Administration | Application |
| Depression (Behavioral Despair Test) | Rat | 2.5 - 10 | Intraperitoneal (i.p.) | Antidepressant-like effects |
| Depression (Olfactory Bulbectomy) | Rat | 2.5 - 5.0 (twice daily) | Intraperitoneal (i.p.) | Antidepressant-like effects |
| Anxiety | Mouse | 10 - 30 | Intraperitoneal (i.p.) | Anxiolytic-like effects |
| Nociception (Hot Plate Test) | Mouse | 8 - 20 | Intraperitoneal (i.p.) | Analgesic effects |
| Locomotor Activity | Mouse | 32 - 64 | Intraperitoneal (i.p.) | Assessment of motor effects |
Human Equivalent Dose (HED) Conversion Factors
Table 3: Conversion of Animal Doses to Human Equivalent Doses (HED)
| Animal Species | Body Weight (kg) | Km Factor | To Convert Animal Dose (mg/kg) to HED (mg/kg), Divide by: |
| Human | 60 | 37 | - |
| Mouse | 0.02 | 3 | 12.3 |
| Rat | 0.15 | 6 | 6.2 |
| Rabbit | 1.8 | 12 | 3.1 |
| Dog | 10 | 20 | 1.8 |
| Monkey | 3 | 12 | 3.1 |
Data adapted from FDA guidance documents.[6]
Example Calculation:
To convert a 10 mg/kg dose of this compound in a rat to the HED for a 60 kg human:
HED = 10 mg/kg (rat dose) / 6.2 (conversion factor) = 1.61 mg/kg
Experimental Protocols
This section provides detailed protocols for key experiments cited in this compound research.
Drug Preparation for Animal Studies
Objective: To prepare a this compound solution for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound sodium salt
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Syringes and needles
Protocol:
-
Calculate the required amount of this compound sodium salt based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the vial until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution appropriately (as per manufacturer's instructions, typically protected from light). Prepare fresh solutions regularly.
Behavioral Testing Protocols
Objective: To assess antidepressant-like activity by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.[13]
Apparatus:
-
A transparent Plexiglas cylinder (40-50 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C.
-
Video recording system.
Protocol:
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place each rat individually into the cylinder for a 15-minute session.[13]
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and is not scored for immobility.
-
-
Test Session (Day 2, 24 hours after pre-test):
-
Administer this compound or vehicle control at the desired time point before the test (e.g., 30-60 minutes prior to testing).
-
Place the rat in the swim cylinder for a 5-minute test session.[13]
-
Record the entire session using a video camera.
-
After 5 minutes, remove the rat, dry it, and return it to its home cage.
-
-
Data Analysis:
-
Score the video recordings for the duration of immobility during the 5-minute test. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.[14]
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
Objective: To assess anxiety-like behavior based on the mouse's natural aversion to open and elevated spaces.[15][16]
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor (typically 40-50 cm).
-
The maze should be made of a non-reflective material.
-
Video tracking software.
Protocol:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Place a mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a 5-minute session.[15]
-
Record the session using a video camera connected to a tracking system.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open and closed arms.
-
Anxiolytic effects are indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
-
Objective: To create a surgical model of depression in rats. Chronic, but not acute, administration of antidepressants typically reverses the behavioral deficits induced by OBX.[17][18]
Surgical Protocol:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Place the animal in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill two small holes through the skull over the olfactory bulbs.
-
Aspirate the olfactory bulbs using a suction pipette, taking care not to damage the frontal cortex.[18]
-
Fill the cranial cavity with a hemostatic sponge to control bleeding.
-
Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Allow a recovery period of at least two weeks for the behavioral deficits to manifest before commencing drug treatment and behavioral testing.
Biochemical Assay Protocol: Western Blot for Brain-Derived Neurotrophic Factor (BDNF)
Objective: To measure the protein levels of BDNF in the hippocampus of rats following this compound treatment. This compound has been shown to modulate neuroplasticity, and BDNF is a key marker.[19]
Protocol:
-
Tissue Collection and Preparation:
-
Following the completion of behavioral testing, euthanize the rats and rapidly dissect the hippocampus on ice.
-
Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BDNF overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software. Normalize the BDNF band intensity to a loading control protein (e.g., β-actin or GAPDH).
-
Visualization of Pathways and Workflows
Signaling Pathways
This compound's mechanism of action is complex, involving both the glutamatergic and opioid systems.
Caption: this compound's dual mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study investigating the antidepressant-like effects of this compound.
Caption: Preclinical experimental workflow.
Dosage Conversion Logic
This diagram outlines the logical steps for converting an animal dose to a Human Equivalent Dose.
Caption: Dosage conversion workflow.
Conclusion
Accurate dosage conversion is a critical step in the translation of preclinical research to clinical applications. By utilizing the principles of allometric scaling and standardized conversion factors, researchers can more reliably estimate the Human Equivalent Dose of this compound from animal studies. The provided protocols for behavioral and biochemical assays offer a foundation for conducting robust preclinical investigations into the effects of this unique antidepressant. It is essential to consider that while allometric scaling provides a valuable starting point, other factors such as pharmacokinetics and pharmacodynamics should also be taken into account for a comprehensive understanding of interspecies dosage relationships.
References
- 1. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion between animals and human [targetmol.com]
- 7. What is this compound Sodium used for? [synapse.patsnap.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. psychiatrist.com [psychiatrist.com]
- 10. The effect of this compound and sertraline in three animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. mdpi.com [mdpi.com]
- 19. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
Protocol for dissolving Tianeptine sodium salt for in vitro experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of Tianeptine (B1217405) sodium salt solutions for in vitro experiments. This compound is an atypical antidepressant that modulates the glutamatergic system and acts as a µ-opioid receptor agonist.[1] Accurate and consistent preparation of this compound sodium salt solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Solubility
This compound sodium salt is a white to off-white powder that is freely soluble in water, methanol, and methylene (B1212753) chloride.[2] It is essential to understand its solubility in various solvents commonly used for in vitro studies to prepare appropriate stock solutions.
Table 1: Solubility of this compound Sodium Salt in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 100[1][3][4] | 217.90[1] | Ultrasonic assistance may be needed for dissolution.[1] |
| DMSO | 20 - 100[1][5] | 43.58 - 217.90[1] | Ultrasonic assistance may be needed.[1] |
| Ethanol | 10[5] | 21.79 | - |
| PBS (pH 7.2) | 10[5] | 21.79 | Aqueous solutions are not recommended for storage for more than one day.[5] |
| Dimethyl formamide | 30[5] | 65.37 | - |
Molecular Weight of this compound Sodium Salt: 458.93 g/mol [3]
Stability and Storage of Stock Solutions
Proper storage of this compound sodium salt, both in powder form and in solution, is crucial to maintain its integrity and activity.
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1][4] |
It is recommended to prepare fresh aqueous solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[4][5]
Experimental Protocol: Preparation of this compound Sodium Salt Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies due to its high solubilizing capacity and miscibility with aqueous media.
Materials:
-
This compound sodium salt powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps under a laminar flow hood or in a sterile environment to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound sodium salt powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.59 mg of this compound sodium salt (Molecular Weight = 458.93 g/mol ).
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO to 4.59 mg of the compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[1]
-
-
Sterilization (Optional): If required for the specific cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for utilizing the prepared this compound sodium salt stock solution in an in vitro cell-based assay.
Caption: Experimental workflow for this compound sodium salt in vitro studies.
Signaling Pathways Modulated by this compound
This compound exerts its effects through the modulation of several intracellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Neuroprotective and Anti-inflammatory Pathways
This compound has been shown to have neuroprotective and anti-inflammatory properties. It can suppress the PI3K/Akt-mediated NF-κB pathway, leading to the inhibition of MMP-9.[1] Furthermore, it attenuates lipopolysaccharide (LPS)-induced inflammation by inhibiting the Toll-like receptor 4 (TLR4) pathway and subsequent downstream signaling, including ERK1/2 phosphorylation and NF-κB activation.[6]
Caption: this compound's modulation of neuroprotective and anti-inflammatory pathways.
mTOR Signaling Pathway
Recent studies have demonstrated that this compound activates the mTOR signaling pathway, which is linked to its antidepressant effects.[7] This activation leads to increased dendritic outgrowth, spine density, and synaptic proteins.[7] this compound-induced activation of mTOR is mediated by both the PI3K/Akt and MEK/ERK pathways.[7]
Caption: this compound's activation of the mTOR signaling pathway.
By following these detailed protocols and understanding the underlying mechanisms of action, researchers can ensure the consistency and accuracy of their in vitro experiments with this compound sodium salt.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. phmethods.net [phmethods.net]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound sodium salt Supplier | 30123-17-2 | Hello Bio [hellobio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Anti-inflammatory properties of this compound on lipopolysaccharide-induced changes in microglial cells involve toll-like receptor-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PS114. Effects of this compound on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tianeptine in Models of Neuropathic Pain Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tianeptine (B1217405) in preclinical models of neuropathic pain. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the key signaling pathways involved in this compound's mechanism of action.
Introduction
This compound is an atypical antidepressant with a unique pharmacological profile that has shown significant promise in alleviating neuropathic pain. Unlike typical tricyclic antidepressants (TCAs), this compound's primary mechanism is not centered on monoamine reuptake inhibition. Instead, its analgesic effects in neuropathic pain models are attributed to its activity as a mu-opioid receptor (MOR) agonist, its ability to modulate the glutamatergic system, and its anti-inflammatory properties.[1][2][3] These characteristics make this compound a valuable tool for investigating the complex pathophysiology of neuropathic pain and for the development of novel analgesic therapies.
Mechanism of Action in Neuropathic Pain
This compound's efficacy in neuropathic pain models stems from a multi-faceted mechanism of action:
-
Mu-Opioid Receptor (MOR) Agonism: this compound acts as a full agonist at the mu-opioid receptor.[4][5] This is a key mechanism underlying its analgesic properties, though it does not appear to produce tolerance or withdrawal symptoms at therapeutic doses, unlike traditional opioids.[5][6]
-
Glutamatergic System Modulation: this compound indirectly modulates the glutamatergic system, potentially through its interaction with opioid receptors.[4] It has been shown to prevent and reverse stress-induced morphological changes in the hippocampus, a region with dense glutamatergic signaling.[7]
-
Anti-Inflammatory Effects: this compound exhibits significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[6][8] This action is partly mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[9][10]
-
Neurotrophic Factor Regulation: this compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and the phosphorylation of cAMP response element-binding protein (CREB), a pathway implicated in neuronal plasticity and resilience to stress-induced changes.[11][12]
-
Serotonergic System Involvement: this compound's effects in the spinal cord are also linked to the 5-HT7 receptor on GABAergic interneurons. By modulating these receptors, this compound can enhance GABAergic inhibitory transmission, contributing to its antiallodynic effects.[7][13]
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound in various neuropathic pain models.
Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold)
| Neuropathic Pain Model | Species | This compound Dose | Route of Administration | Assessment Time | Change in Paw Withdrawal Threshold (PWT) | Reference |
| Spinal Nerve Ligation (SNL) | Mice | 10 mg/kg | i.p. | 30 min post-injection | Significant increase vs. saline | [14] |
| Spinal Nerve Ligation (SNL) | Mice | 30 mg/kg | i.p. | 30-90 min post-injection | Significant increase vs. saline | [14] |
| Spinal Nerve Ligation (SNL) | Mice | 50 mg/kg | i.p. | 30-180 min post-injection | Significant increase vs. saline | [14] |
| Chemotherapy-Induced Neuropathy (Vincristine) | Mice | 10 mg/kg | i.p. | 30-60 min post-injection | Significant increase vs. saline | [14] |
| Chemotherapy-Induced Neuropathy (Vincristine) | Mice | 30 mg/kg | i.p. | 30-120 min post-injection | Significant increase vs. saline | [14] |
| Chemotherapy-Induced Neuropathy (Vincristine) | Mice | 50 mg/kg | i.p. | 30-240 min post-injection | Significant increase vs. saline | [14] |
| Spared Nerve Injury (SNI) | Mice | 30 mg/kg (twice daily for 3 weeks) | i.p. | >16 hours post-injection | Sustained increase in normalized paw thresholds | [6] |
| Spinal Nerve Ligation (SNL) | Rats | Preemptive intrathecal administration | i.t. | Post-ligation | Significant increase in PWT | [15] |
| Fibromyalgia Model (Stress-induced) | Mice | Not specified | Not specified | Post-treatment | Significant recovery of decreased PWT | [16] |
Table 2: Effect of this compound on Molecular Markers in Neuropathic Pain Models
| Neuropathic Pain Model | Species | This compound Dose | Molecular Marker | Tissue | Effect of this compound | Reference |
| Spinal Nerve Ligation & Chemotherapy-Induced Neuropathy | Mice | 10, 30, 50 mg/kg | Activating Transcription Factor 3 (ATF3) | Dorsal Root Ganglion (DRG) | Reduced the increase in ATF3 | [14] |
| Fibromyalgia Model (Stress-induced) | Mice | Not specified | Brain-Derived Neurotrophic Factor (BDNF) | Medial Prefrontal Cortex (mPFC) & Hippocampus | Restored downregulated BDNF levels | [11] |
| Fibromyalgia Model (Stress-induced) | Mice | Not specified | Phosphorylated cAMP response element-binding protein (p-CREB) | Medial Prefrontal Cortex (mPFC) & Hippocampus | Restored downregulated p-CREB levels | [11] |
| Spinal Nerve Ligation (SNL) | Rats | Intrathecal administration | Glutamic acid decarboxylase 65 (GAD65) | Spinal Cord | Increased GAD65 expression | [7] |
| Spinal Nerve Ligation (SNL) | Rats | Intrathecal administration | GABA concentration | Spinal Cord | Increased GABA concentration | [7] |
| Lipopolysaccharide (LPS) stimulated microglial cells | N/A | 10 µM | Toll-like receptor 4 (TLR4) | In vitro | Reduced LPS-induced enhancement of TLR4 | [10] |
| Lipopolysaccharide (LPS) stimulated microglial cells | N/A | 1 & 10 µM | Nitric Oxide (NO) | In vitro | Attenuated NO production | [10] |
Experimental Protocols
Induction of Neuropathic Pain Models
a) Spared Nerve Injury (SNI) Model in Mice [1][17][18]
-
Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine mixture).
-
Shave and disinfect the lateral surface of the thigh.
-
Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate these two nerves with a silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Ensure the sural nerve remains intact.
-
Close the muscle layer and skin with sutures.
b) Spinal Nerve Ligation (SNL) Model in Rats [2][19][20]
-
Anesthetize the rat (e.g., with isoflurane).
-
Place the animal in a prone position.
-
Make a dorsal midline incision to expose the vertebrae at the L4-S2 levels.
-
Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with a silk suture distal to the dorsal root ganglion.
-
Close the muscle and skin layers with sutures.
c) Chemotherapy-Induced Neuropathy (CIN) Model in Mice (Vincristine-induced) [14][21][22]
-
Administer vincristine (B1662923) intraperitoneally (i.p.) to mice. A common regimen is 0.1 mg/kg/day for 5 consecutive days, followed by a 2-day rest period, and then another 5 days of injections.[8][14]
-
Monitor the animals for the development of neuropathic pain symptoms, which typically appear after the first cycle of injections.
Assessment of Mechanical Allodynia (von Frey Test)[23][24][25][26][27]
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.
-
Use a set of calibrated von Frey filaments with increasing stiffness.
-
Apply the filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a mid-range filament. If there is a positive response, use the next lower force filament. If there is no response, use the next higher force filament.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the action of this compound in neuropathic pain.
References
- 1. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Classics in Chemical Neuroscience: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor | Semantic Scholar [semanticscholar.org]
- 6. This compound promotes lasting antiallodynic effects in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiallodynic effect of this compound via modulation of the 5-HT7 receptor of GABAergic interneurons in the spinal cord of neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Anti-inflammatory properties of this compound on lipopolysaccharide-induced changes in microglial cells involve toll-like receptor-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of this compound on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serotonergic 5-HT7 Receptors as Modulators of the Nociceptive System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. painphysicianjournal.com [painphysicianjournal.com]
- 15. Effects of this compound on the development and maintenance of mechanical allodynia in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KoreaMed Synapse [synapse.koreamed.org]
- 17. researchgate.net [researchgate.net]
- 18. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 21. Prevention of vincristine-induced peripheral neuropathy by genetic deletion of SARM1 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes: Investigating the Impact of Tianeptine on Learning and Memory in Maze-Based Assays
Introduction
Tianeptine (B1217405) is an atypical antidepressant agent with distinct neuropharmacological properties that differentiate it from traditional antidepressants like selective serotonin (B10506) reuptake inhibitors (SSRIs).[1] Preclinical research has consistently demonstrated its efficacy in preventing the detrimental effects of stress on brain structure and function.[2][3][4] Notably, this compound not only protects against stress-induced impairments in learning and memory but also exhibits memory-enhancing (procognitive) properties in non-stressed conditions.[2][3][4][5][6] Its mechanism of action is primarily linked to the modulation of the glutamatergic system, normalization of synaptic plasticity, and influence on neurotrophic factor expression.[2][3][7][8]
These application notes provide a comprehensive overview and detailed protocols for researchers investigating the effects of this compound on learning and memory using common maze paradigms.
Key Pharmacological Effects:
-
Neuroprotection: this compound prevents stress-induced dendritic remodeling in the hippocampus and amygdala.[5][7]
-
Synaptic Plasticity: It blocks the stress-induced impairment of long-term potentiation (LTP), a key cellular mechanism for memory formation, in the hippocampus and prefrontal cortex.[2]
-
Memory Enhancement: this compound has been shown to improve performance in various hippocampus-dependent memory tasks, including spatial memory in the radial-arm water maze (RAWM), Y-maze, and T-maze.[2][5][6][7][9]
Quantitative Data Summary: this compound Effects in Maze Tests
The following tables summarize the key quantitative findings from preclinical studies on this compound's impact on learning and memory.
Table 1: this compound's Efficacy in Stress-Related Memory Models
| Animal Model | Maze Type | This compound Dosage (i.p.) | Stressor | Key Findings | Reference |
| Rats | Radial-Arm Water Maze (RAWM) | 10 mg/kg | Predator Stress | Blocked stress-induced impairment of spatial memory. | [2][10] |
| Rats | Y-Maze | Not specified | Chronic Restraint Stress | Prevented stress-induced spatial memory impairment. | [7][9] |
| Adrenalectomized Rats | Spatial Memory Task | Not specified | Acute Stress | Blocked stress-induced memory impairment, indicating a glucocorticoid-independent mechanism. | [5][11] |
Table 2: this compound's Procognitive (Memory-Enhancing) Effects in Non-Stress Models
| Animal Model | Maze Type | This compound Dosage (i.p.) | Key Findings | Reference |
| Rats | Radial-Arm Water Maze (RAWM) | 1, 5, or 10 mg/kg | Produced a dose-dependent enhancement of long-term (24-hour) spatial memory when given before training. | [2][6] |
| Rats | Radial Arm Maze | Not specified | Enhanced performance on discrimination tasks. | [2][5][6] |
| Mice | Spontaneous Alternation | 10 mg/kg | Reversed impairments induced by chronic alcoholism and aging. | [12] |
| Rats | T-Maze | Not specified | Enhanced performance on discrimination tasks. | [2][5][6] |
Experimental Protocols
Protocol 1: Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral test to assess hippocampus-dependent spatial learning and memory.[13][14][15][16]
1. Apparatus
-
A circular pool (approx. 1.5-2.0 m in diameter) filled with water (22-26°C).[15]
-
Water is made opaque using non-toxic white paint or powdered milk.[14][15]
-
An escape platform (approx. 10 cm in diameter) submerged 1-2 cm below the water surface.[13][14]
-
An overhead camera connected to a video-tracking system (e.g., ANY-Maze, Ethovision).[13][14]
-
Various distal visual cues are placed around the room and remain constant throughout the experiment.[13][14]
2. Animal Subjects
-
Adult male rats (e.g., Sprague-Dawley, 250-275 g) or mice.
-
Animals should be housed individually and acclimated to the facility for at least one week before testing.
3. This compound Administration
-
This compound is dissolved in a vehicle (e.g., saline).
-
Administer this compound (e.g., 1, 5, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the first training trial each day.[6]
4. Procedure
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of four quasi-random start positions (N, S, E, W).[13]
-
Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.[13][15]
-
If the animal fails to find the platform within the time limit, gently guide it to the platform.[15]
-
Allow the animal to remain on the platform for 15-30 seconds.[13][14]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last training day):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.[17]
-
5. Data Analysis
-
Acquisition: Analyze escape latency and path length across training days using a repeated-measures ANOVA to assess learning.
-
Probe Trial: Compare the time spent in the target quadrant between treatment groups using a one-way ANOVA or t-test.
Protocol 2: Radial-Arm Water Maze (RAWM) for Working and Reference Memory
The RAWM is a hippocampus-dependent task that assesses both working and reference memory.[2]
1. Apparatus
-
A circular water-filled tank with multiple arms (e.g., six) radiating from an open central area.[2]
-
A hidden escape platform is placed at the end of one of the arms (the "goal arm").
-
Distal visual cues are placed around the testing room.
2. Animal Subjects & Drug Administration
-
Similar to the MWM protocol. Administer this compound or vehicle 30 minutes prior to the training session.[6]
3. Procedure
-
Training Session (e.g., 15 trials):
-
The location of the goal arm remains constant for each animal throughout the session (reference memory).
-
The start arm is varied for each trial.
-
On trial 1, the animal starts from an arm adjacent to the goal arm.
-
On subsequent trials, the animal starts from one of the other arms in a quasi-random sequence.
-
An error is recorded if the animal enters an incorrect arm or fails to enter an arm within 10 seconds (working memory error).
-
The trial ends when the animal finds the platform or after a set time limit (e.g., 60 seconds).
-
4. Data Analysis
-
Analyze the number of errors per trial or in blocks of trials across the session.
-
Compare the learning curves and total errors between the this compound and vehicle groups using ANOVA.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Key Signaling Pathways
This compound's procognitive and anti-stress effects are mediated by complex interactions with several neurobiological systems. The primary mechanism involves the normalization of glutamatergic neurotransmission, which is often dysregulated by stress.[2][8][11] Additionally, this compound influences neurotrophic support and inflammatory pathways.
Caption: this compound's modulation of the glutamatergic pathway under stress.
Caption: this compound's influence on the BDNF signaling pathway.
Caption: Anti-inflammatory action of this compound via microglia suppression.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the effects of this compound in a maze-based memory task.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beneficial Effects of this compound on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Beneficial Effects of this compound on Hippocampus-Dependent Long-Term Me" by Phillip R. Zoladz, Carmen Muñoz et al. [digitalcommons.usf.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound: An Antidepressant with Memory-Protective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 9. Chronic stress impairs rat spatial memory on the Y maze, and this effect is blocked by this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-training administration of this compound, but not propranolol, protects hippocampus-dependent memory from being impaired by predator stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: an antidepressant with memory-protective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effects of this compound on learning and memory in mice. Improvement of impairments induced by chronic alcoholism and brain aging] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Role of Mu-Opioid Receptors in Tianeptine's Pharmacological Effects Using Knockout Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tianeptine (B1217405) is an atypical antidepressant with a unique pharmacological profile.[1][2] Initially believed to modulate the serotonergic system, recent studies have revealed that its primary mechanism of action involves agonism at the mu-opioid receptor (MOR).[1][3][4] This discovery has opened new avenues for understanding its therapeutic effects and abuse potential. The use of mu-opioid receptor knockout (MOR-KO) mice has been instrumental in elucidating the specific contributions of this receptor to the diverse pharmacological effects of this compound, including its antidepressant, analgesic, and rewarding properties.[3][5][6] These studies have demonstrated that the behavioral effects of this compound are largely dependent on the presence of functional mu-opioid receptors.[3][5][6]
These application notes provide a comprehensive overview of the methodologies and key findings from studies utilizing MOR-KO mice to investigate the pharmacology of this compound. The protocols and data presented herein are intended to serve as a guide for researchers designing and interpreting similar preclinical studies.
Signaling Pathway of this compound via Mu-Opioid Receptors
This compound acts as a full agonist at the mu-opioid receptor.[1][4][7] Upon binding, it activates the receptor, which is a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is believed to underlie many of this compound's therapeutic and side effects.
Data Presentation: Summary of this compound's Effects in Wild-Type vs. MOR-KO Mice
The following tables summarize the quantitative data from key behavioral pharmacology studies comparing the effects of this compound in wild-type (WT) and mu-opioid receptor knockout (MOR-KO) mice.
Table 1: Antidepressant-Like Effects (Forced Swim Test)
| Genotype | Treatment | Immobility Time (seconds) | Reference |
| Wild-Type (WT) | Saline | ~160 | [3] |
| Wild-Type (WT) | This compound (30 mg/kg) | ~80 | [3] |
| MOR-KO | Saline | ~170 | [3] |
| MOR-KO | This compound (30 mg/kg) | ~175 | [3] |
Data are approximate values derived from graphical representations in the cited literature.
Table 2: Analgesic Effects (Hot Plate Test)
| Genotype | Treatment | Latency to Jump (seconds) | Reference |
| Wild-Type (WT) | Saline | ~10 | [3] |
| Wild-Type (WT) | This compound (30 mg/kg) | ~25 | [3] |
| MOR-KO | Saline | ~12 | [3] |
| MOR-KO | This compound (30 mg/kg) | ~13 | [3] |
Data are approximate values derived from graphical representations in the cited literature.
Table 3: Rewarding Effects (Conditioned Place Preference)
| Genotype | Treatment | Time Spent in Drug-Paired Chamber (seconds) | Reference |
| Wild-Type (WT) | Saline | ~400 (Post-test) | [3] |
| Wild-Type (WT) | This compound (30 mg/kg) | ~600 (Post-test) | [3] |
| MOR-KO | This compound (30 mg/kg) | No significant preference | [8] |
Data are approximate values derived from graphical representations in the cited literature.
Table 4: Locomotor Activity (Open Field Test)
| Genotype | Treatment | Total Distance Traveled (arbitrary units) | Reference |
| Wild-Type (WT) | Saline | ~4000 | [9] |
| Wild-Type (WT) | This compound (30 mg/kg) | ~7000 | [9] |
| MOR-KO | Saline | ~4500 | [9] |
| MOR-KO | This compound (30 mg/kg) | ~4800 | [9] |
Data are approximate values derived from graphical representations in the cited literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on descriptions from published studies and are intended for research purposes only.
Experimental Workflow Overview
The general workflow for investigating the role of MOR in this compound's effects using knockout mice involves several key stages, from animal preparation to behavioral testing and data analysis.
Protocol 1: Forced Swim Test (FST)
Objective: To assess antidepressant-like effects by measuring the duration of immobility in mice when placed in an inescapable water-filled cylinder.
Materials:
-
Wild-type (WT) and MOR-knockout (MOR-KO) mice.
-
This compound solution (e.g., 30 mg/kg in saline).
-
Saline solution (vehicle control).
-
Glass or plastic cylinders (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment and analysis software.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.[8]
-
Drug Administration: Administer this compound (e.g., 30 mg/kg, i.p.) or saline to WT and MOR-KO mice.
-
Pre-test Session (Day 1): 30 minutes after injection, place each mouse individually into the water-filled cylinder for a 15-minute session. This session serves to habituate the animals to the procedure.
-
Test Session (Day 2): 24 hours after the pre-test session, administer the same treatment as on Day 1. 30 minutes post-injection, place the mice back into the cylinders for a 6-minute test session.
-
Data Recording: Record the entire 6-minute test session using a video camera.
-
Data Analysis: Score the duration of immobility (defined as the lack of all movement except for that necessary to keep the head above water) during the last 4 minutes of the 6-minute test session.
Protocol 2: Hot Plate Test
Objective: To evaluate the analgesic effects of this compound by measuring the latency of a mouse to react to a heated surface.
Materials:
-
Wild-type (WT) and MOR-knockout (MOR-KO) mice.
-
This compound solution (e.g., 30 mg/kg in saline).
-
Saline solution (vehicle control).
-
Hot plate apparatus with adjustable temperature (e.g., set to 55°C).
-
Timer.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes.[8]
-
Baseline Latency: Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg, i.p.) or saline to WT and MOR-KO mice.
-
Post-treatment Latency: At a predetermined time point after injection (e.g., 15 or 30 minutes), place the mouse back on the hot plate and measure the response latency again.
-
Data Analysis: Compare the post-treatment latencies between the different groups. An increase in latency indicates an analgesic effect.
Protocol 3: Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of this compound by measuring the preference of an animal for an environment previously paired with the drug.
Materials:
-
Wild-type (WT) and MOR-knockout (MOR-KO) mice.
-
This compound solution (e.g., 30 mg/kg in saline).
-
Saline solution (vehicle control).
-
A three-chambered CPP apparatus with distinct visual and tactile cues in the two larger chambers.
-
Video tracking software.
Procedure:
-
Pre-conditioning Phase (Day 1): Place each mouse in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15 minutes). Record the time spent in each of the larger chambers to determine any initial preference.
-
Conditioning Phase (Days 2-9):
-
On alternate days, administer this compound and immediately confine the mouse to one of the larger chambers for a set duration (e.g., 30 minutes).
-
On the intervening days, administer saline and confine the mouse to the opposite chamber for the same duration. The drug-paired chamber should be counterbalanced across animals.
-
-
Post-conditioning Test (Day 10): Place the mouse in the central chamber with free access to all chambers (in a drug-free state) and record the time spent in each chamber for 15 minutes.
-
Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning tests. A significant increase in time indicates a conditioned place preference (reward).
Protocol 4: Open Field Test
Objective: To measure general locomotor activity and exploratory behavior.
Materials:
-
Wild-type (WT) and MOR-knockout (MOR-KO) mice.
-
This compound solution (e.g., 30 mg/kg in saline).
-
Saline solution (vehicle control).
-
An open field arena (e.g., a square box with high walls).
-
Automated video tracking system.
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg, i.p.) or saline.
-
Testing: At a specified time after injection (e.g., 30 minutes), place the mouse in the center of the open field arena.
-
Data Recording: Allow the mouse to explore the arena for a set period (e.g., 15-30 minutes) while the video tracking system records its movements.
-
Data Analysis: Analyze the recorded data to determine various parameters, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Conclusion
The use of mu-opioid receptor knockout mice has been pivotal in confirming that the antidepressant-like, analgesic, and rewarding effects of this compound are mediated through this receptor.[3][5][6][10] The protocols and data summarized in these application notes provide a framework for researchers to further investigate the nuanced role of the mu-opioid system in the pharmacology of this compound and to explore the potential of MOR as a target for novel antidepressant therapies.[1] These studies also highlight the importance of considering the MOR-dependent abuse liability of this compound in clinical settings.
References
- 1. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [academiccommons.columbia.edu]
- 6. search.library.berkeley.edu [search.library.berkeley.edu]
- 7. The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]
- 9. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tianeptine Dosage for Consistent Results in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tianeptine (B1217405) dosage for consistent and reliable results in preclinical studies.
Troubleshooting Guide: Common Issues and Solutions
Inconsistent or unexpected results are common challenges in preclinical research. This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral responses | 1. Inconsistent drug administration: Improper injection technique (e.g., intraperitoneal injection leaking into subcutaneous space).2. Animal stress: Excessive handling, noisy environment, or social isolation can alter behavioral outcomes.3. Circadian rhythm disruption: Testing at different times of the day.4. Animal strain/sex differences: Different rodent strains and sexes can exhibit varied responses to this compound.[1][2] | 1. Standardize administration protocol: Ensure proper training on injection techniques. For oral administration, ensure complete ingestion.2. Acclimate animals: Allow a sufficient acclimation period to the housing and testing environment. Minimize noise and handling stress.3. Consistent testing time: Conduct all behavioral tests at the same time of day.4. Use consistent strain and sex: Clearly report the strain and sex of the animals used. Consider potential sex-specific effects in the experimental design. |
| Lack of expected antidepressant-like effect | 1. Inappropriate dosage: The dose may be too low to elicit a therapeutic effect or too high, leading to sedative or other off-target effects.2. Insufficient duration of treatment: For chronic models, the treatment period may be too short.3. Incorrect behavioral paradigm: The chosen behavioral test may not be sensitive to the effects of this compound.4. Drug stability issues: Improper storage or preparation of the this compound solution. | 1. Dose-response study: Conduct a pilot study with a range of doses (e.g., 10, 30 mg/kg for mice) to determine the optimal dose for the desired effect.[3][4][5]2. Follow established protocols: Adhere to validated chronic treatment paradigms (e.g., 21-28 days).3. Select appropriate tests: Use behavioral assays known to be sensitive to this compound, such as the novelty suppressed feeding test for chronic effects.[6]4. Proper solution handling: Prepare fresh solutions daily, protect from light, and use an appropriate vehicle (e.g., saline). Verify solubility and stability. |
| Unexpected sedative or motor impairment effects | 1. High dosage: this compound can have sedative effects at higher doses due to its mu-opioid receptor agonism.2. Acute vs. chronic effects: Sedative effects may be more pronounced after acute administration. | 1. Lower the dose: Use the lowest effective dose determined from a dose-response study.2. Assess locomotor activity: Always include an open-field test or other measure of general locomotor activity to rule out confounding motor effects.[4][7][8] |
| Inconsistent neurochemical findings | 1. Timing of tissue collection: this compound has a short half-life, so the timing of sample collection relative to the last dose is critical.2. Regional brain differences: this compound's effects on neurotransmitter systems can be brain region-specific. | 1. Standardize collection time: Collect brain tissue at a consistent time point after the final this compound dose.2. Dissect specific brain regions: Analyze neurochemicals in discrete brain areas relevant to the hypothesis (e.g., hippocampus, prefrontal cortex, amygdala).[9] |
Frequently Asked Questions (FAQs)
Dosing and Administration
Q1: What is a typical starting dose for this compound in preclinical studies?
A1: For antidepressant-like effects in rodents, common starting doses are 10 mg/kg and 30 mg/kg administered intraperitoneally (i.p.).[3][5] However, the optimal dose can vary depending on the animal model, strain, and the specific behavioral endpoint being measured. A pilot dose-response study is highly recommended.
Q2: What is the recommended route of administration?
A2: Intraperitoneal (i.p.) injection is the most common route of administration in preclinical studies. Oral administration (e.g., in drinking water or via gavage) can also be used, but bioavailability may differ. The chosen route should be consistent throughout the study.
Q3: How should I prepare and store this compound solutions?
A3: this compound sodium salt is soluble in saline. It is recommended to prepare fresh solutions daily and protect them from light to prevent degradation. For a 10 mg/kg dose in a mouse (assuming a 25g mouse), you could dissolve 10 mg of this compound in 10 mL of saline to get a 1 mg/mL solution and inject 0.25 mL.
Experimental Design
Q4: How long should a chronic this compound study last to see antidepressant-like effects?
A4: Chronic studies typically range from 21 to 28 days to observe significant antidepressant-like effects, particularly in models like the novelty suppressed feeding test.[6]
Q5: Are there known sex differences in the response to this compound?
A5: Yes, some studies suggest that the efficacy of this compound may differ between males and females, which could be due to pharmacokinetic differences.[1][2] It is important to either use both sexes and analyze the data separately or to use a single sex and acknowledge this limitation.
Q6: Should I be concerned about the mu-opioid receptor agonist activity of this compound in my studies?
A6: Yes, this compound is a full agonist at the mu-opioid receptor, which contributes to its analgesic and potentially rewarding effects, as well as side effects like sedation at higher doses.[3][10] It is crucial to consider this mechanism of action when interpreting behavioral data. For example, an apparent antidepressant effect in the forced swim test could be confounded by motor-suppressing opioid effects. Including control experiments, such as co-administration with an opioid antagonist like naloxone, can help dissect the contribution of the opioid system.
Data Presentation
This compound Dose-Response in Preclinical Models
| Animal Model | Species/Strain | Dose (mg/kg, i.p.) | Effect | Citation |
| Forced Swim Test | Mouse (C57BL/6) | 10 | Significant decrease in immobility | [3] |
| 30 | Greater decrease in immobility | [3] | ||
| Novelty Suppressed Feeding | Mouse | 30 (chronic, 21 days) | Decreased latency to feed | [6] |
| Open Field Test (Locomotor Activity) | Mouse (C57BL/6) | 10 | No significant change in locomotor activity | [5] |
| 30 | Significant increase in locomotor activity | [4][5][7][8] | ||
| Rat (Sprague-Dawley) | 10 | Slight stimulation of locomotor activity | [11] | |
| Elevated Plus Maze | Rat | 2.5 - 10 | No significant anxiolytic effect | [12] |
Experimental Protocols
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water.
Materials:
-
Cylindrical container (for mice: 20 cm diameter, 40 cm height; for rats: 20 cm diameter, 50 cm height)
-
Water (23-25°C)
-
Video recording system
-
Stopwatch
Procedure:
-
Habituation (Day 1): Place each animal individually in the cylinder filled with water to a depth of 15 cm (mice) or 30 cm (rats) for a 15-minute pre-swim session. This initial exposure induces a stable baseline of immobility for the test session.
-
Drug Administration: Administer this compound or vehicle at the desired dose and time point before the test session on Day 2.
-
Test Session (Day 2): Place the animal back into the water-filled cylinder for a 6-minute test session. Record the entire session.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing) and only making movements necessary to keep the head above water.
Novelty Suppressed Feeding (NSF) Test
Objective: To assess anxiety- and antidepressant-like behavior by measuring the latency to eat a food pellet in a novel and mildly aversive environment. This test is particularly sensitive to chronic antidepressant treatment.
Materials:
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Open field arena (e.g., 50 x 50 x 40 cm)
-
A small, white platform (e.g., filter paper) to place the food pellet on
-
Standard food pellets
-
Stopwatch
-
Video recording system
Procedure:
-
Food Deprivation: Food deprive the animals for 18-24 hours before the test, with free access to water.
-
Habituation to Testing Room: On the day of the test, move the animals to the testing room at least 60 minutes before the start of the experiment to acclimate.
-
Test Session: Place a single food pellet on the white platform in the center of the brightly lit open field. Place the animal in a corner of the arena and start the stopwatch.
-
Data Recording: Measure the latency (time) for the animal to take the first bite of the food pellet. The test session typically lasts for a maximum of 10 minutes.
-
Home Cage Feeding: Immediately after the test, return the animal to its home cage with a pre-weighed amount of food and measure the amount consumed in 5 minutes to control for appetite.
Olfactory Bulbectomy (OBX) Model of Depression
Objective: To induce a depressive-like state in rodents through the surgical removal of the olfactory bulbs. This model exhibits good predictive validity for antidepressant efficacy.
Procedure:
-
Surgery: Anesthetize the animal and perform a bilateral olfactory bulbectomy. A sham surgery group, where the bulbs are exposed but not removed, should be included as a control.
-
Recovery: Allow a recovery period of at least 14 days post-surgery. During this time, the characteristic behavioral changes, such as hyperactivity in a novel environment, will develop.
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Chronic Drug Treatment: Begin chronic administration of this compound or vehicle.
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Behavioral Testing: After the chronic treatment period, assess the animals in relevant behavioral paradigms, such as the open field test to measure hyperactivity or the novelty suppressed feeding test. Antidepressants are expected to reverse the behavioral deficits induced by olfactory bulbectomy.[13][14]
Mandatory Visualization
This compound's Dual Mechanism of Action
Caption: this compound's dual action on mu-opioid and glutamatergic pathways.
Experimental Workflow for a Chronic this compound Study
Caption: Workflow for a chronic this compound preclinical study.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Opioid-Like Adverse Effects of this compound in Male Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]
- 8. Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound modulates amygdalar glutamate neurochemistry and synaptic proteins in rats subjected to repeated stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of this compound and other antidepressants on a rat model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. The olfactory bulbectomised rat as a model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Common challenges in Tianeptine administration to rodents
Technical Support Center: Tianeptine (B1217405) Administration in Rodent Models
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the administration of this compound in rodent-based experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between this compound Sodium and this compound Sulfate (B86663) for rodent research?
A1: The choice between this compound sodium and this compound sulfate depends on the desired pharmacokinetic profile for your experiment. This compound sodium is more common, dissolves readily in water, and has a rapid onset of action. However, it is also hygroscopic (absorbs moisture from the air) and can degrade when exposed to light and air.[1][2] this compound sulfate is more stable, less hygroscopic, and provides a more gradual release with a longer duration of effects.[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound's primary mechanism for its antidepressant effects is the modulation of the glutamatergic system.[3][4] It influences the AMPA and NMDA receptors, which plays a role in neuroplasticity and synaptic function.[5][6][7] Additionally, this compound is a full agonist at the mu-opioid receptor (MOR), which contributes to its analgesic and potential abuse properties.[3][4]
Q3: What are the common routes of administration for this compound in rodents?
A3: The most common routes of administration for this compound in rodent studies are intraperitoneal (i.p.) injection and oral gavage. The choice of administration route can affect the bioavailability and pharmacokinetics of the compound. Intraperitoneal administration of this compound has been shown to have a bioavailability of 69% in rats.[8]
Q4: What are typical dosages of this compound used in rodent studies?
A4: this compound dosages in rodent studies can vary depending on the research question and the specific animal model. For antidepressant-like effects, a common dose is 10 mg/kg/day administered intraperitoneally.[9] Studies investigating opioid-like effects have used a range of doses, from 1.0 to 100 mg/kg.[10] It is crucial to conduct dose-response studies to determine the optimal dosage for your specific experimental paradigm.
Troubleshooting Guide
Problem 1: My this compound solution is cloudy or has precipitates.
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Possible Cause: this compound sodium can be difficult to dissolve completely, especially at higher concentrations. The choice of vehicle may also be a factor.
-
Solution:
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Ensure you are using a suitable vehicle. This compound sodium is water-soluble.[11] For intraperitoneal injections, sterile isotonic saline (0.9%) is a common vehicle.[12]
-
Gentle warming and vortexing can aid in dissolution.
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Prepare fresh solutions daily. The stability of this compound in aqueous solutions can be limited. It is not recommended to store aqueous solutions for more than one day.[13]
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Filter the solution through a 0.22 µm filter to remove any undissolved particles before administration.[9]
-
Problem 2: I am observing high variability in my behavioral data.
-
Possible Causes:
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Inconsistent Drug Administration: Variations in injection volume, speed, or location (for i.p. injections) can lead to inconsistent absorption.
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Animal Handling and Stress: Rodents are sensitive to their environment and handling. Inconsistent handling, noise levels, and light conditions can significantly impact behavioral outcomes.[14][15]
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Circadian Rhythms: The time of day for testing is critical as mice are nocturnal. Testing should be performed at the same time each day to minimize variability due to natural fluctuations in hormone levels.[14]
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Housing Conditions: The number of animals per cage and changes to their housing environment can affect behavior.[16]
-
-
Solutions:
-
Standardize Protocols: Ensure all experimenters follow a standardized and detailed protocol for solution preparation, animal handling, and administration.
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Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before any procedures begin.[17]
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Consistent Environment: Maintain consistent lighting, temperature, and low noise levels in the experimental area.[15]
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Control for Order Effects: If multiple behavioral tests are performed, the order of the tests should be counterbalanced across experimental groups.[18]
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Problem 3: My animals are showing unexpected motor effects (e.g., hyperactivity or sedation).
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Possible Cause: this compound can have dose-dependent effects on motor activity. At higher doses (e.g., 30 mg/kg), it can induce hyperactivity.[19] It can also cause motor impairment.[10][20][21]
-
Solutions:
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Dose-Response Study: Conduct a dose-response study to identify a dose that produces the desired therapeutic effect without confounding motor effects.
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Appropriate Controls: Include a vehicle-only control group to account for any effects of the injection procedure itself.
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Opioid Receptor Antagonism: To determine if the motor effects are mediated by the mu-opioid receptor, you can pre-treat a cohort of animals with an opioid antagonist like naloxone (B1662785) or naltrexone.[10][20][21]
-
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of this compound Sodium and this compound Sulfate
| Property | This compound Sodium | This compound Sulfate |
| Stability | Less stable, hygroscopic, light-sensitive.[2] | More stable, non-hygroscopic.[1][2] |
| Solubility | More water-soluble.[1] | Better water-solubility reported in some sources.[2] |
| Absorption | Rapid absorption, faster onset.[1] | Slower absorption, gradual release.[1] |
| Duration of Effect | Shorter duration, may require multiple daily doses.[2] | Longer duration of effects.[1] |
Table 2: this compound Dosage Ranges in Rodent Studies
| Species | Administration Route | Dosage Range | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 10 mg/kg/day | Antidepressant-like | [9] |
| Rat | Intraperitoneal (i.p.) | 3.2 - 32 mg/kg | Dose-dependent changes in intracranial self-stimulation | [10] |
| Mouse | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Antidepressant-like, hyperactivity | [19][22] |
| Mouse | Subcutaneous (s.c.) | 10 - 100 mg/kg | Locomotor activation, gastrointestinal inhibition, respiratory depression | [10] |
| Mouse | Intraperitoneal (i.p.) | 30 mg/kg (twice daily) | Antiallodynic effects in a neuropathic pain model | [23] |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (i.p.) Administration of this compound Sodium Solution
-
Materials:
-
This compound sodium salt
-
Sterile 0.9% isotonic saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile 1 mL syringes with appropriate gauge needles (e.g., 27-30G)
-
-
Procedure:
-
On the day of the experiment, calculate the required amount of this compound sodium based on the desired dose (e.g., 10 mg/kg) and the weights of the animals.
-
Weigh the this compound sodium and dissolve it in the appropriate volume of sterile 0.9% saline to achieve the final desired concentration.
-
Vortex the solution until the this compound sodium is completely dissolved. Gentle warming may be applied if necessary.
-
Draw the solution into a sterile syringe through a 0.22 µm filter to ensure sterility and remove any potential particulates.
-
Administer the solution via intraperitoneal injection to the lower quadrant of the rodent's abdomen, being careful to avoid the internal organs. The injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for a rodent behavioral experiment with this compound.
Caption: Troubleshooting logic for high variability in behavioral data.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. purelife-bio.com [purelife-bio.com]
- 3. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review | springermedizin.de [springermedizin.de]
- 5. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound modulates synaptic vesicle dynamics and favors synaptic mitochondria processes in socially isolated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opioid-Like Adverse Effects of this compound in Male Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation of a Novel this compound Sodium Orodispersible Film - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 16. mdpi.com [mdpi.com]
- 17. protocols.io [protocols.io]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Opioid-like adverse effects of this compound in male rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound promotes lasting antiallodynic effects in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Tianeptine precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Tianeptine (B1217405) precipitation in cell culture media. By understanding the physicochemical properties of this compound and following best practices for solution preparation, you can ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture medium can occur for several reasons, often related to its solubility limits being exceeded. Key factors include:
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Incorrect this compound Form: this compound is available in different forms (sodium salt, sulfate (B86663) salt, and free acid), which have vastly different solubilities. The free acid form is poorly soluble in aqueous solutions like cell culture media.[1][2][3]
-
Solvent Shock: This occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is rapidly diluted into the aqueous cell culture medium, causing the drug to "crash out" of solution.[4][5]
-
High Final Concentration: The final concentration of this compound in the medium may be above its solubility threshold for the specific conditions (pH, temperature, media components).[4]
-
pH of the Media: this compound is an amphoteric compound with two pKa values (acidic pKa ≈ 4.4, basic pKa ≈ 6.86).[6][7] Its solubility is highly dependent on the pH of the solution. The typical pH of cell culture media (7.2-7.4) can influence its charge state and solubility.[8]
-
Temperature: Adding this compound stock solution to cold media can decrease its solubility. Temperature fluctuations during experiments can also lead to precipitation.[4]
-
Interactions with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the culture medium, forming insoluble complexes.[4]
Q2: Which form of this compound (Sodium Salt, Sulfate Salt, or Free Acid) is best for cell culture experiments?
For in vitro experiments, the choice of this compound form is critical for ensuring solubility and stability.
-
This compound Sodium Salt: This is a common choice as it is soluble in water (up to 100 mM) and aqueous buffers.[9] However, it is known to be hygroscopic and less stable in aqueous solutions, which should not be stored for more than a day.[10][11]
-
This compound Sulfate Salt: This form is also highly water-soluble and is significantly more stable than the sodium salt, making it an excellent choice for cell culture work.[11][12][13] It is not hygroscopic, which simplifies handling.[11]
-
This compound Free Acid: This form is not recommended for direct use in cell culture media due to its poor water solubility.[1][2]
Recommendation: Use this compound Sulfate or freshly prepared solutions of this compound Sodium for the best results.
Q3: What is the best solvent and procedure for preparing a this compound stock solution?
The recommended solvent is either sterile water (for the sodium or sulfate salts) or cell-culture-grade Dimethyl Sulfoxide (DMSO).
-
For Aqueous Stocks (Sodium/Sulfate Salts): Dissolve the salt directly in sterile water or a buffer like PBS to create a stock solution. It is recommended to prepare these solutions fresh for each experiment, especially for the sodium salt.[10][14]
-
For DMSO Stocks: DMSO can be used to create a highly concentrated stock solution (e.g., ≥20 mg/mL). This is useful for minimizing the final solvent concentration in the culture. However, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid cellular toxicity.[4][15]
Always sterilize the final stock solution by filtering it through a 0.22 µm syringe filter before adding it to your cell culture medium.
Q4: How does the pH of the cell culture medium affect this compound solubility?
This compound's amphoteric nature means its charge state changes with pH, which directly impacts its solubility. With pKa values of approximately 4.4 and 6.86, its solubility is lowest near its isoelectric point.[6][7] In standard cell culture media with a pH of 7.2-7.4, this compound will be partially in a zwitterionic form and partially deprotonated, which generally allows for moderate solubility of its salt forms. However, cellular metabolism can lower the pH of the medium over time, potentially pushing the this compound out of solution.[16] It is crucial to monitor the pH of your culture (e.g., by the color of the phenol (B47542) red indicator) and ensure it remains within the optimal range.[17]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
-
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I fix it?
-
Answer: This is likely due to "solvent shock," where the drug is no longer soluble when the solvent (DMSO) is rapidly diluted in the aqueous medium. The final concentration of this compound may also be too high.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[4] | Perform a serial or step-wise dilution. First, dilute the stock into a small volume of pre-warmed medium, mix gently, and then add this intermediate dilution to the final culture volume.[5] |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit under your specific conditions.[4] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration (see Protocol 2). |
| Low Temperature of Media | Adding the compound to cold media can significantly decrease its solubility.[4] | Always use pre-warmed (37°C) cell culture media for all dilutions.[4] |
| High Solvent Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic and may not prevent precipitation upon dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4][15] This may require preparing a more dilute stock solution. |
Issue 2: this compound Precipitates Over Time in the Incubator
-
Question: My media containing this compound looks fine initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What could be the cause?
-
Answer: Delayed precipitation suggests that the this compound concentration is near its solubility limit and is slowly coming out of solution due to changes in the culture environment.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound sodium, in particular, is unstable in aqueous solutions and can degrade over time.[11] We do not recommend storing the aqueous solution for more than one day.[10][14] | Use the more stable this compound sulfate salt or prepare fresh this compound sodium solutions for each experiment. |
| pH Shift in Media | Cellular metabolism produces acidic byproducts (like lactic acid), which lower the pH of the medium. This pH shift can decrease the solubility of a pH-sensitive compound like this compound.[16] | Monitor the pH of your culture medium using the phenol red indicator. Change the medium more frequently, especially in dense cultures, to maintain a stable pH between 7.2 and 7.4.[17] |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[4] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates for long-term experiments. |
| Interaction with Serum | Components in fetal bovine serum (FBS) or other sera can bind to the compound or degrade it over time, leading to precipitation. | Consider reducing the serum concentration if your cell line permits. Alternatively, perform experiments in serum-free media, but be aware this can sometimes worsen precipitation for other compounds.[4] |
Data Presentation
Table 1: Physicochemical Properties of this compound Forms
| Property | This compound Sodium Salt | This compound Sulfate Salt | This compound Free Acid |
| CAS Number | 30123-17-2 | 1224690-84-9[11] | 66981-73-5[2] |
| Molecular Weight | 458.93 g/mol | 436.95 g/mol (as free acid)[6] | 436.95 g/mol [6] |
| pKa | Acidic: ~4.4, Basic: ~6.86[6][7] | Acidic: ~4.4, Basic: ~6.86[6][7] | Acidic: ~4.4, Basic: ~6.86[6][7] |
| Water Solubility | Soluble (up to 100 mM)[9] | Highly Soluble[11][12] | Insoluble[1][2] |
| DMSO Solubility | ~10-20 mg/mL[10][14] | Data not widely available, but expected to be soluble | Soluble |
| PBS (pH 7.2) Solubility | ~10 mg/mL[10][14] | Data not widely available, but expected to be soluble | Insoluble |
| Stability | Less stable, hygroscopic, light and moisture sensitive.[11] | More stable, not hygroscopic.[11] | Stable solid |
Table 2: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | < 0.5% (v/v) | Ideally < 0.1% (v/v). Always include a vehicle control with the same DMSO concentration in your experiments.[4][15] |
| Ethanol | < 0.5% (v/v) | Can be toxic to some cell lines at lower concentrations. Vehicle control is essential. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound Sodium Salt (M.Wt. 458.93) or this compound Sulfate Salt
-
Cell-culture grade DMSO or sterile deionized water
-
Sterile, conical tubes
-
0.22 µm syringe filter and sterile syringe
Procedure for a 10 mM DMSO Stock Solution (using Sodium Salt):
-
Weighing: Carefully weigh out 4.59 mg of this compound Sodium Salt powder in a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile, cell-culture grade DMSO to the tube.
-
Mixing: Gently vortex or sonicate the tube at room temperature until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 2 months.[14] For aqueous stocks, prepare fresh before use.[10]
Protocol 2: Determining the Maximum Soluble Concentration of this compound
Objective: To find the highest concentration of this compound that remains in solution in your specific cell culture medium under experimental conditions.
Procedure:
-
Prepare a High-Concentration Stock: Make a concentrated stock solution of this compound in DMSO (e.g., 10-100 mM) as described in Protocol 1.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution directly into your complete cell culture medium (pre-warmed to 37°C) in clear microcentrifuge tubes or a 96-well plate. Aim for a range of final concentrations that brackets your intended experimental dose (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Important: Keep the final DMSO concentration constant and below 0.5% across all dilutions, including a "vehicle only" control.
-
-
Visual Inspection (Time 0): Immediately after preparation, visually inspect each tube or well against a dark background for any signs of cloudiness or precipitate.
-
Incubation: Incubate the tubes/plate at 37°C in a CO₂ incubator for a period that mimics your experimental timeline (e.g., 24, 48, or 72 hours).[4]
-
Visual Inspection (Post-Incubation): After incubation, visually inspect the solutions again. For a more sensitive measurement, you can also measure the absorbance at ~600 nm; an increase indicates scattering from a precipitate.
Visualizations
Caption: A troubleshooting workflow for preparing this compound solutions for cell culture experiments.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. This compound Free Acid Powder, Shanghai JinBei Chemical Technology Co., LTD [jinbeichem.cn]
- 3. Products [ocean-tianeptine.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are the components of cell culture media? | AAT Bioquest [aatbio.com]
- 9. This compound sodium salt Supplier | 30123-17-2 | Hello Bio [hellobio.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound sulfate | 1224690-84-9 [chemicalbook.com]
- 12. bloomtechz.com [bloomtechz.com]
- 13. purelife-bio.com [purelife-bio.com]
- 14. Cas 30123-17-2,this compound sodium salt | lookchem [lookchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 17. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
Tianeptine shelf life and proper storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the shelf life, proper storage conditions, and troubleshooting for experiments involving tianeptine (B1217405) and its various forms.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for different forms of this compound?
Proper storage is crucial to maintain the stability and purity of this compound. Different forms of this compound have specific storage requirements. Exposure to light, air, temperature fluctuations, and moisture can lead to degradation.
2. What is the shelf life of this compound?
The shelf life of this compound is highly dependent on its form and the storage conditions. Following the manufacturer's recommendations is essential for ensuring the compound's integrity throughout its use in research.
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This compound Sodium: When stored at -20°C, this compound sodium salt is stable for at least four years.[1] Some suppliers recommend a shelf life of two years when stored at 2-8°C.[2]
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This compound Sulfate: This form has a stable shelf life of 3 years from the date of manufacture when stored properly at or below room temperature in a tightly sealed container, protected from excess heat, direct sunlight, and moisture.[3]
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This compound Free Acid: This form is considered more stable than this compound sodium.[4] It should be stored in a cool, dry place, sealed from outside air.[5]
3. How should I prepare this compound solutions for my experiments?
The preparation of this compound solutions depends on the intended application and the specific form of this compound being used.
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This compound Sodium: This salt is soluble in water, DMSO, ethanol, and methanol.[6] For biological experiments, stock solutions can be prepared in organic solvents like ethanol, DMSO, and dimethyl formamide, which should be purged with an inert gas.[1] Further dilutions can then be made in aqueous buffers or isotonic saline.[1] It is important to note that aqueous solutions of this compound sodium are not recommended to be stored for more than one day.[1]
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This compound Free Acid: This form is insoluble in water and methanol.[5]
4. What are the known signaling pathways of this compound?
This compound's mechanism of action is complex and distinct from typical antidepressants. It primarily involves the modulation of the glutamatergic system and activity at the µ-opioid receptor.[7][8]
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Glutamatergic System Modulation: this compound is thought to stabilize glutamatergic signaling by acting on NMDA and AMPA receptors.[8][9][10] This modulation helps protect neurons from the negative effects of stress.[10]
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µ-Opioid Receptor Agonism: this compound is a full agonist of the µ-opioid receptor and a weak agonist of the δ-opioid receptor.[8] This activity is believed to contribute to its antidepressant and anxiolytic effects.[7][8]
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results.
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Potential Cause 1: this compound degradation.
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Potential Cause 2: Improper solution preparation or storage.
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Solution: For this compound sodium, always prepare fresh aqueous solutions for each experiment, as they are not stable for more than a day.[1] When using organic stock solutions, ensure they are stored correctly and that the final concentration of the organic solvent in your experimental medium is negligible to avoid off-target effects.[1]
-
-
Potential Cause 3: Incorrect form of this compound used.
-
Solution: Confirm that the form of this compound (sodium, sulfate, or free acid) is appropriate for your experimental design, particularly concerning its solubility and pharmacokinetic profile.
-
Issue: Difficulty dissolving this compound.
-
Potential Cause: Using the incorrect solvent for the specific form of this compound.
Data Presentation
Table 1: Shelf Life of Different this compound Forms
| This compound Form | Recommended Storage Temperature | Shelf Life | Source(s) |
| This compound Sodium Salt | -20°C | ≥ 4 years | [1] |
| This compound Sodium Salt | 2-8°C | 2 years | [2] |
| This compound Sulfate | At or below room temperature | 3 years | [3] |
| This compound Free Acid | Cool, dry place | More stable than sodium form | [4][5] |
Table 2: Solubility of this compound Sodium Salt
| Solvent | Solubility | Source(s) |
| Ethanol | ~10 mg/mL | [1] |
| DMSO | ~20 mg/mL | [1] |
| Dimethyl formamide | ~30 mg/mL | [1] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
| Water | Good solubility | [6] |
| Methanol | Good solubility | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay for this compound Sodium
This protocol is a summary of a method developed to assess the stability of this compound in bulk drug and tablet form.[11]
-
Sample Preparation:
-
Subject this compound sodium to various stress conditions, including UV light, oxidation (e.g., with hydrogen peroxide), acid hydrolysis (e.g., with HCl), base hydrolysis (e.g., with NaOH), and heat.
-
-
Chromatographic Conditions:
-
Column: Agilent-Zorbax-XDB-C18 column.
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and 0.02M sodium acetate (B1210297) (pH 4.2).
-
Detection: Photodiode array (PDA) detector at 254 nm and a fluorescence detector with excitation at 350 nm and emission at 425 nm.
-
-
Analysis:
-
Integrate the peak corresponding to this compound from the UV chromatogram.
-
Integrate any potential degradation product peaks from the fluorescence chromatogram.
-
The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Research-Grade this compound Sodium Powder with 2 Year Shelf Life and 2-8°C Storage Temperature for Mood Balance [longilatapi.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. This compound free acid cas 66981-73-5 :ÈÇÐÁ¦Ç°Á¤º¸[ÈÇÐDatabase] - ÀÎÆ÷Äͽº(ÁÖ) [infochems.co.kr]
- 5. This compound Free Acid Powder, Shanghai JinBei Chemical Technology Co., LTD [jinbeichem.cn]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 11. High-performance liquid chromatographic stability indicating assay method of this compound sodium with simultaneous fluorescence and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nordicchems.is [nordicchems.is]
Tianeptine Technical Support Center: Troubleshooting Variability in Behavioral Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in behavioral responses to Tianeptine (B1217405) during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the antidepressant-like effects of this compound in our rodent models. What are the potential causes?
A1: Variability in behavioral responses to this compound can stem from several factors related to its complex pharmacology and metabolism. Key areas to investigate include:
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Metabolic Differences: this compound is extensively metabolized, primarily via β-oxidation, into several metabolites.[1] Its major active metabolite, MC5, has a longer half-life and similar pharmacological activity to the parent compound.[2][3] Differences in metabolic rates between species, strains, or even individual animals can lead to varying plasma and brain concentrations of this compound and MC5, thus affecting behavioral outcomes.[1][2]
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Complex Mechanism of Action: this compound's primary antidepressant effects are now understood to be mediated through the modulation of the glutamatergic system, particularly AMPA and NMDA receptors.[4][5][6] It also acts as a full agonist at the mu-opioid receptor (MOR) and a weak agonist at the delta-opioid receptor (DOR).[1][5][6] This dual mechanism can contribute to response variability, as the balance between glutamatergic and opioid effects may differ under various experimental conditions.
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Route of Administration and Pharmacokinetics: The route of administration significantly impacts the pharmacokinetic profile of this compound. Following intraperitoneal (i.p.) administration in mice, this compound reaches peak plasma concentrations within five minutes and is rapidly metabolized.[7] The bioavailability of this compound after i.p. administration in rats is approximately 69%.[2] Variations in administration technique can lead to inconsistent absorption and, consequently, variable behavioral effects.
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Experimental Protocol Specifics: Minor variations in experimental protocols, such as the timing of behavioral testing relative to drug administration, can have a large impact. Given this compound's short half-life (around 2.5 hours in humans, and even shorter in rodents), the timing of behavioral assessment is critical.[2][5][8]
Q2: What is the primary mechanism of action of this compound, and how could it contribute to inconsistent results?
A2: this compound's mechanism of action is multifaceted and has been a subject of evolving research. Initially thought to be a selective serotonin (B10506) reuptake enhancer (SSRE), it is now understood that its primary antidepressant effects are driven by its actions on the glutamatergic and opioid systems.[1][6][9]
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Glutamatergic Modulation: this compound modulates glutamatergic neurotransmission, which is crucial for neuroplasticity.[4] It is believed to stabilize glutamatergic signaling and has opposing effects on NMDA and AMPA receptors, contributing to its antidepressant properties.[5][6] Variability in the baseline glutamatergic tone of experimental animals could therefore influence the magnitude of this compound's effects.
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Opioid Receptor Agonism: this compound is a full agonist at the mu-opioid receptor (MOR).[1][5] This activity is responsible for some of its analgesic and anxiolytic effects and may also contribute to its antidepressant-like properties.[3][10] The expression and sensitivity of MORs can vary between individuals and strains, potentially leading to different behavioral responses.[3] The downstream signaling from MOR activation can also influence the glutamatergic system.[6]
The interplay between these two major systems can be a significant source of variability. The observed behavioral outcome may depend on the relative contribution of each pathway, which could be influenced by genetic factors, stress levels, and other experimental variables.
Troubleshooting Guides
Issue 1: Inconsistent results in the Forced Swim Test (FST) and Tail Suspension Test (TST).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Timing of Administration and Testing | This compound has a short half-life. Ensure a consistent and optimized time interval between drug administration and the behavioral test. For i.p. administration in mice, behavioral effects are often assessed 30-60 minutes post-injection.[3] |
| Dosage | The dose-response relationship for this compound can be complex. Ensure you have performed a thorough dose-response study to identify the optimal dose for your specific animal strain and experimental conditions. Doses of 10-30 mg/kg (i.p.) have been shown to be effective in mice.[3][11] |
| Animal Strain | Different rodent strains can exhibit significant variations in both baseline behavior in the FST/TST and their metabolic handling of drugs.[3] If possible, characterize the response to this compound in your chosen strain or consider using a strain with a well-documented response profile. |
| Habituation Procedures | The FST protocol often includes a pre-swim session.[12] Ensure that your habituation procedures are consistent across all animals and experimental groups to minimize variability in baseline immobility. |
| Metabolite Activity | The active metabolite MC5 has a longer half-life than this compound.[3] Consider that the observed behavioral effects, especially at later time points, may be primarily due to the metabolite. This is an important consideration for the interpretation of results rather than a directly controllable variable. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite (MC5)
| Parameter | This compound (Humans) | This compound (Rats - IV) | MC5 (Rats - IV) | This compound (Rats - IP) | MC5 (Rats - IP) |
| Half-life (t½) | 2.5 - 3 hours[8] | 1.16 hours[2] | 7.53 hours[2] | - | - |
| Time to Peak (Tmax) | ~1 hour[8] | - | - | < 5 minutes (mice)[7] | - |
| Bioavailability | ~99% (oral)[8] | - | - | 69%[2][13] | - |
| Protein Binding | ~95%[8] | - | - | - | - |
Table 2: Effective Doses of this compound in Rodent Behavioral Models
| Behavioral Test | Species | Route of Administration | Effective Dose Range | Reference |
| Forced Swim Test | Mouse | i.p. | 10 - 30 mg/kg | [3][11] |
| Hot Plate Test | Mouse | i.p. | 30 mg/kg | [3] |
| Locomotor Activity | Mouse | s.c. | 32 - 64 mg/kg | [14] |
| Intracranial Self-Stimulation | Rat | i.p. | 10 mg/kg | [15][16] |
Experimental Protocols
Forced Swim Test (FST) Protocol (Adapted for Mice)
This protocol is a generalized procedure based on common practices.[12][17]
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Apparatus: A transparent plastic cylinder (20 cm in diameter, 40 cm high) filled with water (23-25°C) to a depth of 15 cm.
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Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
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Drug Administration: Administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle 30 minutes before the test.[3][11]
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Pre-Swim Session (Day 1): Place each mouse individually into the swim cylinder for 15 minutes. This session is for habituation and is typically not scored for immobility. After 15 minutes, remove the mice, dry them, and return them to their home cages.
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Test Session (Day 2): 24 hours after the pre-swim session, place the mice back into the cylinders for a 6-minute test session.
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Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
Tail Suspension Test (TST) Protocol (Adapted for Mice)
This protocol is a generalized procedure based on common practices.[17][18]
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Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
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Drug Administration: Administer this compound or vehicle at the desired dose and time point before the test.
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Suspension: Suspend each mouse individually by its tail using adhesive tape, placed approximately 1-2 cm from the tip of the tail. The mouse should be suspended so that it cannot reach any surfaces.
-
Test Duration: The test is typically 6 minutes long.[18]
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Scoring: Record the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Mandatory Visualizations
Caption: Dual signaling pathways of this compound.
Caption: Experimental workflow for the Forced Swim Test.
Caption: this compound metabolism and its active metabolite.
References
- 1. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method | Semantic Scholar [semanticscholar.org]
- 14. Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Opioid-Like Adverse Effects of this compound in Male Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tianeptine's Poor Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of tianeptine (B1217405) for in vivo experiments. The following troubleshooting guides and FAQs address common issues encountered during solution preparation and administration.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of this compound, and how do their solubilities differ?
A: this compound is commercially available in several forms, each with distinct solubility profiles that are critical for experimental design. The most common forms are the sodium salt, the free acid, and the sulfate (B86663) salt.
| This compound Form | CAS Number | Key Solubility Characteristics |
| This compound Sodium Salt | 30123-17-2 | The most water-soluble form. It is soluble up to 100 mM in water and also shows good solubility in DMSO, ethanol, and methanol[1][2]. Its solubility in PBS (pH 7.2) is approximately 10 mg/mL[3]. This is the most commonly used form for acute in vivo studies requiring aqueous solutions. |
| This compound Free Acid | 66981-73-5 | Insoluble in water and methanol[4][5]. It requires conversion to a salt form for solubilization in aqueous media, typically by pH adjustment with a base[6]. |
| This compound Sulfate | 1224690-84-9 | Exhibits low water solubility, similar to the free acid form[6]. This form was developed for controlled-release formulations due to its slower dissolution rate[7]. |
Q2: Which form of this compound is best for standard in vivo experiments?
A: For most acute in vivo experiments, such as intraperitoneal (IP) or subcutaneous (SC) injections, This compound sodium salt is the recommended form due to its high solubility in water and common biological buffers like saline and PBS.[1][3][8] Its rapid and complete absorption makes it suitable for studies investigating the immediate pharmacological effects of the compound.[9]
Q3: What are the recommended solvents for preparing this compound sodium salt solutions?
A: this compound sodium salt can be dissolved in a variety of common laboratory solvents. The choice of solvent depends on the desired concentration and the route of administration.
| Solvent | Approximate Solubility | Notes |
| Water | Up to 100 mM[1][8] | The preferred solvent for most applications. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL[3] | Ideal for creating physiologically compatible solutions. |
| Bacteriostatic Saline | Vehicle dependent | Commonly used for preparing solutions for IP and SC administration in rodents.[10] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL (or 10 mM)[1][3] | Useful for creating high-concentration stock solutions. Must be diluted to a non-toxic final concentration (typically <5%) for in vivo use. |
| Ethanol | ~10 mg/mL[3] | Can be used as a co-solvent. The final concentration should be minimized to avoid physiological effects. |
| Dimethylformamide (DMF) | ~30 mg/mL[3] | Another option for stock solutions, with similar precautions as DMSO regarding final concentration in the administered dose. |
Q4: How should I store this compound solutions for experimental use?
A: It is highly recommended to prepare fresh aqueous solutions of this compound sodium on the day of use.[3][8] Storing aqueous solutions for more than one day is not advised due to potential degradation.[3] If storage is necessary, solutions can be stored at -20°C for up to one month, but they must be fully equilibrated to room temperature and checked for any precipitation before use.[8]
Q5: What is the primary mechanism of action for this compound?
A: While initially thought to be a selective serotonin (B10506) reuptake enhancer (SSRE), the primary mechanism of action for this compound is now understood to be its activity as a potent agonist at the mu-opioid receptor (MOR) and, to a lesser extent, the delta-opioid receptor (DOR).[9][11][12] This MOR agonism is responsible for its antidepressant and analgesic effects.[11] this compound also modulates glutamatergic pathways, which may contribute to its neuroplasticity-related effects.[11]
Caption: this compound's primary signaling mechanism.
Troubleshooting Guide
This guide provides solutions for specific problems you may encounter while preparing this compound for in vivo research.
Caption: Workflow for selecting a this compound solubilization method.
Problem: My this compound Free Acid will not dissolve in water or saline.
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Cause: this compound in its free acid form is poorly soluble in neutral aqueous solutions.[4][5][6] This is an inherent chemical property of the molecule.
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Solution: You must convert the free acid to its soluble salt form. This can be achieved by carefully adjusting the pH of the solution with a base. See Protocol 2 for a detailed method.
Problem: My this compound Sodium solution is cloudy or forms a precipitate.
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Cause 1: Exceeded Solubility Limit. You may be trying to create a concentration that exceeds the solubility of this compound sodium in that specific vehicle and temperature.
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Solution 1: Gently warm the solution while vortexing or sonicating. If it does not dissolve, you will need to reduce the concentration or consider an alternative formulation strategy.
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Cause 2: "Crashing Out" After Dilution. If you prepared a high-concentration stock in an organic solvent like DMSO and then diluted it into an aqueous buffer, the this compound may precipitate out if the final concentration is still too high for the aqueous component of the mixture.
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Solution 2: Ensure your final dilution results in a concentration well within the aqueous solubility limit. Also, ensure the final percentage of the organic co-solvent is low (e.g., <5% DMSO) to prevent vehicle-induced toxicity.[3] Add the stock solution to the aqueous vehicle slowly while vortexing to improve mixing.
Problem: I need to administer a high dose of this compound, but the required concentration is too high for a standard saline solution.
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Cause: The dose required for the experiment, combined with the maximum allowable injection volume for the animal model (e.g., 10 mL/kg for mice), necessitates a solution concentration that is unachievable with simple aqueous vehicles.[13]
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Solution: Advanced Formulation - Cyclodextrin (B1172386) Complexation. For significantly enhancing aqueous solubility, consider forming an inclusion complex with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that can encapsulate poorly soluble drug molecules, increasing their apparent water solubility.[14][15][16]
-
Conceptual Protocol:
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Select a suitable cyclodextrin (e.g., β-cyclodextrin or a chemically modified version like HP-β-CD).
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Prepare an aqueous solution of the cyclodextrin.
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Slowly add the this compound powder to the cyclodextrin solution while stirring or sonicating.
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Allow the mixture to equilibrate (this can take several hours to days) to form the inclusion complex.
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Filter the solution through a 0.22 µm filter to remove any undissolved drug before administration. The kneading method has also been shown to be effective for preparing solid inclusion complexes.[17]
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Sodium Solution for Intraperitoneal (IP) Injection in Mice
This protocol describes the preparation of a standard this compound sodium solution for IP administration in mice.
-
Materials:
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This compound Sodium Salt powder
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Sterile 0.9% saline solution
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Sterile vials
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Vortex mixer and/or sonicator
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Appropriately sized sterile syringes and needles (e.g., 25-27 gauge)
-
-
Methodology:
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Calculate the Required Mass: Determine the total mass of this compound sodium needed based on the desired dose (e.g., 10 mg/kg), the number of animals, and their average weight. Prepare a slight excess to account for transfer losses.
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Weighing: Aseptically weigh the calculated amount of this compound sodium powder and transfer it to a sterile vial.
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Solubilization: Add the required volume of sterile 0.9% saline to the vial to achieve the target concentration. For example, for a 1 mg/mL solution to be dosed at 10 mL/kg, add 10 mL of saline to 10 mg of this compound sodium.
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Mixing: Cap the vial and vortex vigorously until the powder is completely dissolved. If needed, briefly sonicate the solution in a water bath to aid dissolution. The final solution should be clear and free of particulates.
-
Administration:
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Restrain the mouse appropriately, tilting it into a head-down position.
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Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[13]
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Insert the needle at a 30-40° angle and inject the calculated volume. The maximum recommended injection volume for a mouse is 10 mL/kg.[13]
-
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Stability: Prepare this solution fresh on the day of the experiment. Do not store.[3]
-
Protocol 2: Solubilization of this compound Free Acid via pH Adjustment
This protocol outlines the conversion of insoluble this compound free acid into a soluble sodium salt solution for experimental use.
-
Materials:
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This compound Free Acid powder
-
Sterile water or 0.9% saline
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1 M Sodium Hydroxide (NaOH) solution
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pH meter or pH indicator strips
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Sterile vials and stirring equipment
-
-
Methodology:
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Suspension: Weigh the desired amount of this compound free acid and suspend it in a volume of sterile water or saline slightly less than your final target volume. The powder will not dissolve at this stage.
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Titration: While continuously stirring the suspension, add the 1 M NaOH solution dropwise.
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Monitor pH and Dissolution: As the base is added, the free acid will be deprotonated to form the sodium salt, and the powder will begin to dissolve.[6] Monitor the pH of the solution. Continue adding NaOH dropwise until all the powder has dissolved and the solution is clear.
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Final pH Adjustment: Aim for a final pH that is close to physiological (pH 7.0-7.4). Be careful not to make the solution overly basic.
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Volume Adjustment: Once the this compound is fully dissolved and the pH is adjusted, add sterile water or saline to reach the final desired volume and concentration.
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Sterilization: If required for the experimental paradigm, filter the final solution through a 0.22 µm sterile filter. Use this solution promptly after preparation.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. nbinno.com [nbinno.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound Free Acid Nootropic Powder CAS 66981-73-5 - QINGDAO OCEAN PHARM CO.,LTD [ocean-tianeptine.com]
- 5. This compound Free Acid Powder, Shanghai JinBei Chemical Technology Co., LTD [jinbeichem.cn]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. TWI492937B - this compound sulfate salt forms and methods of making and using the same - Google Patents [patents.google.com]
- 8. This compound sodium salt Supplier | 30123-17-2 | Hello Bio [hellobio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Opioid-Like Adverse Effects of this compound in Male Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "this compound abuse via novel, extended-release, star-shaped, drug delivery device" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. humapub.com [humapub.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tizanidine solubility enhancement via β-cyclodextrin inclusion. [wisdomlib.org]
Minimizing off-target effects in Tianeptine research
Technical Support Center: Tianeptine (B1217405) Research
Objective: To provide researchers, scientists, and drug development professionals with a centralized resource for minimizing and troubleshooting off-target effects in experiments involving this compound. This guide offers FAQs, troubleshooting protocols, and detailed experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the currently accepted primary mechanism of action for this compound's antidepressant effects?
A1: While historically and paradoxically classified as a selective serotonin (B10506) reuptake enhancer (SSRE), this theory is now largely outdated.[1][2][3][4][5] The primary mechanisms now widely accepted to be responsible for this compound's therapeutic effects are its actions as a full agonist at the mu-opioid receptor (MOR) and its modulation of the glutamatergic system.[1][6][7][8][9][10] Specifically, this compound is thought to stabilize glutamatergic signaling and can prevent stress-induced changes in glutamate (B1630785) neurotransmission in brain regions like the hippocampus and amygdala.[1][11][12][13]
Q2: I'm observing opioid-like effects (e.g., analgesia, reward behavior) in my animal model. Is this an expected off-target effect?
A2: These are not off-target effects but are direct consequences of this compound's primary mechanism as a mu-opioid receptor (MOR) agonist.[1][7][8][14] The analgesic, locomotor, and rewarding properties of this compound have been shown to be MOR-dependent.[7] It's crucial to distinguish these on-target opioid effects from other potential, unintended off-target interactions.
Q3: My results suggest this compound is affecting serotonin levels. Is this a valid finding?
A3: The role of this compound in the serotonin system is complex and a subject of historical debate. Early studies suggested it enhances serotonin reuptake, opposite to SSRIs.[2][5][15] However, more recent and comprehensive research indicates that direct modulation of the serotonin system is unlikely to be the main driver of its antidepressant effects.[3] Some preclinical studies have shown conflicting data, and long-term administration in rats did not lead to significant changes in extracellular serotonin levels.[1][3] Therefore, while minor effects on the serotonin system cannot be entirely ruled out, they are not considered its primary therapeutic mechanism.
Q4: Besides the mu-opioid receptor, what are other known off-target binding sites for this compound?
A4: this compound is a weak delta-opioid receptor (DOR) agonist.[1][10][16] A broad screening panel of over 50 human brain receptors identified the mu-opioid receptor as the only significant hit at a concentration of 10 µM.[17] Early in vitro studies found no significant binding to a wide range of other receptors, including adrenergic, dopamine, serotonin, GABA, glutamate, benzodiazepine, muscarinic, and histamine (B1213489) receptors, nor did it inhibit monoamine oxidase (MAO) activity.[18][19]
Q5: How can I differentiate between on-target MOR-mediated effects and potential unknown off-target effects in my cell-based assay?
A5: The most effective method is to use a specific antagonist. Pre-treating your cells with a MOR-selective antagonist, such as naloxone (B1662785) or naltrexone, should block the effects mediated by MOR activation. If the observed cellular response persists in the presence of the antagonist, it strongly suggests an off-target mechanism is at play.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects in your this compound experiments.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected Phenotype or Toxicity | The observed effect is not blocked by a MOR antagonist, suggesting it's independent of the primary target. | 1. Confirm On-Target Engagement: Use a MOR-selective antagonist (e.g., naloxone) to see if the effect is blocked.[20] 2. Counter-Screening: Test this compound in a cell line that does not express the mu-opioid receptor. If the effect persists, it is definitively an off-target effect.[21] 3. Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects often occur at higher concentrations than on-target effects.[21] |
| Inconsistent or Irreproducible Results | Off-target effects may vary between different cell lines or animal models due to differential expression of off-target proteins. | 1. Standardize System: Ensure you are using the same cell line, passage number, and experimental conditions across all experiments. 2. Validate in a Second System: Replicate key findings in a different, relevant cell line or animal model to confirm the effect is not system-specific.[21] 3. Literature Review: Search for studies using this compound in similar experimental systems to identify potential known off-target interactions in that context. |
| Results Contradict Known this compound Pharmacology | The observed effect (e.g., potent serotonin reuptake inhibition) contradicts the established primary mechanisms of action. | 1. Verify Compound Identity & Purity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.[22] 2. Use Controls: Include a well-characterized MOR agonist (e.g., DAMGO) as a positive control and a vehicle-only negative control.[7] 3. Consider Metabolites: this compound is metabolized in vivo. Consider if a metabolite, rather than the parent compound, could be responsible for the unexpected effect.[23] |
Quantitative Data Summary
The following table summarizes the known binding affinities and functional potencies of this compound at its primary and secondary targets.
| Target | Assay Type | Value | Species | Reference |
| Mu-Opioid Receptor (MOR) | Binding Affinity (Ki) | 383 nM | Human | [17] |
| Mu-Opioid Receptor (MOR) | Functional Potency (EC50) | 194 nM | Human | [3] |
| Delta-Opioid Receptor (DOR) | Binding Affinity (Ki) | >10 µM | Human | [17] |
| Delta-Opioid Receptor (DOR) | Functional Potency (EC50, G-protein activation) | 14.5 µM | Mouse | [17] |
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Assessment
Objective: To determine the binding affinity (Ki) of this compound for a suspected off-target receptor.
Methodology:
-
Preparation: Prepare cell membranes from a cell line recombinantly expressing the receptor of interest.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand for the target receptor (e.g., ³H-DAMGO for MOR), and a range of concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the radioactive counts against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Protocol 2: Functional Counter-Screening in a MOR-Null Cell Line
Objective: To determine if an observed cellular effect of this compound is independent of the mu-opioid receptor.
Methodology:
-
Cell Culture: Culture two cell lines in parallel: a parental cell line that does not endogenously express MOR, and a cell line stably transfected to express MOR.
-
Treatment: Treat both cell lines with a dose-response range of this compound. Include a vehicle control.
-
Assay: Perform the functional assay of interest (e.g., cAMP accumulation assay, calcium flux assay, gene expression analysis).
-
Data Analysis:
-
Compare the dose-response curves between the two cell lines.
-
Interpretation: If this compound elicits a response in the MOR-expressing cell line but not in the MOR-null parental line, the effect is on-target. If a similar response is observed in both cell lines, the effect is mediated by an off-target mechanism.
-
Visualizations
References
- 1. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review | springermedizin.de [springermedizin.de]
- 5. This compound, a selective enhancer of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]
- 8. [PDF] The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor | Semantic Scholar [semanticscholar.org]
- 9. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Classics in Chemical Neuroscience: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antidepressant this compound persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound modulates amygdalar glutamate neurochemistry and synaptic proteins in rats subjected to repeated stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mu opioid receptors on hippocampal GABAergic interneurons are critical for the antidepressant effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurochemical and Pharmacological Properties of this compound, A Novel Antidepressant | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Neurochemical profile of this compound, a new antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Metabolic activation of the antidepressant this compound. II. In vivo covalent binding and toxicological studies at sublethal doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tianeptine Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of tianeptine (B1217405) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound in common animal models?
While this compound exhibits high oral bioavailability in humans (approximately 99%), its bioavailability can differ in animal models.[1] For instance, in rats, the bioavailability of this compound administered intraperitoneally has been reported to be 69.4%.[2][3] It is crucial to establish a baseline pharmacokinetic profile in your specific animal model and administration route to accurately assess any enhancements.
Q2: How do different salt forms of this compound affect its bioavailability and pharmacokinetic profile?
This compound is available in several salt forms, primarily sodium, sulfate, and the free acid form. These forms have different physicochemical properties that influence their absorption and duration of action.
-
This compound Sodium: This is the most common form, known for its rapid absorption and onset of action. However, it also has a short half-life, which may necessitate more frequent dosing.
-
This compound Sulfate: This form is absorbed more slowly, leading to a more gradual release and a potentially longer duration of action. This extended-release profile may be advantageous for certain experimental designs.
-
This compound Free Acid: This form has lower water solubility, which may result in a more prolonged and sustained absorption profile compared to the sodium salt.
The choice of salt form should align with the desired pharmacokinetic profile for your study.
Q3: Does co-administration of food with this compound impact its bioavailability?
Studies in humans have shown that administering this compound with food can slightly delay its absorption, resulting in a lower maximum plasma concentration (Cmax) and a longer time to reach Cmax (Tmax). However, the overall extent of absorption, as measured by the area under the curve (AUC), is not significantly altered. While specific studies in animal models are limited, it is a factor to consider for consistent dosing and to minimize variability in absorption between fed and fasted animals.
Q4: Are there alternative formulations that can improve the oral delivery of this compound?
Yes, novel formulations are being explored to enhance the delivery of this compound. One such example is the development of orodispersible films (ODFs). A study in rabbits demonstrated that a this compound sodium ODF had comparable bioavailability to the commercially available tablets. ODFs offer the convenience of administration without water and have the potential for pre-gastric absorption, which can lead to a faster onset of action.
Troubleshooting Guide
Issue: High variability in plasma concentrations of this compound between animals.
-
Possible Cause 1: Inconsistent Dosing Administration.
-
Solution: Ensure precise and consistent oral gavage technique. For solid formulations, verify uniform particle size and dispersion in the vehicle.
-
-
Possible Cause 2: Influence of Food.
-
Solution: Standardize the feeding schedule of the animals. Administer this compound at the same time relative to feeding for all animals in the study.
-
-
Possible Cause 3: Animal Stress.
-
Solution: Acclimatize animals to the experimental procedures to minimize stress, which can affect gastrointestinal motility and drug absorption.
-
Issue: Lower than expected oral bioavailability.
-
Possible Cause 1: First-Pass Metabolism.
-
Possible Cause 2: Poor Solubility of the Formulation.
Data Summary
Table 1: Pharmacokinetic Parameters of this compound Sodium Orodispersible Film (ODF) vs. Marketed Tablet in Rabbits
| Parameter | This compound Sodium ODF (F1) | Marketed Tablet (Stablon®) | Mean Ratio (Test/Reference) |
| Cmax (ng/mL) | 289.0 ± 55.4 | 322.1 ± 63.8 | 89.74% |
| Tmax (h) | 1.0 ± 0.0 | 1.2 ± 0.3 | - |
| AUC0–t (ng·h/mL) | 895.4 ± 150.2 | 807.4 ± 135.7 | 110.9% |
| AUC0–∞ (ng·h/mL) | 943.6 ± 162.1 | 864.0 ± 148.9 | 109.21% |
Data from a study on orodispersible films showed no significant difference in bioavailability parameters compared to the reference product.[9]
Experimental Protocols
Protocol 1: Bioavailability Study of this compound Sodium Orodispersible Film in Rabbits [9]
-
Animal Model: Six male rabbits (weighing 2.5 ± 0.2 kg).
-
Study Design: A single-dose, two-treatment, two-period, two-sequence crossover design with a two-week washout period.
-
Treatments:
-
Test Product: this compound sodium orodispersible film (equivalent to 12.5 mg this compound sodium).
-
Reference Product: Marketed this compound sodium tablet (Stablon®, 12.5 mg).
-
-
Administration: Animals were fasted overnight prior to dosing. The ODF was placed on the rabbit's tongue, and the tablet was administered via oral gavage.
-
Blood Sampling: Blood samples (2 mL) were collected from the marginal ear vein at 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-administration.
-
Sample Processing: Plasma was separated by centrifugation and stored at -20°C until analysis.
-
Bioanalytical Method: this compound concentrations in plasma were determined using a validated HPLC method.
Visualizations
Caption: Experimental workflow for the bioavailability study of this compound sodium ODF in rabbits.
Caption: Potential strategies to enhance the oral bioavailability of this compound.
References
- 1. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Self-nano-emulsifying drug delivery systems: an update of the biopharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reinforcedplastics.com [reinforcedplastics.com]
- 9. Formulation of a Novel this compound Sodium Orodispersible Film - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Purity of Commercially Available Tianeptine Powders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available tianeptine (B1217405) powders. The following information is intended to assist in validating the purity and identity of this compound sodium, sulfate (B86663), and free acid forms.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of commercially available this compound, and how do they differ?
A1: this compound is primarily available in three forms: sodium salt, sulfate salt, and free acid.[1]
-
This compound Sodium: This is the most common and shortest-acting form. It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2][3]
-
This compound Sulfate: This form is reported to be more stable and longer-lasting than the sodium salt.[1]
-
This compound Free Acid: This is the this compound molecule itself, not formed into a salt. It is considered more stable than this compound sodium.[1][4]
Q2: What are the expected physical characteristics of pure this compound powder?
A2: Pure this compound and its salts are typically white to off-white or pale-yellow powders.[2][5][6] Significant color deviations may indicate the presence of impurities or degradation. This compound sodium salt is noted to be very hygroscopic.[2]
Q3: What are the primary analytical techniques for determining the purity of this compound powders?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for assessing the purity of this compound and quantifying impurities.[7][8][9] Other techniques that can be employed include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[7][10]
-
Visible Spectrophotometry: A simpler, cost-effective method for quantification, though less specific than HPLC.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for identity confirmation.[10]
Q4: What are the common impurities found in commercially available this compound?
A4: Impurities in this compound powders can originate from the synthesis process, degradation, or improper storage. Common impurities include:
-
Synthesis-related impurities: These can include residual starting materials, byproducts, and related compounds such as this compound EP Impurity A, B, C, D, and E.[7][13][14]
-
Degradation products: Oxidation products and N-oxide species can form over time.[7]
-
Residual solvents: Solvents used during manufacturing may remain in the final product.[7]
-
Undeclared substances: In unregulated products, undisclosed substances, such as turmeric powder, have been found.[15]
Troubleshooting Guide
Issue: Unexpected peaks in HPLC chromatogram.
-
Possible Cause 1: Contamination. The sample, solvent, or HPLC system may be contaminated.
-
Solution: Prepare fresh solutions with high-purity solvents. Flush the HPLC system thoroughly. Run a blank injection (mobile phase only) to check for system contamination.
-
-
Possible Cause 2: Degradation of this compound. this compound, particularly the sodium salt, can degrade if not stored properly.
-
Solution: Ensure the this compound powder is stored in a desiccated, room-temperature environment, protected from light. Prepare samples fresh before analysis.
-
-
Possible Cause 3: Presence of known impurities. The unexpected peaks could correspond to known synthesis-related impurities.
-
Solution: If available, run certified reference standards for known impurities (e.g., this compound EP Impurities A-E) to confirm their identity by comparing retention times.[7]
-
-
Possible Cause 4: Excipients or undeclared substances. If analyzing a formulated product or an unregulated powder, the peaks may be from other ingredients.[15]
Issue: Poor peak shape or resolution in HPLC.
-
Possible Cause 1: Inappropriate mobile phase pH. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound.
-
Possible Cause 2: Column degradation. The stationary phase of the HPLC column can degrade over time.
-
Solution: Replace the HPLC column with a new one of the same type. Use a guard column to extend the life of the analytical column.
-
-
Possible Cause 3: Column overload. Injecting too concentrated a sample can lead to broad, asymmetric peaks.
-
Solution: Dilute the sample and re-inject. Ensure the concentration is within the linear range of the method.[15]
-
Issue: Inconsistent quantification results.
-
Possible Cause 1: Instability of standard and sample solutions. this compound may not be stable in solution for extended periods.
-
Solution: Prepare standard and sample solutions fresh daily and keep them protected from light.[11]
-
-
Possible Cause 2: Hygroscopicity of this compound sodium. The powder can absorb moisture, leading to inaccurate weighing.
-
Solution: Weigh the powder in a controlled-humidity environment if possible. Store the bulk powder in a desiccator.
-
-
Possible Cause 3: Improper sample preparation. Incomplete dissolution or extraction from a complex matrix can lead to variability.
-
Solution: Ensure complete dissolution by using an appropriate solvent (e.g., methanol (B129727), ethanol, or a diluent specified in a validated method) and techniques like sonication.[8][11][16]
-
Data Presentation
Table 1: Typical Purity Specifications for Pharmaceutical-Grade this compound
| Parameter | Specification |
| Purity by HPLC | > 98% - 99%[2][6][7] |
| Total Impurities | < 1.0%[7] |
| Individual Unspecified Impurity | < 0.1% - 0.5%[7] |
Table 2: Example HPLC Method Parameters for this compound Purity Analysis
| Parameter | Method 1 | Method 2 |
| Column | Nucleosil C18 (150 x 4.6 mm, 5 µm)[8] | Zorbax C18 (250 x 4.6 mm, 5 µm)[17] |
| Mobile Phase A | 210ml Methanol, 315ml Acetonitrile (B52724), 475ml Buffer (2g/L Sodium Lauryl Sulfate), pH 2.5 with Orthophosphoric Acid[8] | Water[17] |
| Mobile Phase B | 200ml Methanol, 200ml Buffer, 600ml Acetonitrile, pH 2.5 with Orthophosphoric Acid[8] | Methanol[17] |
| Gradient/Isocratic | Gradient[8] | Isocratic (85:15 v/v Water:Methanol)[17] |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[17] |
| Detection Wavelength | 220 nm (PDA)[8] | 218 nm[17] |
| Column Temperature | 30°C[8] | Not Specified |
| Injection Volume | 10 µL[8] | Not Specified |
| Run Time | 70 min[8] | > 6 min |
Experimental Protocols
Protocol 1: Purity Determination of this compound Powder by RP-HPLC
This protocol is a generalized procedure based on common practices for analyzing this compound purity.
-
Preparation of Mobile Phase:
-
Prepare the mobile phase as specified in a validated method (e.g., a mixture of acetonitrile and a buffer like sodium acetate (B1210297) at a specific pH).[10]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum.[8]
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in a suitable diluent (e.g., mobile phase or a mixture of methanol and water) and make up to volume.
-
Perform serial dilutions to obtain a working standard concentration within the desired calibration range (e.g., 10-50 µg/mL).[17]
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the commercially available this compound powder into a 100 mL volumetric flask.
-
Dissolve in the same diluent used for the standard, using sonication to ensure complete dissolution, and make up to volume.[8]
-
Dilute to a final concentration equivalent to the working standard.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the appropriate column and parameters (see Table 2 for examples).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test by injecting the standard solution multiple times to ensure parameters like tailing factor (<2.0) and theoretical plates (>2000) are met.[8][17]
-
Inject the blank (diluent), standard solution, and sample solution in sequence.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample to the peak area in the standard.
-
Identify and quantify any impurity peaks relative to the main this compound peak.
-
Visualizations
Caption: Workflow for validating the purity of this compound powder.
Caption: Troubleshooting unexpected peaks in this compound HPLC analysis.
References
- 1. This compound free acid cas 66981-73-5 :ÈÇÐÁ¦Ç°Á¤º¸[ÈÇÐDatabase] - ÀÎÆ÷Äͽº(ÁÖ) [infochems.co.kr]
- 2. 99% Purity this compound Sodium Raw Anti-Anxiety Supplement - Buy this compound Sodium, this compound sodium salt, this compound sodium online Product on Sinobio Chemistry [sinobiochemistry.com]
- 3. thecolemaninstitute.com [thecolemaninstitute.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. veeprho.com [veeprho.com]
- 8. ijrpr.com [ijrpr.com]
- 9. nordicchems.is [nordicchems.is]
- 10. researchgate.net [researchgate.net]
- 11. phmethods.net [phmethods.net]
- 12. tsijournals.com [tsijournals.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. This compound impurity A CRS | LGC Standards [lgcstandards.com]
- 15. jascoinc.com [jascoinc.com]
- 16. mdpi.com [mdpi.com]
- 17. ijpra.com [ijpra.com]
Navigating Tianeptine's Short Half-Life: A Technical Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for designing experiments with tianeptine (B1217405), a compound known for its atypical antidepressant and anxiolytic properties, as well as its remarkably short biological half-life. Careful consideration of its pharmacokinetic profile is critical for obtaining reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and its major active metabolite?
A1: this compound has a short elimination half-life, which varies between species. In healthy humans, the mean elimination half-life is approximately 2.5 to 3 hours.[1][2][3] However, its primary active metabolite, MC5 (a pentanoic acid derivative), has a significantly longer half-life of about 7.6 hours.[2][4] In rats, the mean elimination half-life of this compound is even shorter, around 1.16 hours, while the MC5 metabolite's half-life is approximately 7.53 hours.[4][5]
Q2: How does this compound's metabolism impact experimental design?
A2: this compound is extensively metabolized, primarily through hepatic β-oxidation, not by the cytochrome P450 (CYP) enzyme system.[2][4] This minimizes the potential for drug-drug interactions with compounds metabolized by CYP enzymes. The key consideration is the pharmacological activity of the MC5 metabolite.[2][4] Due to its longer half-life, the effects observed at later time points in an experiment may be attributable to the MC5 metabolite rather than the parent this compound compound. Experimental designs should account for the distinct pharmacokinetic profiles of both this compound and its active metabolite.
Q3: What are the different forms of this compound available for research?
A3: this compound is most commonly available as a sodium salt, which is used in the formulation of the brand name product Stablon®.[2][6] A sulfate (B86663) salt is also available, which is suggested to have a slower release profile and a longer duration of action, though formal research on its efficacy compared to the sodium salt is limited.[2][6] The choice of salt may influence the dosing regimen in your experiments.
Troubleshooting Guide
Issue 1: Inconsistent or transient effects in behavioral studies.
-
Possible Cause: The short half-life of this compound can lead to rapid fluctuations in plasma concentrations, resulting in inconsistent behavioral effects, especially in paradigms with longer durations.
-
Solution:
-
Multiple Dosing Regimen: For chronic studies, administer this compound multiple times a day (e.g., twice daily with at least an 8-hour interval in mice) to maintain more stable plasma levels.[7] The typical clinical dosage for adults is 12.5 mg three times a day.[8]
-
Timing of Behavioral Testing: Conduct behavioral tests shortly after administration to coincide with the peak plasma concentration (Tmax), which is approximately 1 hour after oral administration in humans.[1]
-
Consider the Active Metabolite: Be aware that at later time points, the observed effects may be due to the longer-acting MC5 metabolite.[2][4]
-
Issue 2: Development of tolerance with chronic administration.
-
Possible Cause: Chronic administration of this compound can lead to tolerance to its analgesic and hyperlocomotor effects, particularly at higher doses.[7][9]
-
Solution:
-
Dose and Duration Management: Carefully select the dose and duration of chronic treatment to minimize tolerance development. It may be necessary to conduct dose-response studies to identify the lowest effective dose for the desired effect.
-
Intermittent Dosing: If the experimental design allows, consider intermittent dosing schedules rather than continuous daily administration.
-
Washout Periods: Incorporate adequate washout periods between treatment phases to allow for the restoration of sensitivity.
-
Issue 3: Variability in in vitro assay results.
-
Possible Cause: The stability of this compound in solution over the duration of an in vitro experiment could be a factor, although studies have shown it to be stable under certain perfusion conditions.[4]
-
Solution:
-
Fresh Solution Preparation: Prepare fresh solutions of this compound for each experiment to minimize degradation.
-
Stability Testing: If experiments run for extended periods, it is advisable to perform stability tests of this compound in your specific cell culture media or buffer at the experimental temperature (e.g., 37°C).[4]
-
Controlled Incubation Times: Use precise and consistent incubation times that are as short as feasible while still allowing for the desired biological effect to occur.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and MC5 Metabolite
| Parameter | This compound (Human) | MC5 Metabolite (Human) | This compound (Rat) | MC5 Metabolite (Rat) |
| Elimination Half-life (t½) | 2.5 - 3 hours[2] | ~7.6 hours[2] | ~1.16 hours[4][5] | ~7.53 hours[4][5] |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour[1] | N/A | N/A | N/A |
| Bioavailability | ~99%[1][2] | N/A | 69% (intraperitoneal)[4] | N/A |
| Protein Binding | ~95%[2] | N/A | N/A | N/A |
Experimental Protocols
Protocol 1: Acute Behavioral Assessment in Rodents
-
Animal Model: Male C57BL/6 mice.
-
Drug Preparation: Dissolve this compound sodium salt in a 0.9% NaCl solution.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at doses ranging from 10-30 mg/kg.[7][9]
-
Behavioral Testing:
-
Place mice in locomotor activity boxes for a 30-minute baseline recording prior to injection.
-
Following i.p. injection, immediately begin recording locomotor activity for the next 2 hours.[7][9]
-
For analgesia studies (e.g., hot plate or tail immersion tests), conduct testing 45 minutes after subcutaneous injection.[7]
-
-
Data Analysis: Analyze locomotor activity in defined time bins. For analgesia, measure latency to response.
Protocol 2: Chronic this compound Administration and Tolerance Assessment
-
Animal Model: Male C57BL/6 mice.
-
Drug Preparation: Dissolve this compound sodium salt in a 0.9% NaCl solution.
-
Administration: Administer this compound (e.g., 20 mg/kg) via i.p. injection twice daily, with at least an 8-hour interval between injections, for a specified period (e.g., 15 days).[7]
-
Tolerance Testing:
-
On designated days (e.g., days 1, 4, 8, 11, and 15), perform behavioral testing (e.g., tail withdrawal latency or locomotor activity) at a consistent time following the morning injection.[9]
-
-
Data Analysis: Compare the behavioral responses to this compound across the different treatment days to assess the development of tolerance.
Visualizations
Caption: this compound's metabolic pathway and primary mechanisms of action.
Caption: Recommended workflows for acute, chronic, and in vitro this compound studies.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
- 1. Pharmacokinetic and metabolic parameters of this compound in healthy volunteers and in populations with risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound.com [this compound.com]
- 4. Pharmacokinetic study of this compound and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.psychonautwiki.org [m.psychonautwiki.org]
- 7. escholarship.org [escholarship.org]
- 8. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]
Navigating Chronic Tianeptine Studies: A Technical Support Guide to Mitigating Tolerance
For researchers and drug development professionals investigating the long-term effects of tianeptine (B1217405) in animal models, the potential for tolerance development presents a significant experimental challenge. This guide provides troubleshooting advice and frequently asked questions to help navigate this complex issue, ensuring the validity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: Does chronic this compound administration always lead to tolerance in animal models?
Not necessarily. The literature presents conflicting evidence. Some studies report the development of tolerance to the analgesic and hyperlocomotor effects of this compound, particularly with prolonged, high-dose administration.[1][2] This tolerance appears to be mediated by the mu-opioid receptor (MOR).[1][2][3][4][5] However, other research suggests that at clinically relevant doses, this compound may not induce significant analgesic tolerance or withdrawal symptoms.[6][7][8]
Q2: What are the key factors influencing the development of tolerance to this compound?
Several experimental variables can significantly impact whether tolerance is observed:
-
Dosage and Administration Schedule: Higher doses and more frequent administration are more likely to induce tolerance.[1][2]
-
Duration of Treatment: Longer treatment periods increase the likelihood of tolerance development.[1][9]
-
Behavioral Assay: The specific test used to measure this compound's effects can yield different results regarding tolerance. For instance, discrepancies have been noted between the tail-immersion and hot-plate tests.[1][2]
-
Animal Strain: The genetic background of the animal model could influence susceptibility to tolerance.
Q3: What is the primary mechanism implicated in this compound tolerance?
The primary mechanism underlying tolerance to many of this compound's effects is its action as a full agonist at the mu-opioid receptor (MOR).[1][2][3][4][5] Chronic activation of MORs can lead to adaptive changes, including receptor desensitization and downregulation, which contribute to a diminished response to the drug over time.
Q4: Can this compound affect tolerance to other opioids?
Interestingly, some studies suggest that co-administration of this compound with morphine may actually reduce the development of tolerance to morphine's pain-relieving effects and lessen the severity of withdrawal symptoms.[10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound efficacy in behavioral tests over time. | Development of tolerance. | - Review Dosing Regimen: Consider if the dose and frequency of administration can be adjusted. Intermittent dosing schedules may be less likely to induce tolerance than continuous daily administration. - Vary Behavioral Testing: Alternate between different behavioral assays to assess various aspects of this compound's effects and avoid test-specific tolerance. - Include Positive Controls: Use a standard opioid agonist (e.g., morphine) as a positive control to confirm the development of tolerance in your experimental paradigm. |
| Inconsistent results between different chronic studies. | Methodological variations. | - Standardize Protocols: Ensure consistency in drug preparation, administration route, timing of behavioral testing relative to drug administration, and environmental conditions. - Detailed Reporting: Thoroughly document all experimental parameters to allow for accurate comparison with other studies.[1][2] |
| Difficulty distinguishing between antidepressant and opioid-like effects. | This compound's dual mechanism of action. | - Use MOR Antagonists: Administer a MOR antagonist like naloxone (B1662785) to determine which effects are MOR-dependent.[12] - Employ a Battery of Tests: Utilize a range of behavioral assays that are sensitive to either antidepressant (e.g., forced swim test, novelty-suppressed feeding) or opioid-like (e.g., hot plate, conditioned place preference) effects.[1][2] |
Quantitative Data Summary
Table 1: Summary of this compound's Effects on Analgesia and Locomotion in Mice
| Parameter | Acute this compound | Chronic this compound | Reference(s) |
| Analgesic Effect (Tail Immersion) | Increased tail withdrawal latency | Decreased effect over 9 days of treatment (20 mg/kg, twice daily) | [1] |
| Analgesic Effect (Hot Plate) | Increased latency to jump | Tolerance observed in some studies, but not others, depending on the protocol. | [1][9] |
| Locomotor Activity | Increased locomotion | Tolerance to hyperlocomotor effects observed. | [1] |
| Rewarding Effects (CPP) | Conditioned place preference observed | Not explicitly tested for tolerance in the provided results. | [1][2] |
Experimental Protocols
Protocol 1: Assessment of Analgesic Tolerance using the Tail Immersion Test
-
Animals: Male C57BL/6 mice.
-
Drug Administration: this compound (20 mg/kg, i.p.) or saline administered twice daily for 9 days.
-
Procedure:
-
Establish a baseline tail withdrawal latency by immersing the distal third of the mouse's tail in a 52°C water bath. A 15-second cut-off is used to prevent tissue damage.
-
On each of the 9 treatment days, measure the tail withdrawal latency immediately before and 45 minutes after the morning injection of this compound or saline.
-
Record the latency for each animal at each time point.
-
-
Data Analysis: Analyze the data using a 2-way repeated measures ANOVA to determine the main effects of treatment and time, as well as any interaction between these factors.[1]
Protocol 2: [S35]GTPγS Binding Assay for Mu-Opioid Receptor Activation
-
Objective: To determine the in vitro efficacy of this compound at the mu-opioid receptor.
-
Materials:
-
Whole brain membrane preparations from MOR+/+ and MOR-/- mice.
-
[35S]GTPγS
-
This compound and a standard MOR agonist (e.g., DAMGO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
-
GDP
-
-
Procedure:
-
Incubate brain membrane preparations with increasing concentrations of this compound or DAMGO in the presence of GDP and [35S]GTPγS.
-
After incubation, terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS using liquid scintillation counting.
-
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 and Emax values for each compound to determine their potency and efficacy at the MOR.[1][2]
Visualizations
Caption: this compound's primary signaling pathway involves agonist binding to the mu-opioid receptor.
Caption: Workflow for assessing tolerance to this compound in animal models.
References
- 1. Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]
- 3. Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [escholarship.org]
- 4. search.library.berkeley.edu [search.library.berkeley.edu]
- 5. Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound promotes lasting antiallodynic effects in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reduces morphine antinociceptive tolerance and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Opioid-Like Adverse Effects of this compound in Male Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for preparing Tianeptine stock solutions for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and storing Tianeptine (B1217405) stock solutions to ensure long-term stability and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for long-term storage?
A1: For long-term storage, it is highly recommended to use anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[1][2][3] Aqueous solutions, including those prepared in PBS, are not recommended for storage longer than one day due to the potential for hydrolysis and degradation.[1]
Q2: What is the solubility of this compound sodium salt in common laboratory solvents?
A2: The solubility of this compound sodium salt varies depending on the solvent. The approximate solubilities are summarized in the table below. It is crucial to ensure the compound is fully dissolved before storage.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: this compound stock solutions in anhydrous organic solvents should be stored at -20°C for long-term stability.[1][3] For shorter periods, storage at 2-8°C may be acceptable, but -20°C is preferable to minimize degradation. Solutions should be stored in airtight, light-resistant vials to protect from air, moisture, and light.[4]
Q4: How long can I store this compound stock solutions?
A4: When prepared in a suitable anhydrous organic solvent and stored correctly at -20°C in airtight, light-resistant containers, this compound sodium salt stock solutions can be stable for extended periods. While specific quantitative long-term stability data is limited in publicly available literature, the solid form is reported to be stable for at least four years at -20°C.[1] It is best practice to prepare fresh solutions or use them within a few months. For critical experiments, it is recommended to perform periodic quality control checks.
Q5: What are the different forms of this compound, and do they have different storage requirements?
A5: this compound is commonly available as the sodium salt, sulfate (B86663) salt, and free acid. This compound sodium is known to be hygroscopic, meaning it readily absorbs moisture from the air, which can lead to clumping and degradation.[3] this compound sulfate is a slower-releasing formulation.[5] Regardless of the form, it is crucial to store the solid compound and its solutions under dry conditions, protected from light and moisture.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of stock solution upon storage at low temperatures. | The concentration of the solution may be too high for the solvent at that temperature. | Gently warm the solution to room temperature and vortex or sonicate until the precipitate redissolves. If the issue persists, consider preparing a slightly more dilute stock solution. |
| Precipitation upon dilution of the stock solution into aqueous media (e.g., cell culture medium). | This compound has lower solubility in aqueous solutions compared to organic solvents. The sudden change in solvent polarity can cause it to precipitate. | To avoid precipitation, it is advisable to perform serial dilutions. First, dilute the initial stock solution in the same organic solvent to an intermediate concentration before adding it to the aqueous medium. Ensure rapid mixing upon addition to the aqueous buffer.[6] |
| Color change of the stock solution (e.g., yellowing). | This may indicate degradation of the compound, possibly due to oxidation or exposure to light. | Discard the solution and prepare a fresh stock from a reliable source of this compound powder. Ensure future stock solutions are stored in amber vials and protected from light. |
| Clumping of this compound sodium salt powder. | The powder is hygroscopic and has absorbed moisture from the air. This can lead to hydrolysis and degradation. | Store the solid compound in a desiccator or in a tightly sealed container with desiccant packs.[3] If clumping has already occurred, the integrity of the compound may be compromised. |
Data Presentation
Table 1: Solubility of this compound Sodium Salt in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 20 | [1][2] |
| Dimethylformamide (DMF) | 30 | [1] |
| Ethanol | 10 | [1][2] |
| Water | 10 | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mg/mL in DMSO)
Materials:
-
This compound sodium salt (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial with a screw cap
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound sodium salt container to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound sodium salt using an analytical balance in a chemical fume hood. For a 10 mg/mL solution, weigh 10 mg of the compound.
-
Transfer the weighed powder to a sterile amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mg/mL solution with 10 mg of powder, add 1 mL of DMSO.
-
Tightly cap the vial and vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution.[7]
-
Once fully dissolved, the stock solution can be stored at -20°C.
-
For experimental use, thaw the vial at room temperature and vortex briefly before taking an aliquot. To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.[7]
Protocol for Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for assessing the stability of this compound. Method parameters may need to be optimized based on the specific HPLC system and column used.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Agilent-Zorbax-XDB-C18)[8]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium acetate (B1210297) (analytical grade)
-
Acetic acid (analytical grade)
-
Water (HPLC grade)
Mobile Phase Preparation:
-
Prepare a 0.02M sodium acetate buffer and adjust the pH to 4.2 with glacial acetic acid.[8]
-
The mobile phase can be a gradient elution with acetonitrile and the prepared sodium acetate buffer.[8]
Procedure:
-
Prepare a standard solution of this compound at a known concentration in the mobile phase.
-
Inject a known volume of the freshly prepared stock solution (diluted in mobile phase) to obtain an initial concentration reading (Time 0).
-
Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution, dilute it to the working concentration with the mobile phase, and inject it into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of the parent this compound compound.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample to determine the stability.
Mandatory Visualizations
Caption: Workflow for preparing stable this compound stock solutions.
Caption: Troubleshooting guide for common this compound stock solution issues.
Caption: Simplified signaling pathways of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. nordicchems.is [nordicchems.is]
- 4. nordicchems.is [nordicchems.is]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. High-performance liquid chromatographic stability indicating assay method of this compound sodium with simultaneous fluorescence and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with hygroscopicity of Tianeptine sodium salt and handling tips
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the hygroscopicity of tianeptine (B1217405) sodium salt. It offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound sodium salt?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. This compound sodium salt is known to be very hygroscopic, meaning it readily attracts and holds water molecules. This can lead to several issues in a laboratory setting, including:
-
Physical Changes: The powder can clump, cake, or even liquefy, making it difficult to handle and accurately weigh.[1]
-
Chemical Degradation: The presence of moisture can promote hydrolysis and other degradation pathways, leading to a decrease in purity and the formation of unknown impurities.
-
Inaccurate Dosing: Inaccurate weighing due to moisture absorption will result in errors in solution concentrations, affecting experimental outcomes and reproducibility.
Q2: How should I properly store this compound sodium salt to minimize moisture absorption?
A2: Proper storage is critical for maintaining the stability and integrity of this compound sodium salt. The following storage conditions are recommended:
-
Airtight Containers: Store the compound in a tightly sealed, airtight container. Amber glass vials with secure caps (B75204) are ideal to also protect from light.[2]
-
Cool and Dry Environment: Keep the container in a cool, dry place. A desiccator containing a suitable drying agent (e.g., silica (B1680970) gel) is highly recommended to maintain a low-humidity environment.[2]
-
Inert Gas: For long-term storage or for highly sensitive experiments, storing the container under an inert gas like argon or nitrogen can provide an extra layer of protection against moisture and oxidation.
Q3: I've noticed my this compound sodium powder has become clumpy. Can I still use it?
A3: Clumping is a clear indication of moisture absorption. While the compound may not be completely degraded, its purity and potency could be compromised. It is advisable to:
-
Assess the extent of clumping: If it is minor, you may be able to break up the clumps with a spatula in a low-humidity environment (e.g., inside a glove box).
-
Perform a purity check: It is highly recommended to perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to determine the integrity of the material before use.
-
Consider drying: In some cases, the material can be gently dried under vacuum. However, be aware that this may not reverse any chemical degradation that has already occurred.
Q4: What are the visible signs of this compound sodium degradation?
A4: Besides clumping, other visual cues may suggest degradation. These can include a change in color from white or off-white to a yellowish or brownish hue, or a noticeable change in the powder's texture. Any significant deviation from the appearance of a fresh, properly stored sample should be a cause for concern and prompt a purity analysis.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound sodium salt.
| Problem | Possible Cause | Recommended Solution |
| Difficulty in accurately weighing the powder. | The powder is rapidly absorbing moisture from the air, causing the weight on the balance to continuously increase. | Use a "weighing by difference" technique in a controlled environment. Refer to the detailed weighing protocol below. Minimize the time the container is open. |
| Inconsistent experimental results between batches. | Variation in the water content of the this compound sodium salt used for different experiments. | Always use this compound sodium from a properly stored, single batch for a series of related experiments. If using a new batch, perform a water content determination (e.g., Karl Fischer titration) and a purity analysis (e.g., HPLC) to ensure consistency. |
| Formation of unknown peaks in HPLC chromatograms. | Degradation of this compound sodium due to improper handling or storage, leading to the formation of impurities. | Review your storage and handling procedures. Ensure the compound is protected from moisture, light, and high temperatures. Refer to the stability-indicating HPLC method to identify and quantify degradation products. |
| Poor solubility of the powder. | The powder has significantly degraded or has formed insoluble aggregates due to moisture. | Use a fresh, properly stored sample. If solubility issues persist, sonication or gentle warming may aid dissolution, but be cautious as heat can accelerate degradation. |
Data Presentation: Hygroscopicity of this compound Sodium
| Hygroscopicity Classification | Weight Gain (% w/w) | Description of this compound Sodium's Behavior |
| Non-hygroscopic | ≤ 0.12 | Not applicable |
| Slightly hygroscopic | > 0.12 to < 2.0 | Not applicable |
| Hygroscopic | ≥ 2.0 to < 15.0 | Not applicable |
| Very hygroscopic | ≥ 15.0 | This compound sodium readily absorbs a significant amount of moisture, leading to deliquescence (dissolving in the absorbed water) under high humidity conditions. |
Experimental Protocols
Protocol 1: Accurate Weighing of Hygroscopic this compound Sodium Salt
This protocol describes the "weighing by difference" method, which is recommended for accurately weighing hygroscopic substances.
Materials:
-
Analytical balance
-
Spatula
-
Weighing paper or weighing boat
-
Container with this compound sodium salt
-
Receiving vessel (e.g., beaker, flask)
-
Desiccator
-
Glove box or a low-humidity environment (optional but recommended)
Procedure:
-
Pre-weighing Preparation:
-
Place the sealed container of this compound sodium and all necessary utensils (spatula, weighing boat) in a desiccator for at least 30 minutes to ensure they are dry.
-
If available, perform the weighing procedure inside a glove box with a controlled low-humidity atmosphere.
-
-
Initial Weighing:
-
Place the sealed container of this compound sodium on the analytical balance and record the initial mass (m1).
-
-
Transfer of Substance:
-
Remove the container from the balance.
-
Quickly open the container and use a clean, dry spatula to transfer an approximate amount of the powder to the receiving vessel.
-
Immediately and securely reseal the container.
-
-
Final Weighing:
-
Place the sealed container back on the same analytical balance and record the final mass (m2).
-
-
Calculation:
-
The exact mass of the transferred this compound sodium (m_transferred) is the difference between the initial and final masses: m_transferred = m1 - m2
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in this compound sodium using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Tightly sealing vials
-
Syringe for sample introduction
Procedure:
-
Titrator Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the titration cell with the appropriate solvent and titrate to a dry endpoint to remove any residual moisture.
-
-
Sample Preparation:
-
In a low-humidity environment, accurately weigh a suitable amount of this compound sodium into a dry, tightly sealing vial. The sample size will depend on the expected water content and the titer of the Karl Fischer reagent.
-
-
Titration:
-
Quickly unseal the vial and introduce the sample into the titration cell.
-
Immediately start the titration.
-
The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation:
-
The instrument's software will calculate the percentage of water in the sample based on the volume of titrant used and its concentration.
-
Protocol 3: Stability-Indicating HPLC Method for Purity Analysis
This method can be used to assess the purity of this compound sodium and detect the presence of degradation products.
Chromatographic Conditions:
-
Column: Agilent-Zorbax-XDB-C18 or equivalent (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.02 M sodium acetate, pH 4.2) and an organic solvent (e.g., acetonitrile).[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV detection at 220 nm or 254 nm.[5]
-
Column Temperature: 30°C
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound sodium reference standard in a suitable solvent (e.g., mobile phase or a mixture of water and methanol) to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sodium sample in the same solvent as the standard to achieve a similar concentration.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms.
-
-
Data Interpretation:
-
Compare the retention time of the main peak in the sample chromatogram with that of the standard to confirm the identity of this compound sodium.
-
Calculate the purity of the sample by comparing the peak area of this compound sodium in the sample to the total peak area of all components in the chromatogram.
-
Any additional peaks may indicate the presence of impurities or degradation products.
-
Visualizations
Caption: Experimental workflow for handling hygroscopic this compound sodium.
Caption: Troubleshooting logic for clumped this compound sodium.
References
- 1. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 2. pharmatimesofficial.com [pharmatimesofficial.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. SOP for Weighing and Cross-Verification of Received Materials – V 2.0 – SOP Guide for Pharma [pharmasop.in]
Overcoming difficulties in interpreting Tianeptine's biphasic dose-response curve
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers investigating the complex biphasic dose-response curve of Tianeptine. Our goal is to help you navigate the challenges of your experiments, from in vitro assays to behavioral studies, and to facilitate a clearer interpretation of your data.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit a biphasic dose-response curve?
A1: this compound's biphasic, or U-shaped, dose-response is attributed to its engagement of different primary mechanisms at varying concentrations. At therapeutic, lower doses (e.g., 12.5 mg in humans), its antidepressant and neuroplasticity-enhancing effects are primarily mediated by the modulation of the glutamatergic system, particularly affecting AMPA and NMDA receptors.[1][2] At higher, supratherapeutic doses, this compound acts as a full agonist at the mu-opioid receptor (MOR), leading to typical opioid-like effects such as analgesia and euphoria, which can also confound the assessment of antidepressant-like activity in preclinical models.[3][4]
Q2: What is the current understanding of this compound's mechanism of action?
A2: The initial classification of this compound as a selective serotonin (B10506) reuptake enhancer (SSRE) has been largely refuted by recent studies showing its low affinity for the serotonin transporter.[3] The contemporary understanding is that this compound's therapeutic effects stem from its ability to normalize glutamatergic neurotransmission, which is often dysregulated in stress and depression.[1] Additionally, its activity as a mu-opioid receptor (MOR) and weak delta-opioid receptor (DOR) agonist is now well-established and is responsible for its effects at higher doses.[5]
Q3: How does the active metabolite of this compound, MC5, influence its pharmacological profile?
A3: this compound is rapidly metabolized to its main active metabolite, MC5 (or this compound-M5).[6] MC5 has a longer half-life than the parent compound and also acts as a MOR agonist.[6] This means that the observed in vivo effects, especially with chronic dosing, are likely a combination of the actions of both this compound and its MC5 metabolite. It is crucial to consider the pharmacokinetics of both compounds when designing and interpreting experiments.
Q4: Can the opioid-related effects of this compound be blocked in experiments?
A4: Yes, the MOR-mediated effects of this compound can be blocked by opioid antagonists such as naloxone (B1662785) or naltrexone. Co-administration of an antagonist can be a critical experimental control to isolate the glutamatergic-mediated effects from the opioid-related ones, particularly when working with higher concentrations of this compound.
Q5: What are the key differences in expected outcomes between low-dose and high-dose this compound administration in preclinical models?
A5: In rodent models, low doses (e.g., 10 mg/kg) are typically associated with antidepressant-like effects, such as reduced immobility in the forced swim test, without significant locomotor activation.[7] Higher doses (e.g., 30 mg/kg and above) produce pronounced opioid-like effects, including analgesia in the hot plate test and significant hyperlocomotion, which can act as a confounding factor in behavioral assays for depression.[7][8]
Troubleshooting Guides
In Vitro Assays
| Issue/Question | Possible Causes | Troubleshooting Steps |
| High variability in receptor binding assays. | - Inconsistent membrane preparation quality.- Degradation of radioligand.- Pipetting errors. | - Ensure consistent homogenization and centrifugation steps for membrane preps. Quantify protein concentration accurately.- Aliquot and store radioligand at -80°C. Avoid repeated freeze-thaw cycles.- Use calibrated pipettes and proper technique. Include sufficient replicates. |
| Low signal window in G-protein activation (e.g., [³⁵S]GTPγS) assay. | - Suboptimal GDP or Mg²⁺ concentration.- Insufficient receptor expression in the membrane preparation.- Low specific activity of [³⁵S]GTPγS. | - Titrate GDP (typically 10-100 µM) and Mg²⁺ concentrations to find the optimal balance for basal and stimulated binding.- Use a cell line with high receptor expression or prepare membranes from brain regions with high receptor density.- Ensure the radiolabel has not decayed significantly past its half-life. |
| Unexpected results in cAMP accumulation assays. | - Cell line not responsive to forskolin (B1673556).- High phosphodiesterase (PDE) activity.- Incorrect incubation times. | - Confirm that your cell line expresses adenylyl cyclase and responds to forskolin stimulation.- Include a PDE inhibitor like IBMX (e.g., 0.5 mM) in the assay buffer to prevent cAMP degradation.- Optimize incubation times for both forskolin stimulation and antagonist/agonist treatment (typically 30-60 minutes). |
Behavioral Assays
| Issue/Question | Possible Causes | Troubleshooting Steps |
| No effect of this compound in the Forced Swim Test (FST). | - Dose is too low or too high (falling into the biphasic "trough").- Animal strain is not sensitive.- Confounding effects of hyperactivity at higher doses. | - Test a wider range of doses (e.g., 5, 10, 20, 30 mg/kg) to capture the biphasic curve.- Use a strain known to be responsive, such as C57BL/6 mice.[9]- Concurrently measure locomotor activity to ensure that reductions in immobility are not simply due to hyperactivity. |
| High variability in the Hot Plate Test. | - Inconsistent plate temperature.- Habituation of animals to the test.- Subjective scoring of endpoints (paw licking vs. jumping). | - Regularly calibrate the hot plate to ensure a stable and accurate temperature (e.g., 55±1°C).- Handle animals consistently and minimize pre-test stress. Some protocols include a brief training session.[10]- Clearly define the endpoint criteria and ensure all experimenters are trained to score consistently. |
| This compound-induced hyperactivity confounds interpretation of other behavioral tests. | - The selected dose is too high, leading to predominant MOR activation. | - Use a lower dose (e.g., 10 mg/kg) that has been shown to have antidepressant effects without causing significant hyperlocomotion.- Alternatively, use a short-acting opioid antagonist to block the locomotor effects and isolate other behavioral changes.- Analyze behavioral data from the early part of the session separately, as hyperactivity may be more pronounced initially.[7] |
Quantitative Data Summary
Table 1: this compound Affinity (Kᵢ) and Potency (EC₅₀) at Opioid Receptors
| Receptor | Species | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Efficacy (Eₘₐₓ) | Reference |
| μ-Opioid (MOR) | Human | Radioligand Binding | 383 ± 183 | - | - | [5] |
| Human | G-protein Activation (BRET) | - | 194 ± 70 | Full Agonist | [5] | |
| Mouse | G-protein Activation (BRET) | - | 641 ± 120 | Full Agonist | [5] | |
| Mouse | [³⁵S]GTPγS Binding | - | 4700 | 250% (vs Basal) | [8] | |
| δ-Opioid (DOR) | Human | Radioligand Binding | >10,000 | - | - | [5] |
| Human | G-protein Activation (BRET) | - | 37,400 ± 11,200 | Full Agonist | [5] | |
| Mouse | G-protein Activation (BRET) | - | 14,500 ± 6,600 | Full Agonist | [5] | |
| κ-Opioid (KOR) | Human | Radioligand Binding | >10,000 | - | Inactive | [5] |
| Rat | G-protein Activation (BRET) | - | - | Inactive | [5] |
Table 2: Dose-Dependent Behavioral Effects of this compound in Rodents
| Behavioral Test | Species | Dose (mg/kg, i.p.) | Primary Outcome | Reference |
| Forced Swim Test | Mouse | 10 | ↓ Immobility | [7] |
| Mouse | 30 | ↓ Immobility (stronger effect) | [7] | |
| Hot Plate Test | Mouse | 10 | No significant analgesic effect at 1h | [7] |
| Mouse | 30 | ↑ Latency to jump (analgesia) at 15min | [7] | |
| Locomotor Activity | Mouse | 10 | No significant change | [8] |
| Mouse | 30 | ↑ Hyperactivity | [8] | |
| Mouse | 32, 64 | ↑ Hyperlocomotion | [8] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay for MOR Activation
This protocol is adapted from procedures used to assess GPCR activation.
Objective: To measure the this compound-stimulated binding of [³⁵S]GTPγS to G-proteins in membranes expressing the mu-opioid receptor.
Materials:
-
Membrane preparation (from CHO or HEK293 cells expressing MOR, or from rodent brain tissue)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4
-
GDP (Guanosine 5'-diphosphate)
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Unlabeled GTPγS
-
This compound and a reference full agonist (e.g., DAMGO)
-
96-well filter plates and vacuum manifold
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membrane fraction. Resuspend in assay buffer and determine protein concentration.
-
Assay Setup: In a 96-well plate, add in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of diluted this compound, DAMGO, or vehicle.
-
50 µL of membrane suspension (e.g., 10-20 µg protein/well).
-
50 µL of GDP (final concentration typically 10-30 µM, requires optimization).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash plates 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from all wells. Plot specific binding against the log concentration of the agonist and fit the data using a non-linear regression to determine EC₅₀ and Eₘₐₓ values.
Mouse Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound solution (dissolved in saline or appropriate vehicle)
-
Transparent cylindrical containers (e.g., 20 cm diameter, 30 cm height)
-
Water bath to maintain water temperature (24-25°C)
-
Video recording equipment and analysis software
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30-60 minutes prior to the test.
-
Test Session:
-
Fill the cylinders with water (24-25°C) to a depth of 15 cm, such that mice cannot touch the bottom with their tails or paws.
-
Gently place each mouse into its respective cylinder.
-
The test duration is 6 minutes. Video record the entire session.
-
-
Post-Test: After 6 minutes, carefully remove the mice, dry them with a towel, and return them to a heated holding cage before returning to their home cage.
-
Data Analysis: Score the last 4 minutes of the 6-minute session. The primary measure is "immobility time," defined as the time the mouse spends floating passively, making only small movements necessary to keep its head above water. An antidepressant effect is indicated by a significant reduction in immobility time compared to the vehicle-treated group.
Mouse Hot Plate Test
Objective: To evaluate the analgesic (opioid-like) effects of this compound.
Materials:
-
Male ICR or Swiss Webster mice
-
This compound solution
-
Hot plate apparatus with adjustable temperature and a timer
-
Transparent restraining cylinder (open at the top)
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour.
-
Baseline Latency: Place each mouse individually on the hot plate (maintained at a constant temperature, e.g., 55°C) within the restraining cylinder and start the timer. Record the latency (in seconds) to the first sign of nociception, which can be either paw licking, paw shaking, or jumping. A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage. Remove the mouse immediately after a response or at the cut-off time.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle.
-
Post-Drug Latency: At a specified time post-injection (e.g., 15, 30, 60 minutes), repeat the hot plate test as described in step 2.
-
Data Analysis: Compare the post-drug latencies to the baseline latencies or to the vehicle-treated group. A significant increase in latency indicates an analgesic effect. Data can be expressed as raw latency or as a percentage of the maximum possible effect (%MPE).
Visualizations
Caption: this compound's dual mechanism of action at different dose ranges.
Caption: Experimental workflow for the [³⁵S]GTPγS G-protein activation assay.
Caption: Logical flow explaining the biphasic dose-response interpretation.
References
- 1. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. berthold.com [berthold.com]
- 4. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology [mdpi.com]
- 5. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Biological Factors Influencing the Mice Forced Swim Test [jneurology.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Tianeptine versus SSRIs a comparative review of preclinical data
A deep dive into the distinct neurobiological mechanisms of tianeptine (B1217405) and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) reveals divergent pathways in their preclinical antidepressant-like effects. While both classes of drugs aim to alleviate depressive symptoms, their actions on neurogenesis, hypothalamic-pituitary-adrenal (HPA) axis regulation, glutamatergic modulation, and synaptic plasticity are markedly different. This guide provides a comprehensive comparison of their preclinical profiles, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
Selective Serotonin Reuptake Inhibitors (SSRIs) have long been a first-line treatment for major depressive disorder, primarily functioning by increasing synaptic serotonin levels. In contrast, the atypical antidepressant this compound presents a more complex mechanism of action. Initially thought to be a serotonin reuptake enhancer, a theory now largely refuted, this compound is currently understood to exert its primary effects through the modulation of the glutamatergic system and as a full agonist at the mu-opioid receptor.[1][2] These fundamental mechanistic differences translate into distinct preclinical outcomes in models of depression and stress.
This review synthesizes preclinical data comparing this compound and SSRIs across four key domains: neurogenesis, HPA axis regulation, glutamatergic system modulation, and synaptic plasticity. The evidence suggests that this compound's ability to normalize stress-induced glutamatergic dysregulation and prevent neuronal atrophy in the hippocampus may offer a unique therapeutic advantage.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative preclinical findings comparing the effects of this compound and SSRIs.
| Parameter | Animal Model | This compound Effect | SSRI (Fluoxetine) Effect | Reference |
| Hippocampal Neurogenesis (BrdU-positive cells) | Psychosocial Stress (Tree Shrews) | Prevents stress-induced decrease in cell proliferation. | Not assessed in the same comparative study, but other studies show SSRIs can increase neurogenesis. | [3] |
| HPA Axis Regulation (Plasma Corticosterone) | Prenatally Stressed Rats | Diminished corticosterone (B1669441) hypersecretion. | Diminished corticosterone hypersecretion. | [4] |
| Glutamatergic Modulation (Extracellular Glutamate (B1630785) in Basolateral Amygdala) | Acute Restraint Stress (Rats) | Inhibited stress-induced increase. | Increased basal levels and did not modulate stress-induced increases. | [1] |
| Synaptic Plasticity (CA3 Dendritic Atrophy) | Repeated Restraint Stress (Rats) | Prevented stress-induced atrophy. | Ineffective in preventing stress-induced atrophy. | [5] |
Table 1: Comparative Effects of this compound and SSRIs on Key Preclinical Parameters. This table provides a side-by-side comparison of the preclinical effects of this compound and the SSRI fluoxetine (B1211875) on neurogenesis, HPA axis regulation, glutamatergic modulation, and synaptic plasticity.
Experimental Protocols
A summary of the key experimental methodologies cited in this review is provided below.
Chronic Mild Stress (CMS) Protocol
The Chronic Mild Stress (CMS) model is a widely used preclinical paradigm to induce depressive-like behaviors in rodents. The protocol involves the chronic and unpredictable exposure of animals to a variety of mild stressors.
Objective: To induce a state of chronic stress in rodents, leading to behavioral and physiological changes analogous to symptoms of depression in humans.
Procedure:
-
Animal Housing: Animals are individually housed to increase their susceptibility to stressors.
-
Stressor Application: A schedule of various mild stressors is applied over a period of several weeks. The stressors are unpredictable to prevent habituation. Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Soiled cage (100 ml of water in sawdust bedding)
-
Paired housing
-
Food or water deprivation
-
Reversal of the light/dark cycle
-
-
Behavioral and Physiological Assessment: Following the stress period, animals are assessed for depressive-like behaviors (e.g., anhedonia, measured by sucrose (B13894) preference test) and physiological changes (e.g., alterations in HPA axis function).
Measurement of Hippocampal Neurogenesis (BrdU Labeling)
Bromodeoxyuridine (BrdU) is a synthetic nucleoside that is an analogue of thymidine. It is incorporated into the newly synthesized DNA of replicating cells during the S phase of the cell cycle and is used to identify proliferating cells.
Objective: To quantify the rate of cell proliferation, a key aspect of neurogenesis, in the hippocampus.
Procedure:
-
BrdU Administration: Animals are injected with BrdU. The dosage and frequency of injections can be varied depending on the experimental design.
-
Tissue Preparation: After a designated survival period, animals are euthanized, and their brains are collected, fixed, and sectioned.
-
Immunohistochemistry: Brain sections are stained with an anti-BrdU antibody to visualize the BrdU-labeled cells.
-
Microscopy and Quantification: The number of BrdU-positive cells in the dentate gyrus of the hippocampus is counted using a microscope and stereological techniques.
Measurement of Plasma Corticosterone
Corticosterone is the primary glucocorticoid in rodents and is a key indicator of HPA axis activity and stress.
Objective: To measure the levels of corticosterone in the blood as an indicator of HPA axis activation.
Procedure:
-
Blood Collection: Blood samples are collected from the animals, typically via tail-nick, saphenous vein, or trunk blood collection after decapitation.
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA): The concentration of corticosterone in the plasma is quantified using a commercially available ELISA or RIA kit. These assays are based on the principle of competitive binding of corticosterone in the sample with a labeled corticosterone standard to a limited number of antibody binding sites.
In Vivo Microdialysis for Extracellular Glutamate Measurement
In vivo microdialysis is a technique used to sample the extracellular fluid from the brain of a living animal.
Objective: To measure the concentration of neurotransmitters, such as glutamate, in the extracellular space of specific brain regions.
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., amygdala, hippocampus).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: As the aCSF flows through the probe, molecules from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.
-
Analysis: The concentration of glutamate in the dialysate is measured using techniques such as high-performance liquid chromatography (HPLC).
Signaling Pathways and Mechanisms of Action
The distinct preclinical profiles of this compound and SSRIs stem from their fundamentally different mechanisms of action at the molecular and cellular levels.
This compound's Multimodal Mechanism of Action
This compound's antidepressant effects are now primarily attributed to its actions on the glutamatergic system and its agonism at the µ-opioid receptor.[1][2]
Caption: this compound's signaling pathway.
This compound's interaction with the glutamatergic system is particularly noteworthy. In preclinical models of stress, which is known to induce excessive glutamate release, this compound has been shown to normalize glutamatergic neurotransmission.[1] Specifically, it appears to prevent the stress-induced overactivation of N-methyl-D-aspartate (NMDA) receptors and potentiate the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] This modulation of glutamatergic signaling is thought to underlie its ability to prevent the dendritic atrophy of hippocampal CA3 neurons observed in chronically stressed animals, an effect not replicated by SSRIs like fluoxetine.[5]
Furthermore, this compound's agonism at the µ-opioid receptor is a significant component of its mechanism, contributing to its antidepressant and anxiolytic properties.[2] This action is distinct from the monoaminergic focus of SSRIs.
SSRIs' Mechanism of Action: Serotonin Reuptake Inhibition
The primary mechanism of action of SSRIs is the selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft.
Caption: SSRI's primary signaling pathway.
This sustained increase in synaptic serotonin leads to a cascade of adaptive changes in the brain, including the downregulation of certain serotonin receptors and the upregulation of others. A key downstream effect of chronic SSRI administration is the increased expression of brain-derived neurotrophic factor (BDNF), which is thought to play a crucial role in neurogenesis and synaptic plasticity.[6] While effective in many cases, the delayed onset of action of SSRIs is believed to be due to the time it takes for these neuroadaptive changes to occur.
Comparative Analysis of Preclinical Findings
Neurogenesis
Both this compound and SSRIs have been shown to promote neurogenesis in the hippocampus, a brain region critical for learning, memory, and mood regulation. However, the underlying mechanisms appear to differ.
Preclinical studies have demonstrated that chronic stress significantly suppresses adult hippocampal neurogenesis, and this effect is reversed by treatment with this compound.[3] In a study using a psychosocial stress model in tree shrews, this compound treatment prevented the stress-induced reduction in the proliferation of granule precursor cells in the dentate gyrus.[3]
SSRIs, such as fluoxetine, have also been shown to increase hippocampal neurogenesis, an effect that is thought to be dependent on increased serotonergic signaling and subsequent BDNF expression.[6] However, a key distinction is that this compound's neurogenic effects may be, at least in part, independent of the serotonergic system and more closely linked to its glutamatergic and neuroprotective properties.
HPA Axis Regulation
The hypothalamic-pituitary-adrenal (HPA) axis is the body's central stress response system, and its dysregulation is a hallmark of major depression. Both this compound and SSRIs have been shown to modulate HPA axis activity.
In a preclinical model of prenatal stress, which leads to HPA axis hyperactivity in offspring, chronic treatment with both this compound and fluoxetine was effective in diminishing corticosterone hypersecretion.[4] this compound has also been shown to reduce stress-evoked stimulation of the HPA axis in other preclinical models.
While both classes of drugs appear to normalize HPA axis function, the precise mechanisms may differ. This compound's effects may be more directly related to its modulation of glutamatergic and opioid pathways that regulate HPA axis activity, whereas SSRIs are thought to influence the HPA axis primarily through their effects on the serotonergic system.
Glutamatergic System Modulation
The most striking difference between this compound and SSRIs in preclinical models lies in their effects on the glutamatergic system.
Chronic stress is associated with excessive glutamate release and excitotoxicity in the hippocampus and amygdala. This compound has been shown to counteract these effects. In a study using in vivo microdialysis in rats subjected to acute restraint stress, this compound administration inhibited the stress-induced increase in extracellular glutamate levels in the basolateral amygdala.[1] In stark contrast, fluoxetine increased basal glutamate levels and did not prevent the stress-induced surge.[1] This finding suggests that the initial anxiogenic effects sometimes observed with SSRIs could be related to this increase in glutamatergic activity.
This compound's ability to normalize glutamatergic tone is a key aspect of its neuroprotective effects and likely contributes significantly to its antidepressant and anxiolytic properties.
Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is crucial for learning, memory, and adaptation. Chronic stress has been shown to impair synaptic plasticity and lead to structural changes in the brain, particularly in the hippocampus.
A seminal preclinical study demonstrated that repeated restraint stress in rats causes atrophy of the apical dendrites of CA3 pyramidal neurons in the hippocampus.[5] Chronic treatment with this compound (10 mg/kg/day) completely prevented this stress-induced dendritic atrophy.[5] In the same study, the SSRI fluoxetine (10 mg/kg/day) and the tricyclic antidepressant desipramine (B1205290) were found to be ineffective in preventing these structural changes.[5] This provides strong evidence that this compound's mechanism for promoting structural plasticity under conditions of chronic stress is distinct from that of SSRIs.
Conclusion
The preclinical data reviewed here highlight the significant neurobiological differences between this compound and SSRIs. While both are effective antidepressants, their mechanisms of action diverge considerably. SSRIs primarily enhance serotonergic neurotransmission, leading to downstream effects on neurogenesis and HPA axis function. This compound, on the other hand, exerts its effects through a multimodal mechanism involving the modulation of the glutamatergic system and agonism at the µ-opioid receptor.
This compound's ability to normalize stress-induced glutamatergic hyperactivity and prevent dendritic atrophy in the hippocampus in preclinical models suggests a more direct neuroprotective effect compared to SSRIs. These findings may have important implications for the treatment of depression, particularly in individuals with stress-related mood disorders. Further research is warranted to fully elucidate the clinical relevance of these preclinical distinctions and to identify patient populations that may benefit most from this compound's unique pharmacological profile.
References
- 1. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress-induced changes in cerebral metabolites, hippocampal volume, and cell proliferation are prevented by antidepressant treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound.com [this compound.com]
- 5. Hippocampal Neurogenesis: Regulation by Stress and Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic treatment with the antidepressant this compound attenuates lipopolysaccharide-induced Fos expression in the rat paraventricular nucleus and HPA axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroplastic Effects of Tianeptine and Ketamine
In the landscape of rapidly evolving antidepressant therapies, both Tianeptine (B1217405) and Ketamine have emerged as significant compounds of interest due to their profound effects on neuroplasticity. Unlike traditional antidepressants that primarily target monoaminergic systems, this compound and Ketamine exert their influence through distinct mechanisms that converge on the modulation of glutamatergic neurotransmission and the activation of intracellular signaling cascades crucial for synaptic strengthening and neuronal growth. This guide provides a detailed, objective comparison of the neuroplastic effects of these two compounds, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanisms of Action at a Glance
This compound , an atypical antidepressant, is distinguished by its unique mechanism of action. While initially classified as a selective serotonin (B10506) reuptake enhancer, more recent evidence points towards its primary role as a modulator of the glutamatergic system.[1] A pivotal discovery identified this compound as a full agonist at the µ-opioid receptor (MOR) and a partial agonist at the delta-opioid receptor (DOR), suggesting that its therapeutic effects may be mediated, at least in part, through the opioid system.[2][3] Furthermore, this compound has been shown to potentiate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function and normalize stress-induced changes in N-methyl-D-aspartate (NMDA) receptor-mediated currents.[4][5][6][7]
Ketamine , on the other hand, is a non-competitive antagonist of the NMDA receptor.[8][9] By blocking the NMDA receptor, Ketamine is thought to disinhibit pyramidal neurons, leading to a surge in glutamate (B1630785) release. This glutamate surge subsequently activates AMPA receptors, triggering a cascade of intracellular events that underpin its rapid antidepressant and pro-plasticity effects.[10]
Quantitative Comparison of Neuroplastic Effects
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of the effects of this compound and Ketamine on key markers of neuroplasticity.
| Parameter | This compound | Ketamine | Reference |
| Primary Molecular Target | µ-opioid receptor (agonist) | NMDA receptor (antagonist) | [2][3][8][9] |
| Binding Affinity (Ki) | 383 ± 183 nM (human MOR) | ~0.5 µM | [2][8] |
Table 1: Receptor Binding Affinities
| Signaling Pathway Marker | This compound-Induced Change | Ketamine-Induced Change | Brain Region | Reference |
| p-mTOR / total mTOR | - | ↑ (Dose-dependent) | Prefrontal Cortex | [11] |
| p-p70S6K / total p70S6K | - | ↑ (Dose-dependent) | Prefrontal Cortex | [11] |
| p-4E-BP1 / total 4E-BP1 | - | ↑ (Dose-dependent) | Prefrontal Cortex | [11] |
| BDNF Protein Levels | ↑ (Chronic treatment) | ↑ | Prefrontal Cortex, Hippocampus | [12][13] |
| p-CREB / total CREB | ↑ (Restored in stress models) | - | Medial Prefrontal Cortex, Hippocampus | [14][15] |
Table 2: Modulation of Intracellular Signaling Pathways
| Parameter | This compound-Induced Change | Ketamine-Induced Change | Brain Region | Reference |
| AMPA Receptor-Mediated Currents | ↑ | ↑ (Indirectly) | Hippocampal CA3 | [4][5][7] |
| NMDA Receptor-Mediated Currents | ↑ (Normalized under stress) | ↓ (Directly) | Hippocampal CA3 | [4][7] |
| Long-Term Potentiation (LTP) | ↑ (Enhanced initial phase at 10 µM) | ↑ (Enhanced) | Hippocampus | [5][16] |
| Dendritic Spine Density | - | ↑ (Delayed increase, 12h post-treatment) | Medial Frontal Cortex | [17][18] |
Table 3: Effects on Synaptic Plasticity and Structure
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways of this compound and Ketamine, and a typical experimental workflow for studying neuroplasticity.
References
- 1. Antidepressant action of ketamine via mTOR is mediated by inhibition of nitrergic Rheb degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound.com [this compound.com]
- 5. This compound potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antidepressant this compound persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Inhibition of NMDA Receptors by Low Dose Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KoreaMed Synapse [synapse.koreamed.org]
- 15. Effects of this compound on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioactive ketamine metabolite exerts neuroplastogenic effects in vivo to improve hippocampal function in a treatment-resistant depression model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Longitudinal Effects of Ketamine on Dendritic Architecture In Vivo in the Mouse Medial Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ketamine rapidly enhances glutamate-evoked dendritic spinogenesis in medial prefrontal cortex through dopaminergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Tianeptine vs. Traditional Tricyclic Antidepressants: A Mechanistic Comparison
A deep dive into the distinct pharmacological pathways of tianeptine (B1217405) and conventional tricyclic antidepressants, offering a comparative analysis based on current experimental data.
This guide provides a detailed mechanistic comparison between the atypical antidepressant this compound and traditional tricyclic antidepressants (TCAs). While structurally similar, their mechanisms of action diverge significantly, challenging classical theories of depression and offering different profiles of efficacy and tolerability. We will explore their molecular targets, signaling pathways, and the experimental evidence that defines their unique pharmacological identities.
Overview of Mechanisms
Traditional TCAs, introduced in the 1950s, primarily function by inhibiting the reuptake of the monoamine neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE)[1][2][3][4]. This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission[1][3]. However, their therapeutic action is often accompanied by a range of side effects due to their affinity for other receptors, including muscarinic, histaminergic, and adrenergic receptors[1][2][3].
In stark contrast, this compound's mechanism has been a subject of evolving research. Initially thought to be a selective serotonin reuptake enhancer (SSRE), this theory has been largely superseded by evidence pointing to its role as a modulator of the glutamatergic system and a full agonist at the mu-opioid receptor (MOR)[5][6][7][8][9]. Its antidepressant effects are now primarily attributed to the normalization of glutamatergic signaling and the promotion of neuroplasticity, rather than direct action on the serotonin system[5][6][8][9].
Comparative Analysis of Molecular Targets
The fundamental difference between these two classes of antidepressants lies in their primary molecular targets and their broader receptor affinity profiles.
Traditional Tricyclic Antidepressants (TCAs):
The hallmark of TCAs is their dual inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET)[1][2][3]. The degree of inhibition for each transporter varies among different TCA compounds, with some being more selective for NET (e.g., desipramine) and others having a more balanced or serotonin-preferring profile (e.g., imipramine, amitriptyline)[10].
A significant aspect of TCA pharmacology is their "off-target" binding, which is responsible for their well-documented side effect profile[3]. These include:
-
Antagonism of Muscarinic Acetylcholine Receptors: Leads to anticholinergic side effects like dry mouth, blurred vision, constipation, and urinary retention[3].
-
Antagonism of Histamine H1 Receptors: Causes sedation and weight gain[3][11].
-
Antagonism of Alpha-1 Adrenergic Receptors: Results in orthostatic hypotension and dizziness[3].
This compound:
This compound's mechanism is more nuanced and is now understood to be multi-faceted, diverging significantly from the monoamine hypothesis[6][9].
-
Glutamatergic System Modulation: this compound is believed to exert its primary antidepressant effects by modulating glutamatergic neurotransmission[5][8][9][12]. It helps to normalize stress-induced increases in glutamate (B1630785) levels in brain regions like the amygdala and hippocampus[8]. This modulation is thought to involve actions on AMPA and NMDA receptors, which are crucial for synaptic plasticity[5][12].
-
Mu-Opioid Receptor (MOR) Agonism: this compound is a full agonist at the mu-opioid receptor[5][6][7][13][14]. This activity is required for its antidepressant-like behavioral effects in animal models[13][15]. While this contributes to its therapeutic action, it also introduces a potential for abuse at high doses[5][7].
-
Neuroplasticity and BDNF: this compound has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity[12]. This action may help to reverse the stress-induced atrophy of neuronal dendrites[16].
-
Minimal Affinity for Monoamine Transporters: Unlike TCAs, this compound does not significantly inhibit the reuptake of serotonin or norepinephrine[17][18]. The early theory of it being a serotonin reuptake enhancer is now considered unlikely to be its main therapeutic mechanism[6][17].
Data Presentation: Receptor Binding and Transporter Inhibition
The following tables summarize the quantitative data on the affinity of this compound and representative TCAs for key molecular targets. Lower Ki values indicate higher binding affinity.
Table 1: Monoamine Transporter Inhibition Profile
| Compound | SERT Ki (nM) | NET Ki (nM) |
|---|---|---|
| This compound | >10,000 | >10,000 |
| Amitriptyline | 4.3 | 35 |
| Imipramine | 1.4 | 25 |
| Desipramine | 20 | 0.8 |
| Clomipramine | 0.14 | 28 |
Data compiled from various sources, including the PDSP Ki database. Values can vary between experiments.
Table 2: Off-Target Receptor Antagonism Profile
| Compound | Muscarinic M1 Ki (nM) | Histamine H1 Ki (nM) | Alpha-1 Adrenergic Ki (nM) |
|---|---|---|---|
| This compound | >10,000 | >10,000 | >10,000 |
| Amitriptyline | 18 | 1.1 | 24 |
| Imipramine | 80 | 11 | 37 |
| Desipramine | 190 | 110 | 71 |
| Doxepin | 32 | 0.24 | 23 |
Data compiled from various sources, including the PDSP Ki database and other publications.[11][19]
Table 3: this compound's Affinity for Key Receptors
| Receptor | Binding Affinity (Ki or EC50) |
|---|---|
| Mu-Opioid Receptor (MOR) | 194 nM (EC50) |
| Delta-Opioid Receptor (DOR) | 1.4 µM (EC50) |
Data represent functional agonist potency.
Signaling Pathways and Mechanistic Diagrams
The distinct molecular targets of TCAs and this compound result in the engagement of different intracellular signaling pathways.
Traditional TCAs: The primary mechanism involves the blockade of SERT and NET, leading to an accumulation of serotonin and norepinephrine in the synapse. This enhances signaling through their respective postsynaptic receptors (e.g., 5-HT and adrenergic receptors), which, over time, leads to adaptive changes in receptor sensitivity and gene expression that are thought to underlie the therapeutic effect.
This compound: this compound's pathway involves the modulation of glutamate neurotransmission and activation of mu-opioid receptors. By activating MORs, it may influence downstream signaling cascades that regulate glutamate release and receptor function (AMPA/NMDA). This leads to the restoration of synaptic plasticity and increased expression of neurotrophic factors like BDNF, ultimately producing an antidepressant effect.
References
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- 2. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 3. pharmacyfreak.com [pharmacyfreak.com]
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- 7. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review | springermedizin.de [springermedizin.de]
- 8. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. [PDF] The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor | Semantic Scholar [semanticscholar.org]
- 14. Mu opioid receptors on hippocampal GABAergic interneurons are critical for the antidepressant effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]
- 16. This compound: a review of its use in depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Tianeptine's Analgesic Efficacy: A Comparative Analysis Against Mu-Opioid Receptor Agonists in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic efficacy of tianeptine (B1217405) with other well-established mu-opioid receptor (MOR) agonists, namely morphine, tramadol (B15222), and fentanyl, in various preclinical pain models. This compound, an atypical antidepressant, has gained attention for its opioid-like analgesic properties, mediated through its full agonism at the MOR.[1][2][3] This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant pathways to offer an objective assessment of this compound's potential as an analgesic.
Comparative Analgesic Efficacy
The analgesic effects of this compound have been evaluated in several rodent models of acute thermal pain, such as the hot-plate and tail-flick/tail-immersion tests. These assays measure the latency of a withdrawal response to a thermal stimulus, with an increase in latency indicating an analgesic effect.
Acute Thermal Pain Models: Hot-Plate Test
The hot-plate test is a widely used method to assess the response to a constant thermal stimulus. Studies directly comparing this compound and morphine have shown that while both produce a dose-dependent analgesic effect, this compound is less potent than morphine.[4]
| Compound | Animal Model | Test | Dose (mg/kg) | Route | Peak Effect Time (min) | ED₅₀ (mg/kg) | Efficacy (Response Latency) | Citation(s) |
| This compound | Mouse | Hot-Plate | 10 - 40 | i.p. | 15 | 15 | Dose-dependent increase in latency to lick hindpaw | [4] |
| Morphine | Mouse | Hot-Plate | 1 - 10 | i.p. | 30 | 3.1 | Dose-dependent increase in latency to lick hindpaw | [4] |
| Tramadol | Rat | Hot-Plate | 20 | i.p. & p.o. | 30-120 | N/A | Significant increase in response latency compared to saline | [5] |
Note: N/A indicates that the data was not available in the cited literature.
Acute Thermal Pain Models: Tail-Flick and Tail-Immersion Tests
The tail-flick and tail-immersion tests are other standard measures of spinal nociceptive reflexes. In these assays, this compound has demonstrated clear analgesic effects that are dependent on the mu-opioid receptor.
| Compound | Animal Model | Test | Dose (mg/kg) | Route | Peak Effect Time (min) | Efficacy (%MPE or Latency) | Citation(s) |
| This compound | Mouse | Tail-Immersion | 8, 16, 20 | s.c. | N/A | Significant increase in tail withdrawal latency | [3] |
| Morphine | Rat | Tail-Flick | 1, 10 | N/A | 30 | Significant increase in pain latency response | [6] |
| Tramadol | Rat | Tail-Flick | 12.5 | i.p. | 45-90 | Significantly higher tail flick latency compared to saline | [7] |
| Fentanyl | Rat | Tail-Immersion | 0.005 - 0.02 | i.v. | N/A | Dose-dependent increase in antinociception | [8] |
Note: %MPE stands for Percentage of Maximum Possible Effect. N/A indicates that the data was not available in the cited literature.
Mu-Opioid Receptor Signaling Pathway
This compound acts as a full agonist at the mu-opioid receptor, initiating a signaling cascade that ultimately leads to analgesia. This process primarily involves the activation of G-proteins. However, the concept of "biased agonism," where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), is an important consideration in modern opioid research. While morphine is considered a relatively unbiased agonist, the specific biased agonism profile of this compound is an area of ongoing investigation. Some evidence suggests that this compound's behavioral effects do not require the expression of β-arrestin 2.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the standard protocols for the key pain models cited in this guide.
Hot-Plate Test
The hot-plate test is a behavioral model of nociception where the latency to a thermal stimulus is measured.
Detailed Protocol:
-
Acclimatization: Rodents are individually brought to the testing room at least 30-60 minutes before the experiment to minimize stress.[3]
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 52-55°C) is used. The animal is typically confined to the surface by a transparent cylinder.[2][9]
-
Procedure: Following drug or vehicle administration at a predetermined time, the animal is placed on the hot plate.[5] The latency to the first sign of a nocifensive response, such as licking a hind paw or jumping, is recorded.[9]
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.[3]
Tail-Flick / Tail-Immersion Test
This test measures the latency to withdraw the tail from a source of thermal pain, reflecting a spinal reflex.
Detailed Protocol:
-
Restraint: The rodent is gently restrained, often in a specialized device, with its tail exposed.[6][10]
-
Stimulus:
-
Measurement: The time taken for the animal to flick or withdraw its tail from the stimulus is recorded as the tail-flick latency (TFL).[6][10]
-
Cut-off Time: A maximum exposure time is set to avoid tissue injury.[11]
Von Frey Test
The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, often in models of neuropathic pain.
Detailed Protocol:
-
Acclimatization: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 20-60 minutes.[4][12]
-
Filaments: A series of calibrated von Frey filaments, which exert a specific force when bent, are used.[4]
-
Procedure: The filaments are applied perpendicularly to the plantar surface of the hind paw. The "up-down" method is commonly used, where the response to a filament determines whether the next filament applied will have a higher or lower force.[4]
-
Threshold Determination: The 50% paw withdrawal threshold is calculated based on the pattern of responses, representing the force at which the animal is equally likely to withdraw or not withdraw its paw.[4]
Conclusion
The available preclinical data indicate that this compound possesses clear analgesic properties in models of acute pain, mediated through its agonism at the mu-opioid receptor. Its efficacy, while less potent than morphine, is significant. Direct comparative studies with other MOR agonists like tramadol and fentanyl are less common, making direct potency comparisons challenging. Future research should focus on head-to-head comparisons of this compound with a wider range of MOR agonists in various pain models, including neuropathic and inflammatory pain. Furthermore, a more detailed characterization of this compound's biased agonism profile at the mu-opioid receptor will be crucial in understanding its full therapeutic potential and side-effect profile, and for guiding the development of novel, safer analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the anti-nociceptive effects of morphine, tramadol, meloxicam and their combinations using the tail-flick test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the antinociceptive and temperature responses to morphine and fentanyl derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. "Comparison of Morphine’s and Fentanyl’s Interoceptive Effects in Rats " by Megan Kerns [digitalcommons.unl.edu]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. Investigation into the Effects of Tramadol, Citalopram, this compound, and Their Combinations on Rat Brain Tissue [mdpi.com]
Tianeptine's Glutamatergic Mechanism: An Electrophysiological Validation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tianeptine (B1217405), an atypical antidepressant, has garnered significant attention for its unique mechanism of action that diverges from classical monoamine-based therapies. Emerging evidence strongly indicates that this compound's therapeutic effects are primarily mediated through the modulation of the glutamatergic system. This guide provides a comprehensive overview of the electrophysiological evidence validating this mechanism, comparing its effects with other antidepressant classes, and presenting the experimental data in a clear, comparative format for researchers.
Introduction: Shifting the Paradigm from Serotonin (B10506) to Glutamate (B1630785)
Initially classified as a selective serotonin reuptake enhancer (SSRE), the understanding of this compound's pharmacology has evolved. It is now acknowledged that its antidepressant and anxiolytic properties are attributable to its influence on glutamate neurotransmission, particularly its ability to modulate synaptic plasticity and receptor function in key brain regions like the hippocampus and amygdala.[1][2][3] Unlike typical antidepressants, this compound shows no significant affinity for most neurotransmitter receptors and does not inhibit the reuptake of serotonin or norepinephrine.[1] This distinct profile underscores the importance of the glutamatergic pathway as a target for novel antidepressant development.
Electrophysiological Evidence for Glutamatergic Modulation
Electrophysiology has been instrumental in elucidating the nuanced effects of this compound on neuronal function. Studies have consistently demonstrated its ability to counteract the detrimental effects of stress on synaptic plasticity, a key factor implicated in the pathophysiology of depression.
Reversal of Stress-Induced Synaptic Plasticity Deficits
Chronic stress is known to impair long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus. Electrophysiological studies have shown that this compound can effectively reverse these stress-induced impairments.
-
Key Finding: this compound treatment has been found to reverse the stress-induced suppression of LTP in the CA1 and CA3 regions of the hippocampus.[1][4][5]
-
Comparative Insight: In contrast, classic selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875) can have different effects. For instance, while this compound inhibits stress-induced glutamate release in the basolateral amygdala (BLA), fluoxetine has been shown to increase extracellular glutamate levels in this region, regardless of stress conditions.[1]
Modulation of AMPA and NMDA Receptor Function
This compound directly influences the function of two critical ionotropic glutamate receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.
-
AMPA Receptor Potentiation: Chronic this compound administration increases the phosphorylation of the GluR1 subunit of AMPA receptors at the Ser831 site in the hippocampus and frontal cortex.[1][5] This phosphorylation is associated with an enhancement of AMPA receptor function.
-
NMDA Receptor Normalization: Stress can alter the ratio of NMDA to AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). This compound has been shown to normalize this ratio in stressed animals, suggesting a restoration of synaptic homeostasis.[6][7][8]
-
Enhanced Excitatory Postsynaptic Currents (EPSCs): In vitro application of this compound to hippocampal slices rapidly increases the amplitude of both NMDA- and AMPA-mediated EPSCs.[6][7][8] This effect is blocked by the intracellular application of a kinase inhibitor, staurosporine, indicating the involvement of a postsynaptic phosphorylation cascade.[6][7][8]
Comparative Data Summary
The following tables summarize the key electrophysiological findings of this compound in comparison to other antidepressants.
Table 1: Effects of this compound and Fluoxetine on Glutamatergic Transmission
| Parameter | This compound | Fluoxetine (SSRI) | Reference |
| Stress-Induced Glutamate Release (BLA) | Inhibits | Increases | [1] |
| Hippocampal LTP (under stress) | Reverses suppression | Can block LTP induction (mimicking stress) | [1][9] |
| AMPA Receptor Phosphorylation (GluR1) | Increases (Ser831) | Increases (Ser845) | [1][5] |
Table 2: Electrophysiological Effects of this compound on Hippocampal CA3 Neurons
| Condition | NMDA/AMPA Ratio | NMDA EPSC Decay | Input-Output Slope of EPSCs | Reference |
| Control | Baseline | Normal | Baseline | [6][7] |
| Chronic Stress | Increased | Prolonged | Unchanged | [6][7] |
| Chronic Stress + this compound | Normalized | Normalized | Strengthened | [6][7] |
| Control + this compound | Unchanged | Unchanged | Strengthened | [6][7] |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound's Glutamatergic Action
Caption: Proposed postsynaptic signaling cascade of this compound.
Experimental Workflow for Whole-Cell Patch-Clamp Recording
Caption: Workflow for electrophysiological validation.
Detailed Experimental Protocols
The following is a representative protocol for whole-cell patch-clamp recordings in hippocampal slices, based on methodologies described in the literature.[6][7][10]
-
Animals: Male Wistar rats are typically used.
-
Stress Model: A common model is daily restraint stress for 21 days.
-
Drug Administration: this compound (e.g., 10 mg/kg/day) is administered concurrently with the stress protocol.
-
Slice Preparation:
-
Animals are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.
-
Coronal or sagittal hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in ACSF at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Slices are transferred to a recording chamber and continuously perfused with ACSF at 30-32°C.
-
Pyramidal neurons in the CA3 region are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Patch pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 120 Cs-gluconate, 10 CsCl, 8 NaCl, 10 HEPES, 10 phosphocreatine, 2 Mg-ATP, 0.3 Na-GTP, and 0.1 EGTA (pH adjusted to 7.3 with CsOH).
-
To isolate AMPA receptor-mediated EPSCs, recordings are performed at a holding potential of -70 mV in the presence of a GABAA receptor antagonist (e.g., picrotoxin) and an NMDA receptor antagonist (e.g., AP5).
-
To record NMDA receptor-mediated EPSCs, the holding potential is changed to +40 mV in the presence of a GABAA receptor antagonist and an AMPA receptor antagonist (e.g., NBQX).
-
Synaptic responses are evoked by stimulating afferent fibers (e.g., commissural/associational pathway) with a bipolar electrode.
-
-
Data Analysis:
-
The peak amplitude, decay kinetics, and input-output relationships of the evoked EPSCs are measured and analyzed using appropriate software (e.g., pCLAMP, AxoGraph).
-
The NMDA/AMPA ratio is calculated by dividing the peak amplitude of the NMDA EPSC by the peak amplitude of the AMPA EPSC.
-
Conclusion
The electrophysiological evidence strongly supports the hypothesis that this compound's antidepressant effects are mediated through the modulation of the glutamatergic system. Its ability to reverse stress-induced deficits in synaptic plasticity and normalize glutamate receptor function distinguishes it from traditional antidepressants. This comparative guide provides researchers and drug development professionals with a consolidated resource to understand and further investigate the therapeutic potential of targeting the glutamatergic system in the treatment of depressive disorders.
References
- 1. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential effects of predator stress and the antidepressant this compound on physiological plasticity in the hippocampus and basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound.com [this compound.com]
- 7. researchgate.net [researchgate.net]
- 8. The antidepressant this compound persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, stress and synaptic plasticity [this compound.com]
- 10. research.rug.nl [research.rug.nl]
Tianeptine and Fluoxetine on Stress-Induced Anhedonia: A Head-to-Head Comparison
A comprehensive analysis of preclinical studies indicates that both tianeptine (B1217405) and fluoxetine (B1211875) are effective in mitigating stress-induced anhedonia, a core symptom of depressive disorders. While both compounds demonstrate antidepressant-like effects, their distinct mechanisms of action translate to differences in their neurobiological impact, particularly concerning neuroplasticity and response under specific conditions. This guide provides a comparative overview of their performance in preclinical models of stress-induced anhedonia, supported by experimental data and detailed protocols.
Comparative Efficacy in Animal Models of Anhedonia
Anhedonia, the inability to experience pleasure, is commonly modeled in rodents using the sucrose (B13894) preference test (SPT), where a reduction in the consumption of a sweetened solution relative to water is interpreted as an anhedonic state. Chronic stress paradigms, such as chronic mild stress (CMS) and chronic social defeat stress, are frequently employed to induce this behavior.
Both this compound and fluoxetine have been shown to reverse the deficits in sucrose preference induced by chronic stress.[1][2][3] A study directly comparing the two in a model of unpredictable chronic mild stress (UCMS) in mice found that both drugs were effective in preventing depression-like behaviors.[4] However, the underlying neurobiological effects appear to differ significantly.
| Parameter | This compound | Fluoxetine | Reference |
| Sucrose Preference Test (SPT) | Reverses stress-induced decrease in sucrose preference. | Prevents and reverses stress-induced decrease in sucrose preference. | [1][2][3][4] |
| Forced Swim Test (FST) - Immobility Time | Decreases immobility time after prolonged administration. | Decreases immobility time after prolonged administration. | [4][5] |
| Novelty Suppressed Feeding (NSF) - Latency to Feed | Decreases latency to feed in a model of early life stress. | Ineffective or exacerbates latency to feed in a model of early life stress. | [6][7][8] |
| Coat State Deficit (UCMS) | Prevents stress-induced deficit. | Prevents stress-induced deficit. | [4] |
| Grooming Behavior (Splash Test) | Prevents stress-induced deficit. | Prevents stress-induced deficit. | [4] |
Divergent Mechanisms of Action and Neurobiological Impact
The differential effects of this compound and fluoxetine on stress-induced anhedonia can be attributed to their distinct pharmacological profiles. Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), primarily enhances serotonergic neurotransmission.[6] In contrast, this compound's mechanism is more complex, involving the modulation of the glutamatergic system and its action as a full agonist at the mu-opioid receptor.[9][10]
This mechanistic divergence is reflected in their impact on neuroplasticity. Preclinical studies have demonstrated that this compound can reverse stress-induced dendritic atrophy in the hippocampus, an effect not consistently observed with fluoxetine.[3][11] Furthermore, this compound has been shown to prevent the deleterious effects of stress on synaptic plasticity.[3][12]
| Neurobiological Marker | This compound | Fluoxetine | Reference |
| Hippocampal CA3 Dendritic Atrophy | Prevents stress-induced retraction. | Ineffective in preventing stress-induced changes. | [3][11] |
| Hippocampal Neurogenesis (BrdU-labeled cells) | Significantly increases the number and density of new neurons in stressed animals. | Shows a partial effect on increasing new neurons in stressed animals. | [4] |
| Plasma ACTH and IL-6 Levels (Stress-induced) | Decreases elevated levels. | Decreases elevated levels. | [4] |
| Brain-Derived Neurotrophic Factor (BDNF) in Olfactory Bulbs (LPS-injected stressed rats) | Increases mRNA expression and protein levels. | Increases mRNA expression and protein levels. | [13] |
| Met-Enkephalin Levels (Repeated Administration) | Induces alterations in the anterior lobe of the pituitary, adrenal glands, and plasma. | No effect in the anterior lobe of the pituitary, adrenal glands, and plasma. | [14] |
Signaling Pathways and Experimental Workflow
The distinct mechanisms of this compound and fluoxetine can be visualized through their impact on different signaling pathways.
Caption: Contrasting mechanisms of this compound and Fluoxetine on stress-induced pathways.
The typical experimental workflow for evaluating these compounds in a stress-induced anhedonia model is as follows:
Caption: Workflow for preclinical evaluation of antidepressants on anhedonia.
Detailed Experimental Protocols
Chronic Mild Stress (CMS) Protocol
The CMS protocol involves exposing rodents to a series of mild, unpredictable stressors over a period of several weeks to induce a state of anhedonia and other depression-like behaviors.
-
Subjects: Male Sprague-Dawley rats or BALB/c mice are commonly used.[1][4]
-
Housing: Animals are individually housed to prevent social buffering.
-
Stressors: A varied regimen of stressors is applied daily for 4-7 weeks.[1][4] Examples include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation
-
Soiled cage
-
Paired housing with a cage mate
-
Predator sounds or smells
-
Forced swimming in cool water
-
-
Sucrose Preference Testing: Anhedonia is assessed weekly by measuring the intake of a 1-2% sucrose solution versus water over a 1-hour period.[1][15] A significant decrease in sucrose preference in the stressed group compared to the control group indicates the successful induction of anhedonia.
Drug Administration
-
Fluoxetine: Typically administered at a dose of 10-15 mg/kg via subcutaneous or intraperitoneal injection, or in drinking water.[1][4][16]
-
This compound: Administered at a dose of 5-10 mg/kg via intraperitoneal injection.[4][13]
-
Treatment Period: Chronic treatment usually occurs for the last 3-5 weeks of the stress protocol.[1][4]
Behavioral Assays
-
Sucrose Preference Test (SPT): As described above, this is the primary measure of anhedonia.[15]
-
Forced Swim Test (FST): Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair.[4]
-
Novelty Suppressed Feeding (NSF): In a novel environment, the latency to begin eating a familiar food is measured. Increased latency is interpreted as anxiety-like or avoidant behavior.[6][7]
Conclusion
Both this compound and fluoxetine demonstrate efficacy in mitigating stress-induced anhedonia in preclinical models. While fluoxetine's effects are primarily mediated through the serotonergic system, this compound's broader mechanism of action, encompassing glutamatergic modulation and mu-opioid receptor agonism, may offer advantages in reversing stress-induced neuroplastic changes.[3][9][11] The choice between these agents in a clinical or research setting may depend on the specific underlying pathology and desired neurobiological outcomes. Further head-to-head studies focusing on specific endophenotypes of depression, such as anhedonia, are warranted to delineate their comparative advantages more clearly.
References
- 1. The effects of chronic fluoxetine treatment on chronic mild stress-induced cardiovascular changes and anhedonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of stress-induced anhedonia by the atypical antidepressants, fluoxetine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial Effects of this compound on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of fluoxetine, this compound and olanzapine on unpredictable chronic mild stress-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioural effects of fluoxetine and this compound, two antidepressants with opposite action mechanisms, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound, but not fluoxetine, decreases avoidant behavior in a mouse model of early developmental exposure to fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: An Antidepressant with Memory-Protective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, stress and synaptic plasticity [this compound.com]
- 13. The effects of desipramine, fluoxetine, or this compound on changes in bulbar BDNF levels induced by chronic social instability stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jpp.krakow.pl [jpp.krakow.pl]
- 15. This compound modulates synaptic vesicle dynamics and favors synaptic mitochondria processes in socially isolated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of fluoxetine on behavioral deficits evoked by chronic social stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the abuse potential of Tianeptine in comparison to classic opioids
An objective guide for researchers and drug development professionals assessing the relative abuse liability of the atypical antidepressant tianeptine (B1217405) against traditional opioid analgesics.
This compound, an atypical tricyclic antidepressant approved for treating major depressive disorder in some European, Asian, and Latin American countries, has garnered significant attention for its unique pharmacological profile.[1][2][3] Unlike typical antidepressants, recent studies have elucidated that this compound acts as a full agonist at the mu-opioid receptor (MOR) and a weak agonist at the delta-opioid receptor (DOR).[1][2][4][5] This mechanism is primarily responsible for its therapeutic effects and also underlies its potential for abuse.[2][5][6] Classic opioids, such as morphine and oxycodone, are well-established MOR agonists, and their high abuse potential is a significant public health concern. This guide provides a comparative assessment of the abuse potential of this compound and classic opioids, supported by quantitative data from preclinical studies.
Pharmacological Profile: A Tale of Two Agonists
While both this compound and classic opioids exert their effects through MOR agonism, there are key differences in their receptor interactions and pharmacokinetics that may influence their abuse liability.
Receptor Binding and Functional Activity:
This compound is characterized as a low-affinity but high-efficacy MOR agonist.[7] In radioligand binding assays, this compound exhibits a moderate affinity for the human mu-opioid receptor.[4] Despite its lower affinity compared to classic opioids, it demonstrates full agonist activity in G-protein activation and cAMP accumulation assays.[4] this compound is also a full agonist at the delta-opioid receptor, albeit with much lower potency.[4] It shows no significant activity at the kappa-opioid receptor.[4]
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Receptor Type |
| This compound | Human MOR | 383 ± 183 | 194 ± 70 (G-protein activation) | Full Agonist |
| This compound | Mouse MOR | - | 641 ± 120 (G-protein activation) | Full Agonist |
| This compound | Human DOR | >10,000 | 37,400 ± 11,200 (G-protein activation) | Full Agonist |
| This compound | Mouse DOR | - | 14,500 ± 6,600 (G-protein activation) | Full Agonist |
| DAMGO (Classic MOR Agonist) | Mouse MOR | - | - | Full Agonist |
| DPDPE (Classic DOR Agonist) | Mouse DOR | - | - | Full Agonist |
Data compiled from Gassaway et al. (2014).[4]
Pharmacokinetics:
This compound has a rapid absorption and a short half-life of approximately 2.5 hours.[1][3][8] It is metabolized in the liver into a biologically active metabolite, MC5, which has a longer half-life.[1][9] This short half-life may contribute to a need for frequent dosing, potentially increasing the risk of dependence.[2] In contrast, the pharmacokinetics of classic opioids vary, with some having longer durations of action.
| Parameter | This compound |
| Bioavailability | ~99%[3][8] |
| Plasma Protein Binding | ~95%[3] |
| Elimination Half-life | 2.5 - 3 hours[3] |
| Metabolism | Hepatic (β-oxidation)[3] |
Preclinical Assessment of Abuse Potential
Several preclinical models are used to evaluate the abuse liability of psychoactive substances. These include self-administration, conditioned place preference (CPP), and intracranial self-stimulation (ICSS) studies.
Intracranial Self-Stimulation (ICSS):
ICSS studies in rats have shown that acute administration of this compound produces weak and delayed evidence of abuse potential at an intermediate dose (10 mg/kg) and significant depression of self-stimulation at a higher dose (32 mg/kg).[7] Repeated administration did not increase the abuse-related facilitation of ICSS, suggesting a lower abuse potential compared to many commonly abused opioids which typically show robust facilitation after repeated dosing.[7]
Conditioned Place Preference (CPP):
In a conditioned place preference study in rats, 30 mg/kg of this compound induced a MOR-dependent preference similar to that of 5 mg/kg of morphine, indicating its rewarding properties.[7] Studies with morphine have consistently shown a dose-dependent conditioned place preference in rodents. For example, morphine at doses of 3.0 and 10.0 mg/kg produced a significant place preference in rats.[10]
| Compound | Dose | Animal Model | Outcome |
| This compound | 30 mg/kg | Rat | MOR-dependent CPP, similar to 5 mg/kg morphine[7] |
| Morphine | 5 mg/kg | Rat | MOR-dependent CPP[7] |
| Morphine | 3.0 and 10.0 mg/kg | Rat | Significant place preference[10] |
| Morphine | 0.32, 1, 3.2, and 10 mg/kg | Mouse | Significant place preference[11] |
Tolerance and Dependence:
Preclinical evidence regarding tolerance and dependence with this compound is mixed. One study in mice found that while this compound produces opiate-like behavioral effects such as analgesia, it does not lead to tolerance or withdrawal.[9] Another study, however, demonstrated that repeated administration of this compound led to decreased analgesic and locomotor responses, suggesting the development of tolerance.[12] In contrast, classic opioids are well-known to induce significant tolerance and a severe withdrawal syndrome upon cessation of use. Interestingly, one study noted that combining this compound with morphine in mice significantly reduced the development of tolerance to morphine's analgesic effects and abolished naloxone-precipitated withdrawal symptoms.[12]
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway:
The binding of an opioid agonist, such as this compound or morphine, to the mu-opioid receptor initiates a cascade of intracellular events. This G-protein coupled receptor (GPCR) activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates ion channel activity. The overall effect is a decrease in neuronal excitability.
References
- 1. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review | springermedizin.de [springermedizin.de]
- 2. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gas Station Heroin: A Case Report of this compound Use Disorder and a Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid-Like Adverse Effects of this compound in Male Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of the antidepressant this compound and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor | Semantic Scholar [semanticscholar.org]
- 10. Conditioned place preference paradigm: a novel approach for analgesic drug assessment against chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Chronic this compound induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]
Cross-validation of Tianeptine's antidepressant effects in different animal strains
A comprehensive review of preclinical data on the antidepressant-like effects of Tianeptine (B1217405), detailing its performance in various animal models and elucidating its complex mechanism of action. This guide is intended for researchers, scientists, and drug development professionals.
This compound, an atypical antidepressant, has garnered significant interest due to its unique pharmacological profile that deviates from classical monoamine reuptake inhibitors. Its efficacy has been demonstrated in a variety of preclinical models, though variations in response across different animal strains are an important consideration for translational research. This guide provides a comparative overview of this compound's antidepressant-like effects in different rodent strains, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound in Rodent Models of Depression
The antidepressant properties of this compound have been primarily evaluated using behavioral despair tests, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST), which are sensitive to clinically effective antidepressants.[1] The following table summarizes the quantitative data on the effects of this compound in these models across different mouse strains.
| Animal Strain | Behavioral Test | This compound Dosage | Key Findings | Reference |
| C57BL/6J Mice | Forced Swim Test (FST) | 30 mg/kg | Significant decrease in immobility time, indicative of an antidepressant-like effect. This effect was found to be dependent on the mu-opioid receptor (MOR). | [2] |
| C57BL/6J Mice | Novelty Suppressed Feeding (NSF) | 30 mg/kg (twice daily, chronic) | Decreased latency to feed, suggesting anxiolytic and antidepressant-like effects. | [3][4] |
| 129SvEv Mice | Novelty Suppressed Feeding (NSF) | Not explicitly stated for this compound in direct comparison | Used as a comparator strain to C57BL/6J in studies of developmental antidepressant exposure, highlighting strain-specific behavioral phenotypes. | [3][5] |
| Wistar Rats | Forced Swim Test (FST) | 5, 10, and 15 mg/kg | Dose-dependent reduction in immobility time, comparable to the effects of imipramine. | |
| Rats (strain not specified) | Porsolt's Test (FST) | Not specified | Demonstrated antidepressant activity. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the Forced Swim Test and Tail Suspension Test as commonly used in the evaluation of antidepressant compounds like this compound.
Forced Swim Test (FST) Protocol
The Forced Swim Test is a widely used model to assess depressive-like behavior in rodents.[6][7]
Apparatus:
-
A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter).[6]
-
The tank is filled with water (24-30°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.[6][8]
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.[9]
-
Test Session: Gently place each mouse into the water-filled cylinder.[9]
-
Duration: The test is typically 6 minutes long.[6]
-
Behavioral Recording: The entire session is recorded via video for later analysis.
-
Data Analysis: The last 4 minutes of the test are typically analyzed to measure the duration of immobility (the state where the mouse makes only minimal movements to keep its head above water).[6] A decrease in immobility time is indicative of an antidepressant-like effect.
-
Post-Test Care: After the test, mice are removed from the water, gently dried, and placed in a warm, dry environment before being returned to their home cage.[8]
Tail Suspension Test (TST) Protocol
The Tail Suspension Test is another common behavioral paradigm to screen for potential antidepressant drugs.[10][11]
Apparatus:
-
A suspension box or a bar from which the mouse can be suspended.[10]
-
Adhesive tape strong enough to support the mouse's weight.[11]
Procedure:
-
Acclimation: As with the FST, animals should be habituated to the testing room.
-
Suspension: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The other end of the tape is then fixed to the suspension bar, so the mouse hangs vertically.[11]
-
Duration: The test session is typically 6 minutes.[10]
-
Behavioral Recording: The entire session is video-recorded.
-
Data Analysis: The total duration of immobility (hanging passively and motionless) is measured throughout the 6-minute session.[10][12] A reduction in immobility time suggests an antidepressant-like effect.
-
Special Considerations: For strains like C57BL/6 that are known to climb their tails, a small cylinder can be placed around the tail to prevent this behavior, which would otherwise invalidate the results.[13]
Mechanism of Action: Signaling Pathways
This compound's antidepressant effects are not primarily mediated by the serotonin (B10506) system, as is the case with many common antidepressants.[14] Instead, its mechanism is multifaceted, involving the modulation of the glutamatergic system and activation of the mu-opioid receptor.[15][16][17]
Recent studies have highlighted the crucial role of the mu-opioid receptor (MOR) in mediating this compound's antidepressant effects.[17][18][19] this compound acts as a full agonist at the MOR, and its antidepressant-like activity is absent in mice lacking this receptor.[2][20] This activation of MORs, particularly on GABAergic interneurons in regions like the hippocampus, leads to a reduction in GABA release.[20] This, in turn, disinhibits glutamatergic neurons, leading to a modulation of glutamate release and subsequent effects on AMPA and NMDA receptor phosphorylation.[15][21] These downstream events are thought to promote synaptic plasticity and exert neuroprotective effects, ultimately contributing to this compound's antidepressant action.[15]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the antidepressant-like effects of a compound like this compound in a preclinical setting.
References
- 1. Pharmacological antidepressive effects and this compound-induced 5-HT uptake increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, but not fluoxetine, decreases avoidant behavior in a mouse model of early developmental exposure to fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lasa.co.uk [lasa.co.uk]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. The Tail Suspension Test [jove.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. This compound, a selective enhancer of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Opioid Receptors: A New Target for Antidepressants? | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchwithnj.com [researchwithnj.com]
- 20. Mu opioid receptors on hippocampal GABAergic interneurons are critical for the antidepressant effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound.com [this compound.com]
Tianeptine and Esketamine: A Comparative Analysis of Their Effects on Brain-Derived Neurotrophic Factor (BDNF) Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential effects of Tianeptine (B1217405) and esketamine on Brain-Derived Neurotrophic Factor (BDNF) levels, a key neurotrophin implicated in neuroplasticity and the pathophysiology of depression.[1][2][3] This document summarizes quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the distinct signaling pathways through which these compounds exert their effects.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and esketamine on BDNF levels as reported in various experimental studies.
| Drug | Species/Model | Brain Region/Sample | Dosage | Treatment Duration | % Change in BDNF Levels | Reference |
| This compound | Rat (Wistar) | Prefrontal Cortex | 10 mg/kg | Chronic | Increased | [4] |
| Rat (Wistar) | Hippocampus | 10 mg/kg | Chronic | Increased | [4] | |
| Rat (Wistar) | Prefrontal Cortex | 5, 10, 15 mg/kg | Acute | Increased | [4] | |
| Rat (Wistar) | Nucleus Accumbens | 5, 10, 15 mg/kg | Acute | Decreased | [4] | |
| Rat | Amygdala | Not Specified | Chronic | Increased | [5] | |
| Rat (Fibromyalgia model) | Medial Prefrontal Cortex | Not Specified | Not Specified | Significantly lower in model, restored by this compound | [6] | |
| Rat (Fibromyalgia model) | Hippocampus | Not Specified | Not Specified | Significantly lower in model, restored by this compound | [6] | |
| Esketamine | Human (Postpartum Depression) | Plasma | 0.25 mg/kg (IV) | Single Infusion (measured at 3 days) | Significantly Increased | [2] |
| Human (Thoracic Surgery Patients) | Serum | 0.5 mg/kg (IV) | Single Infusion | Increased | [2] | |
| Human (Healthy) | Plasma | 0.5 mg/kg (IV) | Single Infusion (measured at 2h and 24h) | Significantly Increased | [2] | |
| Human (TRD) | Serum | 0.25 mg/kg (IV) | Single Infusion (measured at 24h and 7 days) | No Significant Change | [7][8][9] | |
| Rat (CUMS model) | Not Specified | Not Specified | Not Specified | Significantly decreased in model, restored by esketamine | [10][11] |
TRD: Treatment-Resistant Depression; CUMS: Chronic Unpredictable Mild Stress; IV: Intravenous.
Signaling Pathways
This compound and esketamine modulate BDNF levels through distinct signaling pathways, primarily centered around the regulation of glutamatergic neurotransmission.
This compound's Signaling Pathway
This compound's mechanism of action involves the modulation of the glutamatergic system, which in turn influences BDNF expression.[12][13][14] It is thought to normalize glutamate (B1630785) levels in brain regions like the hippocampus and amygdala, which are often dysregulated by stress.[5][14] This normalization is believed to contribute to its neuroprotective and antidepressant effects, including the upregulation of BDNF.[13][15]
Caption: this compound's modulation of the glutamate system leads to increased BDNF expression and enhanced neuroplasticity.
Esketamine's Signaling Pathway
Esketamine, the S-enantiomer of ketamine, primarily acts as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][16] This antagonism leads to a surge in glutamate release, which then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[17] This activation is a critical step in a molecular cascade that results in the release of BDNF.[17] BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating downstream signaling pathways like the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which promotes synaptogenesis and neuroplasticity.[1][10][16]
Caption: Esketamine's NMDA receptor antagonism initiates a cascade leading to BDNF release and mTORC1-mediated synaptogenesis.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and esketamine's effects on BDNF levels.
Animal Model: Chronic Unpredictable Mild Stress (CUMS)
This model is used to induce depressive-like behaviors in rodents and to study the effects of antidepressants.
-
Subjects: Male Wistar or Sprague-Dawley rats.
-
Housing: Individually housed with a 12-hour light/dark cycle.
-
Stress Protocol: Animals are subjected to a series of mild, unpredictable stressors for several weeks. Stressors may include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food and water deprivation
-
Forced swimming in cold water
-
Overnight illumination
-
White noise
-
-
Drug Administration: this compound or esketamine is administered during the final weeks of the stress protocol, typically via intraperitoneal injection or oral gavage.
-
Behavioral Testing: Depressive-like behaviors are assessed using tests such as the Sucrose Preference Test (anhedonia) and the Forced Swim Test (behavioral despair).
-
Tissue Collection: Following behavioral testing, brain tissue (e.g., prefrontal cortex, hippocampus) is collected for molecular analysis.
Measurement of BDNF Levels: Western Blotting
Western blotting is a common technique to quantify protein levels in tissue samples.
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for BDNF. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is also used for normalization.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The intensity of the BDNF band is quantified and normalized to the intensity of the housekeeping protein band.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for investigating the effects of this compound and esketamine on BDNF levels in a preclinical setting.
Caption: A typical experimental workflow for studying the effects of psychoactive compounds on BDNF levels in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Variations in BDNF and Their Role in the Neurotrophic Antidepressant Mechanisms of Ketamine and Esketamine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of this compound on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brain-derived neurotrophic factor serum levels following ketamine and esketamine intervention for treatment-resistant depression: secondary analysis from a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain-derived neurotrophic factor serum levels following ketamine and esketamine intervention for treatment-resistant depression: secondary analysis from a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Impact of Esketamine on Depression: Targeting Oxidative Stress and Neuronal Apoptosis Through BDNF/TrkB/PI3K/AKT Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 14. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Variations in BDNF and Their Role in the Neurotrophic Antidepressant Mechanisms of Ketamine and Esketamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ketamine/esketamine: Putative mechanisms of action | MDedge [mdedge.com]
A Comparative Analysis of Tianeptine's Side Effect Profile Against Other Antidepressants: A Guide for Researchers
Introduction: Tianeptine (B1217405) is an atypical antidepressant with a unique pharmacological profile that distinguishes it from conventional antidepressant classes. While its efficacy is comparable to Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs), its side effect profile presents notable differences.[1][2] This guide provides a comparative study of this compound's side effects, supported by data from clinical trials, for researchers, scientists, and drug development professionals.
Distinct Mechanisms of Action
This compound's tolerability is rooted in its unique mechanism of action. Unlike SSRIs that inhibit serotonin reuptake or TCAs that block both serotonin and norepinephrine (B1679862) reuptake, this compound's primary antidepressant effects are attributed to its modulation of the glutamatergic system.[2][3] It normalizes glutamate (B1630785) levels, particularly at the AMPA and NMDA receptors, which are implicated in neuroplasticity and the pathophysiology of depression.[2][4][5] Additionally, this compound acts as a full agonist at the µ-opioid receptor, which contributes to its anxiolytic and antidepressant effects but also underlies its potential for abuse at supratherapeutic doses.[2] This contrasts with the monoaminergic focus of most other antidepressants.
Comparative Side Effect Profile
Clinical evidence indicates this compound possesses a favorable tolerability profile, particularly when compared to TCAs, and shows some key advantages over SSRIs.
Cardiovascular Effects
Unlike TCAs such as amitriptyline (B1667244) and imipramine (B1671792), which are known to decrease blood pressure, slow heart rate, and cause ECG abnormalities, this compound demonstrates a superior cardiovascular safety profile.[6][7] Studies, including placebo-controlled trials in healthy volunteers and analyses in depressed patients, show that this compound does not significantly modify heart rate, blood pressure, cardiac conduction, or ventricular function.[6][8] Fewer instances of orthostatic hypotension have been observed with this compound compared to other antidepressants.[6] This makes it a potentially safer option for elderly patients or those with pre-existing cardiovascular conditions.[6][9]
Anticholinergic and Sedative Effects
This compound is associated with significantly fewer and less severe anticholinergic side effects (e.g., dry mouth, constipation) and sedative effects compared to TCAs like amitriptyline.[1][10][11] In a comparative study with amitriptyline, this compound did not impair performance on cognitive tests or induce daytime sleepiness, whereas amitriptyline caused considerable impairment and drowsiness.[11] Its side effect profile in this regard is more comparable to SSRIs.[1][12]
Gastrointestinal Effects
Gastrointestinal disturbances are among the most common side effects for both this compound and SSRIs.[1][13] A head-to-head study comparing this compound with the SSRI sertraline found nausea and epigastric distress to be common with this compound, while nausea and anorexia were frequent with sertraline.[14]
Sexual Dysfunction
A notable advantage of this compound is a lower incidence of sexual dysfunction compared to both SSRIs and TCAs.[15] SSRIs are commonly associated with side effects like anorgasmia, erectile dysfunction, and diminished libido.[15] One study found that switching patients who experienced antidepressant-induced sexual dysfunction to this compound led to significant improvement in sexual function, with 72.7% of patients responding positively to the change.[16]
Abuse Potential and Withdrawal
While generally well-tolerated at therapeutic doses, this compound's µ-opioid receptor agonism creates a potential for abuse and dependence, particularly at high doses.[2] Withdrawal symptoms can be similar to those of opioids, including agitation, anxiety, nausea, and hypertension.[17] This risk is not typically associated with SSRIs or TCAs in the same manner.
Data Presentation: Quantitative Comparison
The following table summarizes the incidence of adverse events from a 6-week, randomized, double-blind clinical trial comparing this compound and the SSRI Sertraline in patients with major depression.[14]
| Side Effect | This compound (37.5 mg/day) (n=15) | Sertraline (mean 64.0 mg/day) (n=15) |
| Gastrointestinal | ||
| Nausea | 33.3% | 33.3% |
| Epigastric Distress | 26.7% | - |
| Anorexia | - | 33.3% |
| Neurological | ||
| Headache | 13.3% | 46.7% |
| Anticholinergic | ||
| Dry Mouth | 20.0% | 53.3% |
| Data sourced from a comparative study of this compound and Sertraline in patients with depression.[14] |
Experimental Protocols: Key Methodologies
Below are summarized methodologies from key clinical trials that provide the basis for the comparative data in this guide.
1. This compound vs. Escitalopram (The CAMPION Study - NCT01309776)
-
Objective: To compare the effects of this compound and Escitalopram on neurocognitive functions in patients with Major Depressive Disorder (MDD).[18][19]
-
Study Design: A 12-week, multicenter, randomized, open-label trial.[19][20]
-
Patient Population: 164 patients with MDD according to DSM-IV criteria, aged over 40 years, with a Hamilton Depression Rating Scale (HAM-D) score of ≥ 16, and experiencing subjective or objective cognitive impairment.[19][21]
-
Interventions: Patients were randomly assigned to receive either this compound (37.5 mg/day) or Escitalopram (10 mg/day) for 12 weeks.[18]
-
Outcome Measures: Assessments were conducted every 4 weeks and included clinical improvement, subjective cognitive impairment, Mini-Mental State Examination (MMSE), Continuous Performance Test, and Verbal Learning Test.[18]
2. This compound vs. Paroxetine (B1678475)
-
Objective: To compare the efficacy and safety of this compound and Paroxetine in treating major depression.[22]
-
Study Design: A 3-month, controlled, randomized, double-blind clinical trial involving 82 centers.[22]
-
Patient Population: 277 outpatients meeting DSM-IV criteria for major depression.[22]
-
Interventions: Patients received either this compound (12.5mg three times daily) or Paroxetine (20mg once daily). Dosages could be doubled after 3 weeks if clinically required.[22]
-
Outcome Measures: The primary outcome was the change in the Montgomery-Asberg Depression Rating Scale (MADRS) score. Secondary measures included HAM-D score, Clinical Global Impression (CGI) scores, and consumption of anxiolytic/hypnotic medications.[22]
3. Meta-Analysis of this compound vs. SSRIs
-
Objective: To compare the efficacy and acceptability of this compound against various SSRIs in the short-term treatment of depression.[23]
-
Study Design: A meta-analysis of five randomized controlled trials.[23]
-
Patient Population: A total of 1348 patients were included across the five studies, which compared this compound to fluoxetine, paroxetine, and sertraline.[23][24]
-
Outcome Measures: Efficacy was assessed by MADRS total score and responder rate. Acceptability was inferred from the therapeutic index on the CGI scale.[23][25] The analysis found no significant difference in efficacy, but a trend (p=0.06 or 0.07) for a better acceptability profile in favor of this compound.[23][24]
Logical Framework for Comparison
The comparative assessment in this guide is structured to provide a multi-faceted view of this compound's side effect profile relative to established antidepressant classes.
Conclusion
This compound presents a distinct side effect profile when compared to SSRIs and TCAs. Its primary advantages lie in a significantly better cardiovascular, anticholinergic, and sedative profile than TCAs, making it a more tolerable option for many patients, especially the elderly.[9][11] While its gastrointestinal side effects are comparable to SSRIs, it demonstrates a clinically significant lower incidence of sexual dysfunction.[14][16] The main cautionary note is its unique mechanism involving µ-opioid receptor agonism, which introduces a risk of abuse and opioid-like withdrawal symptoms not characteristic of other antidepressant classes.[2][17] For drug development professionals, this compound's glutamatergic pathway offers a promising target for novel antidepressants with potentially improved tolerability.
References
- 1. This compound: a review of its use in depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound.com [this compound.com]
- 5. The neurobiological properties of this compound (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Cardiovascular tolerance to this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the cardiovascular effects of amineptine with those of amitriptyline and imipramine in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of cardiovascular side effects of the new tricyclic antidepressant this compound. A double-blind, placebo-controlled study in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Therapeutic effects of this compound in patients with depression and anxiety disorders with or without associated alcoholism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The efficacy and safety of this compound in the treatment of depressive disorder: results of a controlled double-blind multicentre study vs. amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the Effects of this compound, Amitriptyline and Placebo on Daytime Sleepiness, Performance and Nocturnal Sleep in Healthy Young Adults [cpn.or.kr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 15. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. [A meta-analysis of randomized controlled trials of this compound versus SSRI in the short-term treatment of depression]. | Semantic Scholar [semanticscholar.org]
- 18. Improvement in subjective and objective neurocognitive functions in patients with major depressive disorder: a 12-week, multicenter, randomized trial of this compound versus escitalopram, the CAMPION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. patlynk.com [patlynk.com]
- 21. Comparison of this compound Versus Escitalopram Patients Major Depressive Disorder | Clinical Research Trial Listing [centerwatch.com]
- 22. Efficacy and safety of this compound in major depression: evidence from a 3-month controlled clinical trial versus paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A meta-analysis of randomized controlled trials of this compound versus SSRI in the short-term treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of the Receptor Binding Profiles of Tianeptine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro receptor binding profiles of the atypical antidepressant tianeptine (B1217405) and its primary metabolites, MC5 and MC3. The data presented is compiled from multiple experimental studies to offer an objective overview of their interactions with key central nervous system receptors.
Quantitative Receptor Binding and Functional Activity Data
The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50) of this compound and its metabolites at human and mouse opioid receptors. This compound and its active metabolite MC5 demonstrate agonist activity primarily at the mu-opioid receptor (MOR), with significantly lower affinity for the delta-opioid receptor (DOR) and no considerable activity at the kappa-opioid receptor (KOR). Notably, studies have shown that this compound and its metabolites have no significant binding affinity for a broad range of other neurotransmitter receptors, including serotonin, dopamine, adrenergic, GABA, glutamate, benzodiazepine, muscarinic, and histamine (B1213489) receptors, nor for monoamine transporters.[1]
| Compound | Receptor | Species | Binding Affinity (Ki) (nM) | Functional Activity (EC50) (nM) | Assay Type |
| This compound | Mu-Opioid Receptor (MOR) | Human | 383 ± 183[2][3] | 194 ± 70[2][4] | Radioligand Displacement / BRET |
| Mu-Opioid Receptor (MOR) | Mouse | Not Reported | 641 ± 120[2][4] | BRET | |
| Delta-Opioid Receptor (DOR) | Human | >10,000[3][5] | 37,400 ± 11,200[5][6] | Radioligand Displacement / BRET | |
| Delta-Opioid Receptor (DOR) | Mouse | Not Reported | 14,500 ± 6,600[2][6] | BRET | |
| Kappa-Opioid Receptor (KOR) | Human/Rat | No Appreciable Activity[2][5] | Inactive[2][6] | Radioligand Displacement / BRET | |
| Metabolite MC5 | Mu-Opioid Receptor (MOR) | Human | Not Reported | 454[7] | BRET |
| Delta-Opioid Receptor (DOR) | Human | Not Reported | >100,000[7] | BRET | |
| Metabolite MC3 | Mu-Opioid Receptor (MOR) | Human | Not Reported | 16,000[3] | BRET |
| Delta-Opioid Receptor (DOR) | Human | Not Reported | No Agonist Activity[3] | BRET |
Experimental Protocols
The data presented in this guide were primarily derived from two key in vitro assay methodologies: radioligand displacement binding assays and Bioluminescence Resonance Energy Transfer (BRET) based functional assays for G-protein activation.
Radioligand Displacement Binding Assay for Opioid Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
-
Receptor Source : Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu (hMOR), delta (hDOR), or kappa (hKOR) opioid receptors.
-
Radioligands :
-
Assay Buffer : 50 mM Tris-HCl, pH 7.4.[8]
-
Procedure :
-
Cell membranes (20-50 µg of protein) are incubated with a fixed concentration of the respective radioligand (typically at or below its Kd value, e.g., 0.5 nM for [³H]DAMGO) and varying concentrations of the test compound (this compound or its metabolites).[8]
-
Incubation is carried out at 25°C for 60-90 minutes to reach equilibrium.[8]
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from unbound radioligand.[8]
-
Filters are washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[8]
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation
This functional assay measures the ability of a compound to activate a G-protein coupled receptor by detecting the interaction between the Gα and Gβγ subunits of the G-protein.
-
Cell Line : HEK293T cells co-expressing the opioid receptor of interest (MOR or DOR), a Renilla luciferase (RLuc)-tagged Gα subunit, and a Venus-tagged Gβγ subunit.
-
Assay Principle : Upon receptor activation by an agonist, the G-protein dissociates, leading to a change in the distance and/or orientation between the RLuc and Venus tags, which results in a change in the BRET signal.
-
Procedure :
-
Transfected cells are plated in 96-well microplates.
-
The cells are incubated with varying concentrations of the test compound.
-
The BRET signal is measured using a plate reader capable of detecting both the donor (RLuc) and acceptor (Venus) emissions.
-
-
Data Analysis : The change in the BRET ratio is plotted against the log concentration of the agonist to generate a dose-response curve. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway for mu-opioid receptor activation and a generalized workflow for a competitive radioligand binding assay.
Caption: Mu-Opioid Receptor (MOR) Signaling Pathway.
Caption: Experimental Workflow of a Competitive Radioligand Binding Assay.
References
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. The Behavioral Effects of the Antidepressant this compound Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The atypical antidepressant and neurorestorative agent this compound is a μ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
A systematic review of clinical trials comparing Tianeptine to placebo and active comparators
A comprehensive analysis of clinical trial data reveals tianeptine's comparable efficacy to classic antidepressants and a favorable tolerability profile, alongside a unique mechanism of action that sets it apart from conventional treatments for major depressive disorder.
For researchers, scientists, and drug development professionals, this guide provides a systematic review of clinical trials comparing This compound (B1217405) to both placebo and active comparators. By synthesizing data from multiple studies, this review offers a detailed comparison of this compound's performance, supported by experimental data and detailed methodologies.
Efficacy of this compound: A Comparative Analysis
This compound has demonstrated equivalent antidepressant efficacy to several classic tricyclic antidepressants (TCAs) and selective serotonin (B10506) reuptake inhibitors (SSRIs). A meta-analysis of five randomized controlled trials encompassing 1,348 patients confirmed that this compound is at least as effective as SSRIs, including fluoxetine (B1211875), paroxetine (B1678475), and sertraline, in the short-term treatment of depression.[1][2] The analysis, which assessed outcomes based on the Montgomery-Åsberg Depression Rating Scale (MADRS), found no significant difference in total scores or responder rates between the this compound and SSRI groups.[2]
In direct comparisons, this compound has shown similar efficacy to fluoxetine, paroxetine, amitriptyline, clomipramine, and mianserin.[3][4] One multinational study involving 387 patients found no statistical difference in final MADRS scores between patients treated with this compound and those treated with fluoxetine over a six-week period.[3] Similarly, a three-month controlled trial comparing this compound with paroxetine in 277 outpatients showed a significant decrease in MADRS scores in both groups, with no significant difference between the two treatments.[4]
Long-term studies have also established this compound's efficacy in preventing relapse and recurrence of depressive episodes.[5]
Table 1: Efficacy of this compound vs. Placebo in Major Depressive Disorder
| Study/Trial | Duration | N | Intervention | Comparator | Primary Outcome Measure | Key Findings |
| Guelfi et al. | 42 days | 126 | This compound (25-50 mg/day) | Placebo | MADRS total score | This compound showed better efficacy than placebo (p=0.007). |
| Dalery et al. | 16.5 months | 185 (responders to open-label this compound) | This compound (37.5 mg/day) | Placebo | Relapse/recurrence rate | Relapse and recurrence were less frequent with this compound (16%) vs. placebo (36%) (p=0.002). |
Table 2: Efficacy of this compound vs. Active Comparators in Major Depressive Disorder
| Study/Trial | Duration | N | Intervention | Comparator(s) | Primary Outcome Measure | Key Findings |
| Lôo et al. (1999) | 6 weeks | 387 | This compound | Fluoxetine | MADRS total score | No significant difference in final MADRS scores between this compound (15.7) and fluoxetine (15.8). |
| Waintraub et al. (2002) | 3 months | 277 | This compound (12.5mg 3x/day) | Paroxetine (20mg 1x/day) | MADRS score | Significant decrease in MADRS in both groups with no significant difference between treatments. |
| Kasper & Olié (2002) - Meta-analysis | Short-term | 1348 | This compound | SSRIs (Fluoxetine, Paroxetine, Sertraline) | MADRS total score, Responder rate | No significant difference in efficacy parameters between this compound and SSRIs. |
Tolerability and Safety Profile
This compound is generally well-tolerated, with a safety profile that is often more favorable than that of TCAs and comparable to SSRIs.[5] The most commonly reported adverse effects include nausea, constipation, abdominal pain, headache, dizziness, and changes in dreaming.[5] A meta-analysis comparing this compound to SSRIs indicated a trend towards a better acceptability profile for this compound.[1][2] In a comparative study with fluoxetine, there was no major difference in safety parameters between the two groups.[3] Similarly, a trial against paroxetine found no significant difference in clinical safety.[4]
Table 3: Common Adverse Events of this compound in Clinical Trials
| Adverse Event | Frequency |
| Nausea | Commonly Reported |
| Constipation | Commonly Reported |
| Abdominal Pain | Commonly Reported |
| Headache | Commonly Reported |
| Dizziness | Commonly Reported |
| Changes in Dreaming | Commonly Reported |
Experimental Protocols of Cited Trials
The clinical trials included in this review generally followed a randomized, double-blind, controlled design. Key aspects of the methodologies are outlined below:
-
Participant Selection: Patients were typically adults diagnosed with major depressive disorder according to established criteria (e.g., DSM-III-R, DSM-IV, or ICD-10). Inclusion often required a minimum baseline score on a depression rating scale, such as the MADRS or Hamilton Depression Rating Scale (HDRS).
-
Interventions: this compound was administered at a standard dosage, typically 12.5 mg three times daily (37.5 mg/day), which could sometimes be adjusted based on clinical response.[4] Active comparators included SSRIs (fluoxetine 20 mg/day, paroxetine 20 mg/day) and TCAs.[3][4] Placebo-controlled trials utilized identical-looking placebo capsules.
-
Outcome Measures: The primary efficacy endpoint was most often the change from baseline in the total score of a standardized depression rating scale, such as the MADRS or HDRS. Secondary outcomes included responder rates (percentage of patients with a predefined level of improvement), remission rates, and scores on anxiety scales. Tolerability and safety were assessed by monitoring and recording all adverse events.
-
Randomization and Blinding: Patients were randomly assigned to treatment groups. In double-blind studies, neither the patients nor the investigators knew which treatment the patient was receiving.
Visualizing the Data
To further elucidate the findings of this systematic review, the following diagrams provide visual representations of the study selection process, this compound's proposed mechanism of action, and a typical clinical trial workflow.
Caption: PRISMA flow diagram of the study selection process for the meta-analysis.
Caption: Proposed signaling pathway of this compound's antidepressant action.
Caption: A typical experimental workflow for a randomized controlled clinical trial.
References
- 1. Clinical Trial Workflow [classic] | Creately [creately.com]
- 2. A meta-analysis of randomized controlled trials of this compound versus SSRI in the short-term treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound in the treatment of depressive disorders in comparison with fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound in major depression: evidence from a 3-month controlled clinical trial versus paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy, tolerability and safety of this compound in special populations of depressive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tianeptine in a Laboratory Setting: A Guide for Researchers
Absence of specific federal guidelines for the disposal of tianeptine (B1217405) necessitates adherence to general best practices for pharmaceutical and chemical waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and comply with all local, state, and federal regulations to ensure safe and responsible disposal.
This guide provides a framework for the proper handling and disposal of this compound and associated waste materials in a laboratory environment. The procedures outlined below are based on established principles for managing hazardous and non-hazardous chemical and pharmaceutical waste.
Core Principles of this compound Waste Management
The foundation of safe this compound disposal lies in a comprehensive waste management plan that includes proper segregation, containment, labeling, and disposal through approved channels. Key principles include:
-
Waste Minimization: Whenever possible, practices should be adopted to minimize the generation of this compound waste. This can include careful planning of experiments to avoid excess preparation of solutions and ordering only the necessary quantities of the compound.
-
Segregation: this compound waste must be segregated at the point of generation from other waste streams to prevent accidental reactions and to ensure proper disposal routing.
-
Containment: All waste must be stored in containers that are compatible with the chemical nature of the waste, properly sealed to prevent leaks or spills, and stored in a designated and secure satellite accumulation area.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.
-
Personal Protective Equipment (PPE): Appropriate PPE, including but not limited to lab coats, gloves, and safety glasses, should be worn at all times when handling this compound and its waste.
Disposal Procedures for Different this compound Waste Streams
The proper disposal method for this compound-related waste depends on its form and potential contamination. The following table summarizes recommended procedures for various types of waste.
| Waste Type | Description | Recommended Disposal Procedure |
| Unused/Expired this compound | Pure this compound (solid or powder) that is no longer needed or has passed its expiration date. | Collect in a clearly labeled, sealed, and compatible container. Dispose of as hazardous chemical waste through your institution's EHS-approved waste vendor. |
| Contaminated Labware | Glassware, plasticware, pipette tips, etc., that have come into direct contact with this compound. | Collect in a designated, puncture-resistant container lined with a plastic bag. Label as hazardous waste and dispose of through your institution's EHS-approved waste vendor. |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment contaminated with this compound. | Segregate from regular lab trash. Place in a designated, labeled hazardous waste bag or container for disposal through your institution's EHS-approved waste vendor. |
| Aqueous Solutions | Solutions containing this compound dissolved in water or buffer. | Collect in a sealed, compatible, and clearly labeled hazardous waste container. Do not dispose of down the drain. Arrange for pickup and disposal by your institution's hazardous waste contractor. |
| Organic Solvent Solutions | Solutions containing this compound dissolved in organic solvents (e.g., methanol, DMSO). | Collect in a separate, sealed, and compatible hazardous waste container labeled with all chemical constituents. Halogenated and non-halogenated solvent waste should be segregated. Arrange for pickup and disposal by your institution's hazardous waste contractor. |
| Spill Cleanup Materials | Absorbent materials, wipes, and other supplies used to clean up a this compound spill. | Collect all cleanup materials in a sealed, labeled hazardous waste container. Dispose of through your institution's EHS-approved waste vendor. |
Experimental Protocols for Spill Cleanup
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
1. Small Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including a lab coat, gloves, and safety glasses.
-
Contain the spill. For solids, gently cover with a damp paper towel to avoid raising dust. For liquids, surround the spill with absorbent material.
-
Clean the spill area. Use an appropriate absorbent material for liquids. For solids, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the area. Wipe the spill area with a suitable solvent or detergent solution, followed by water.
-
Collect all cleanup materials (absorbents, wipes, contaminated PPE) in a sealed hazardous waste bag or container.
-
Wash hands thoroughly after the cleanup is complete.
2. Large Spill:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and institutional EHS department.
-
Restrict access to the spill area.
-
Follow the instructions of trained emergency response personnel.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and procedures for hazardous waste management and disposal. Your EHS department is the primary resource for ensuring compliance and safety.
Essential Safety Protocols for Handling Tianeptine in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This document provides crucial, immediate safety and logistical information for the handling of Tianeptine, a substance with emerging toxicological concerns.
While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate that it may be harmful by inhalation, ingestion, or skin absorption and can cause eye, skin, or respiratory system irritation.[1] Due to its opioid-like properties and the potential for severe adverse health effects, including respiratory depression and death from misuse, a cautious approach to handling is warranted.[2]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes recommended PPE based on available safety data sheets.
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety glasses with side shields or goggles | Should be used to prevent eye contact with the substance.[1][3][4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., powder-free nitrile gloves) | Gloves must be inspected before use and disposed of properly after handling this compound.[3][4][5][6] |
| Body Protection | Laboratory coat or impervious clothing | To be worn to prevent skin contact.[3][4] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N100, R100, or P100 disposable filtering facepiece) | Recommended if exposure limits are exceeded, if irritation is experienced, or when handling powders that can become airborne.[1][3][6] Use should be in the context of a comprehensive respiratory protection program.[6][7] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is critical to minimize the risk of exposure during routine laboratory procedures involving this compound.
Engineering Controls:
-
Work in a well-ventilated area.[8]
-
Use a local exhaust ventilation system, such as a chemical fume hood, especially when handling powders or creating solutions.[1][4]
-
Ensure that a safety shower and an eye wash station are readily accessible.[4]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation.
-
Handling:
-
After Handling:
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Remove and properly dispose of contaminated clothing. Wash clothing before reuse.[1]
-
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1][9]
-
After Eye Contact: Rinse opened eyes for several minutes under running water. Hold eyelids apart and flush with plenty of water for at least 15 minutes. Have eyes examined by medical personnel.[1][9][10]
-
After Swallowing: Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[1][9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste materials, including unused this compound and contaminated PPE, should be collected in a designated, sealed container.[8]
-
Disposal Regulations: Dispose of the material in accordance with all applicable local, state, and federal regulations.[8] Do not empty into drains.[8] This material and its container should be disposed of at a hazardous or special waste collection point.[8]
-
General Guidance for Non-Flush List Drugs: For medicines not on the FDA's flush list, the general recommendation is to mix the substance with an unappealing material such as dirt, cat litter, or used coffee grounds, place it in a sealed plastic bag, and then dispose of it in the trash.[11] However, given the potent nature of this compound, consulting with your institution's environmental health and safety department for specific guidance is highly recommended.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. Site Maintenance [deadiversion.usdoj.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 7. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. abmole.com [abmole.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
